1-Trityl-1H-1,2,4-triazole-5-carbaldehyde
Description
Propriétés
IUPAC Name |
2-trityl-1,2,4-triazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O/c26-16-21-23-17-24-25(21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNEVZPTVZIVFNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C(=NC=N4)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 1-Trityl-1H-1,2,4-triazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Trityl-1H-1,2,4-triazole-5-carbaldehyde, a key heterocyclic building block in medicinal chemistry and drug development. This document details the synthetic pathways, experimental protocols, and analytical characterization of this compound, presenting data in a clear and accessible format for researchers in the field.
Introduction
This compound (CAS No. 146097-08-7) is a versatile intermediate used in the synthesis of more complex molecules with potential therapeutic applications. The trityl protecting group offers stability and allows for selective reactions at other positions of the triazole ring. The aldehyde functionality at the C5 position serves as a crucial handle for various chemical transformations, including the formation of Schiff bases, Wittig reactions, and reductive aminations, enabling the construction of diverse molecular scaffolds.
Synthesis Pathway
The synthesis of this compound is typically achieved in a two-step process starting from 1H-1,2,4-triazole. The first step involves the protection of the N1 position of the triazole ring with a trityl group. The subsequent step is the introduction of a formyl group at the C5 position of the protected triazole.
A plausible and commonly employed method for the formylation of electron-rich heterocyclic systems is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically generated in situ from a formamide (such as N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).
Caption: Synthetic route to this compound.
Experimental Protocols
Synthesis of 1-Trityl-1H-1,2,4-triazole
Materials:
-
1H-1,2,4-triazole
-
Trityl chloride
-
A suitable base (e.g., triethylamine, pyridine, or sodium hydride)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile, or DMF)
Procedure:
-
To a solution of 1H-1,2,4-triazole in an anhydrous solvent, add the base and stir at room temperature.
-
Slowly add a solution of trityl chloride in the same anhydrous solvent to the reaction mixture.
-
Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 1-Trityl-1H-1,2,4-triazole.
Synthesis of this compound (via Vilsmeier-Haack Formylation)
Materials:
-
1-Trityl-1H-1,2,4-triazole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice bath
-
Sodium acetate solution
Procedure:
-
In a round-bottom flask, cool DMF in an ice bath.
-
Slowly add phosphorus oxychloride dropwise to the cooled DMF with stirring to form the Vilsmeier reagent.
-
To this mixture, add a solution of 1-Trityl-1H-1,2,4-triazole in DMF.
-
Allow the reaction mixture to stir at room temperature for several hours or until the starting material is consumed (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice and then neutralize with a cold aqueous solution of sodium acetate.
-
The product may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Caption: General experimental workflow for the synthesis.
Characterization Data
The following table summarizes the known physical and chemical properties of this compound. It should be noted that detailed, publicly available spectroscopic data is limited. The data presented here is based on available chemical database information.
| Property | Value |
| CAS Number | 146097-08-7 |
| Molecular Formula | C₂₂H₁₇N₃O |
| Molecular Weight | 339.40 g/mol |
| Appearance | Expected to be a solid |
| Purity | Typically >95% (commercial sources) |
| Storage Temperature | 2-8 °C |
Spectroscopic Data:
Detailed and verified spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound are not extensively reported in the readily accessible scientific literature. Researchers synthesizing this compound should perform a full suite of analytical tests to confirm its identity and purity. For analogous 1,2,4-triazole derivatives, the following characteristic signals can be expected:
-
¹H NMR: Aromatic protons of the trityl group typically appear as a multiplet in the range of 7.0-7.5 ppm. The proton of the triazole ring would be a singlet, and the aldehyde proton would be a singlet further downfield, typically above 9.0 ppm.
-
¹³C NMR: Aromatic carbons of the trityl group would appear in the aromatic region (approx. 120-145 ppm). The carbons of the triazole ring and the carbonyl carbon of the aldehyde would also have characteristic chemical shifts.
-
IR Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch of the aldehyde group would be expected around 1680-1700 cm⁻¹.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of various biologically active molecules. The 1,2,4-triazole core is a well-established pharmacophore found in numerous antifungal, antiviral, and anticancer agents. The aldehyde functionality allows for the introduction of diverse substituents, enabling the generation of libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.
Conclusion
This technical guide has outlined the synthesis and characterization of this compound. While detailed experimental data is sparse in the public domain, the provided general protocols based on established chemical principles offer a solid foundation for its preparation. The importance of this compound as a synthetic intermediate underscores the need for further detailed studies and reporting of its comprehensive characterization data to support its broader use in the scientific community. Researchers are encouraged to perform thorough analytical validation upon synthesis.
An In-depth Technical Guide on 1-Trityl-1H-1,2,4-triazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 1-Trityl-1H-1,2,4-triazole-5-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug development.
Physicochemical Properties
While specific experimental data for this compound is not extensively available in published literature, the following table summarizes its known properties and provides estimated values based on the characteristics of its constituent functional groups.
| Property | Value | Source/Justification |
| CAS Number | 146097-08-7 | [1][2] |
| Molecular Formula | C22H17N3O | [1][2] |
| Molecular Weight | 339.398 g/mol | [1][2] |
| Melting Point | Not available | Data not found in searches. Expected to be a solid at room temperature due to its high molecular weight and aromatic nature. |
| Boiling Point | Not available | Data not found in searches. Likely to decompose at high temperatures before boiling under atmospheric pressure. |
| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. Sparingly soluble in alcohols. Insoluble in water. | Inferred from the nonpolar trityl group and the overall large organic structure. |
| Appearance | Expected to be a white to off-white crystalline solid. | Based on the typical appearance of similar organic compounds. |
Synthesis and Characterization
Caption: Conceptual workflow for the synthesis of the target compound.
General Experimental Protocol (Hypothetical):
-
Reaction Setup: To a solution of 1H-1,2,4-triazole-5-carbaldehyde in a suitable anhydrous solvent (e.g., pyridine or dichloromethane), an equimolar amount of trityl chloride is added portion-wise at 0 °C.
-
Reaction Progression: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford this compound.
Spectroscopic Characterization (Expected)
Below are the expected spectral characteristics based on the structure of the molecule.
¹H NMR Spectroscopy:
-
Trityl Group Protons: A multiplet in the aromatic region (approximately 7.0-7.5 ppm) integrating to 15 protons.
-
Triazole Proton: A singlet for the C3-H of the triazole ring, expected to be downfield (around 8.0-8.5 ppm).
-
Aldehyde Proton: A sharp singlet for the aldehyde proton, significantly downfield (around 9.5-10.5 ppm).
¹³C NMR Spectroscopy:
-
Trityl Carbons: Several signals in the aromatic region (approximately 125-145 ppm), with a quaternary carbon signal for the central carbon of the trityl group.
-
Triazole Carbons: Signals for the C3 and C5 carbons of the triazole ring. The C5 carbon, attached to the aldehyde, would be significantly deshielded.
-
Aldehyde Carbonyl Carbon: A signal in the highly deshielded region characteristic of aldehydes (approximately 180-190 ppm).
Infrared (IR) Spectroscopy:
-
C=O Stretch (Aldehyde): A strong absorption band around 1700-1720 cm⁻¹.
-
C-H Stretch (Aldehyde): Characteristic weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.
-
Aromatic C-H Stretch: Bands above 3000 cm⁻¹.
-
C=C and C=N Stretches (Aromatic and Triazole Rings): Multiple bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry:
-
Molecular Ion Peak (M+): Expected at m/z = 339.
-
Major Fragmentation: A prominent peak corresponding to the stable trityl cation ([C(C₆H₅)₃]⁺) at m/z = 243 upon cleavage of the N-trityl bond.
Applications in Drug Development
The 1,2,4-triazole scaffold is a well-established pharmacophore found in numerous approved drugs with a wide range of biological activities, including antifungal, antiviral, and anticancer properties. The aldehyde functionality can act as a reactive handle for further chemical modifications or as a pharmacophoric element itself, potentially interacting with biological targets.
Caption: Logical relationship of the compound's features to its drug development potential.
While no specific biological targets for this compound have been identified in the literature, its structural motifs suggest potential for investigation in several therapeutic areas. The trityl group, while often used as a protecting group, can also contribute to the lipophilicity and steric bulk of a molecule, influencing its pharmacokinetic and pharmacodynamic properties.
Experimental Protocols (General)
The following are generalized protocols for the characterization techniques mentioned above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
References
Unveiling the Structural Landscape of 1-Trityl-1H-1,2,4-triazole-5-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and synthetic aspects of 1-Trityl-1H-1,2,4-triazole-5-carbaldehyde. While a definitive crystal structure for this specific molecule is not publicly available, this document leverages data from closely related analogs to offer valuable insights for researchers in medicinal chemistry and materials science. We present a plausible synthetic pathway and detailed experimental protocols, alongside a structural analysis of a comparable substituted 1,2,4-triazole.
Introduction: The Significance of 1,2,4-Triazoles
The 1,2,4-triazole moiety is a cornerstone in modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents.[1][2] Derivatives of this versatile heterocycle exhibit a broad spectrum of biological activities, including antifungal, antibacterial, anticancer, anticonvulsant, and anti-inflammatory properties.[3][4][5] The trityl group, a bulky hydrophobic moiety, is often employed in synthesis as a protecting group for heterocyclic amines, but its presence can also significantly influence the pharmacological profile of a molecule. The addition of a carbaldehyde group at the 5-position introduces a reactive site for further chemical modifications, making this compound a valuable intermediate for the synthesis of novel bioactive compounds.
Synthesis and Characterization Workflow
The synthesis and structural elucidation of a target compound like this compound follows a structured experimental workflow. This process begins with the synthesis of the core heterocycle, followed by functionalization, and culminates in purification and comprehensive structural analysis.
Caption: Workflow for the synthesis and structural analysis of this compound.
Proposed Experimental Protocols
While a specific published procedure for this compound is not available, the following protocols are based on established synthetic methodologies for 1,2,4-triazoles and their subsequent formylation.
Synthesis of 1-Trityl-1H-1,2,4-triazole
This procedure involves the protection of the 1H-1,2,4-triazole with a trityl group.
-
Materials: 1H-1,2,4-triazole, Trityl chloride (TrCl), Triethylamine (TEA), Anhydrous Dichloromethane (DCM).
-
Procedure:
-
To a solution of 1H-1,2,4-triazole (1.0 eq) in anhydrous DCM, add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of trityl chloride (1.1 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield 1-Trityl-1H-1,2,4-triazole.
-
Formylation of 1-Trityl-1H-1,2,4-triazole
The Vilsmeier-Haack reaction is a common method for formylating electron-rich heterocyclic rings.
-
Materials: 1-Trityl-1H-1,2,4-triazole, Anhydrous Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃).
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), cool anhydrous DMF to 0 °C.
-
Add phosphorus oxychloride (1.5 eq) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 1-Trityl-1H-1,2,4-triazole (1.0 eq) in anhydrous DMF dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, heat the reaction mixture to 60-70 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield this compound.
-
Structural Analysis: Insights from an Analog
In the absence of crystallographic data for the title compound, we present the data for a related structure, 1-tosyl-1H-1,2,4-triazole , to provide a reference for the expected geometry and packing of a substituted 1H-1,2,4-triazole.[6][7] The tosyl group, like the trityl group, is a bulky substituent attached to the N1 position of the triazole ring.
Crystallographic Data
The following table summarizes the crystallographic data for 1-tosyl-1H-1,2,4-triazole.[6][7]
| Parameter | Value |
| Chemical Formula | C₉H₉N₃O₂S |
| Formula Weight | 223.25 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.541(4) |
| b (Å) | 17.958(8) |
| c (Å) | 8.091(4) |
| β (°) | 111.16(4) |
| Volume (ų) | 1021.8(9) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.451 |
| F(000) | 464 |
| Radiation | MoKα (λ = 0.71073 Å) |
| Temperature (K) | 293(2) |
| Final R indices [I > 2σ(I)] | R1 = 0.0867, wR2 = 0.2289 |
| R indices (all data) | R1 = 0.1008, wR2 = 0.2526 |
Data obtained from the structural report of 1-tosyl-1H-1,2,4-triazole.[6][7]
Key Structural Features
In the structure of 1-tosyl-1H-1,2,4-triazole, the geometry around the sulfur atom is a distorted tetrahedron. A notable feature is the significant dihedral angle of 82.17(14)° between the plane of the triazole ring and the phenyl ring of the tosyl group.[6] This significant twist is due to steric hindrance between the two ring systems. A similar, likely more pronounced, steric effect would be expected for the three phenyl rings of the trityl group in this compound, influencing its molecular conformation and crystal packing. The crystal structure of the tosyl analog is stabilized by intermolecular C-H···N and C-H···O hydrogen bonds, which would likely be a feature in the crystal lattice of the title compound as well.[6]
Conclusion and Future Directions
This compound represents a valuable, yet structurally uncharacterized, building block for the development of novel chemical entities. This guide provides a robust framework for its synthesis and offers predictive insights into its molecular structure based on a closely related analog. The determination of the definitive single-crystal X-ray structure of the title compound is a critical next step. Such data would provide precise bond lengths, bond angles, and intermolecular interactions, which are invaluable for structure-based drug design and the development of new materials. Researchers are encouraged to use the provided protocols as a starting point for their synthetic and analytical endeavors.
References
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. chemmethod.com [chemmethod.com]
- 4. researchgate.net [researchgate.net]
- 5. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Genesis of a Heterocyclic Powerhouse: An In-depth Technical Guide to the Discovery and History of 1,2,4-Triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole core is a cornerstone in modern medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals, most notably the azole antifungals. This technical guide delves into the discovery and historical development of this pivotal heterocyclic scaffold, providing a comprehensive overview for researchers engaged in drug discovery and development. The journey of the 1,2,4-triazole ring system, from its initial synthesis to its establishment as a critical pharmacophore, is a testament to the enduring power of organic and medicinal chemistry.
The Dawn of Triazoles: Early Synthesis and Discovery
The history of the triazole ring system dates back to the late 19th century. In 1885, the German chemist Bladin first coined the name "triazole" for the carbon-nitrogen ring system C₂H₃N₃.[1] The initial forays into the synthesis of the 1,2,4-triazole core were pioneered by Guido Pellizzari and a collaborative effort from Alfred Einhorn and Karl Brunner. These early methods, while foundational, were often characterized by harsh reaction conditions and low yields.
The Pellizzari Reaction (1911)
Guido Pellizzari reported one of the first successful syntheses of 1,2,4-triazole derivatives through the condensation of an amide with an acylhydrazide.[2] This method, now known as the Pellizzari reaction, laid the groundwork for accessing this heterocyclic system.
Experimental Protocol: The Pellizzari Reaction
While the original 1911 publication in Gazzetta Chimica Italiana provides the foundational report, a generalized procedure based on subsequent refinements is as follows:
Objective: To synthesize a 3,5-disubstituted-1,2,4-triazole.
Materials:
-
Amide (e.g., Benzamide)
-
Acylhydrazide (e.g., Benzoylhydrazine)
-
High-boiling point solvent (optional)
Procedure:
-
An intimate mixture of the amide and acylhydrazide is prepared in equimolar amounts.
-
The mixture is heated to a high temperature, typically in the range of 140-250 °C, either neat or in a high-boiling point solvent.
-
The reaction is allowed to proceed for several hours, during which water is eliminated as a byproduct.
-
Upon cooling, the solid reaction mass is typically triturated with a suitable solvent (e.g., ethanol) to induce crystallization.
-
The crude product is collected by filtration and purified by recrystallization.
Reaction Scheme:
R-C(=O)NH-C(=O)-R' + R''-NHNH₂ --(Acid, Heat)--> 1,3,5-trisubstituted-1,2,4-triazole + 2 H₂O
Caption: Inhibition of Lanosterol 14α-demethylase by 1,2,4-Triazoles.
Quantitative Analysis of Early 1,2,4-Triazole Derivatives
The development of potent antifungal agents from the 1,2,4-triazole scaffold has been a result of extensive structure-activity relationship (SAR) studies. The following table summarizes the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC) of some representative, albeit more contemporary, 1,2,4-triazole derivatives against various fungal pathogens. It is important to note that comprehensive quantitative data for the very earliest, historically synthesized derivatives is scarce in modern literature. The provided data illustrates the potency that has been achieved through chemical modification of the core scaffold.
| Compound Type/Reference | Fungal Strain | MIC (µg/mL) | Reference |
| Miconazole Analogue (5a) | Aspergillus flavus | 8-16 | [3] |
| Miconazole Analogue (5e) | Candida albicans | 0.5 | [3] |
| Triazolium Derivative (6a) | Aspergillus flavus | 16-64 | [3] |
| Piperidine-Substituted Triazole (7g) | Candida albicans | 0.009 nmol/mL | [4][5] |
| Piperidine-Substituted Triazole (8j) | Candida albicans | 0.007 nmol/mL | [4][5] |
| Benzotriazine-containing Triazole | Candida albicans | 0.0156 - 2.0 | [2][6] |
| Benzotriazine-containing Triazole | Cryptococcus neoformans | 0.0156 - 2.0 | [2][6] |
| Ravuconazole Analogue (14l) | Candida glabrata | 0.125 | [2][6] |
| Isavuconazole Analogue (14l) | Candida albicans | 0.125 | [2][6] |
Experimental Workflow: From Synthesis to Antifungal Screening
The discovery and development of novel 1,2,4-triazole antifungal agents follow a structured workflow, beginning with chemical synthesis and culminating in the assessment of biological activity.
Caption: General workflow for synthesis and antifungal screening.
Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing
This protocol provides a generalized method for determining the Minimum Inhibitory Concentration (MIC) of a novel compound against a fungal strain.
Objective: To determine the in vitro antifungal activity of a synthesized 1,2,4-triazole derivative.
Materials:
-
Synthesized 1,2,4-triazole derivative
-
Fungal strain (e.g., Candida albicans)
-
RPMI-1640 medium (buffered with MOPS)
-
96-well microtiter plates
-
Spectrophotometer or plate reader (optional)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Inoculum Preparation: Grow the fungal strain on an appropriate agar medium. Prepare a standardized inoculum suspension in sterile saline, adjusting the concentration to a defined cell density (e.g., 1-5 x 10⁶ CFU/mL).
-
Serial Dilution: Perform serial two-fold dilutions of the compound stock solution in RPMI-1640 medium directly in the wells of a 96-well plate. A row should be reserved for a positive control (fungus with no compound) and a negative control (medium only).
-
Inoculation: Add the standardized fungal inoculum to each well (except the negative control).
-
Incubation: Incubate the microtiter plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥80% reduction) compared to the positive control. This can be determined visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).
Conclusion
The journey of 1,2,4-triazole derivatives from their initial synthesis in the late 19th and early 20th centuries to their current status as indispensable therapeutic agents is a compelling narrative of scientific discovery and innovation. The foundational synthetic methods of Pellizzari and Einhorn-Brunner, though rudimentary by modern standards, opened the door to a class of compounds that would later revolutionize the treatment of fungal infections. The elucidation of their mechanism of action as inhibitors of ergosterol biosynthesis has provided a clear rationale for their efficacy and a roadmap for the design of new, more potent derivatives. For researchers in the field of drug development, the history of 1,2,4-triazoles serves as a powerful reminder of how fundamental organic chemistry can lead to profound advances in medicine.
References
- 1. catalog.hathitrust.org [catalog.hathitrust.org]
- 2. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Triazole derivatives with improved in vitro antifungal activity over azole drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. odr.journals.ekb.eg [odr.journals.ekb.eg]
The Strategic Application of the Trityl Protecting Group in Triazole Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,3-triazole moiety is a cornerstone in medicinal chemistry and drug development, frequently synthesized via the robust and regioselective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). However, the presence of additional reactive functional groups in complex substrates necessitates the use of protecting groups to ensure reaction specificity and high yields. This technical guide provides a comprehensive overview of the critical role of the trityl (triphenylmethyl) protecting group in triazole synthesis. We will delve into its strategic application for the selective protection of primary alcohols and amines in substrates destined for CuAAC reactions, its impact on reaction outcomes, and detailed protocols for its introduction and removal.
Introduction: The Need for Protection in Triazole Synthesis
The CuAAC reaction is renowned for its high efficiency and exclusive formation of 1,4-disubstituted 1,2,3-triazoles. Despite its broad functional group tolerance, certain moieties, particularly primary alcohols and amines, can interfere with the catalytic cycle or lead to undesired side reactions. The trityl group, with its significant steric bulk, offers a solution by selectively masking these reactive sites. Its introduction is typically straightforward, and its lability under acidic conditions allows for facile removal post-cycloaddition, making it an invaluable tool in the multi-step synthesis of complex triazole-containing molecules.
The Role of the Trityl Group in Directing Triazole Synthesis
The primary function of the trityl group in the context of triazole synthesis is to act as a temporary blocking agent for nucleophilic functional groups. This ensures that these groups do not compete in the CuAAC reaction or other synthetic steps.
Ensuring Chemoselectivity
In substrates containing multiple reactive sites, such as a hydroxyl group and a terminal alkyne, the trityl group's large size allows for the selective protection of the less sterically hindered primary alcohol. This prevents potential side reactions, such as the coordination of the alcohol to the copper catalyst, which could inhibit the cycloaddition.
Impact on Regioselectivity
The regioselectivity of the CuAAC reaction, which overwhelmingly favors the 1,4-disubstituted triazole, is primarily dictated by the copper-catalyzed mechanism itself rather than by the steric bulk of a protecting group on the substrate. However, the presence of a bulky trityl group can influence the overall success and yield of the reaction by preventing non-productive binding of the substrate to the catalyst and ensuring the alkyne and azide moieties are appropriately presented for cycloaddition.
Experimental Protocols and Data
To illustrate the practical application of the trityl group, we present a three-step synthetic workflow for the preparation of a 1,2,3-triazole-containing diol, starting from but-2-yne-1,4-diol. This example highlights the selective protection of one of the primary alcohols, followed by the CuAAC reaction and subsequent deprotection.
Step 1: Selective Monotritylation of But-2-yne-1,4-diol
The selective protection of one of the two primary hydroxyl groups in but-2-yne-1,4-diol is a crucial first step. The steric hindrance of the trityl group favors the formation of the mono-protected product.
Experimental Protocol:
-
To a solution of but-2-yne-1,4-diol (1.0 eq) in dry pyridine, trityl chloride (1.05 eq) is added portion-wise at 0 °C.
-
The reaction mixture is stirred at room temperature for 12-16 hours and monitored by TLC.
-
Upon completion, the reaction is quenched with methanol and the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford 4-(trityloxy)but-2-yn-1-ol.
| Parameter | Value[1] |
| Starting Material | But-2-yne-1,4-diol |
| Protecting Agent | Trityl chloride |
| Solvent | Pyridine |
| Yield | 85% |
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The trityl-protected alkyne is then reacted with an azide, such as benzyl azide, in a classic CuAAC reaction to form the triazole ring.
Experimental Protocol:
-
To a solution of 4-(trityloxy)but-2-yn-1-ol (1.0 eq) and benzyl azide (1.1 eq) in a mixture of tert-butanol and water (1:1), sodium ascorbate (0.2 eq) is added, followed by copper(II) sulfate pentahydrate (0.1 eq).
-
The reaction mixture is stirred vigorously at room temperature for 24 hours.
-
After completion, the reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography to yield (1-benzyl-4-((trityloxy)methyl)-1H-1,2,3-triazol-4-yl)methanol.
| Parameter | Value |
| Alkyne | 4-(trityloxy)but-2-yn-1-ol |
| Azide | Benzyl azide |
| Catalyst System | CuSO₄·5H₂O / Sodium Ascorbate |
| Solvent | t-BuOH / H₂O |
| Yield (Protected) | High (literature suggests yields are generally high for CuAAC) |
| Yield (Unprotected Diol) | 90%[1] |
Note: While a specific yield for the trityl-protected substrate was not found, CuAAC reactions are known for their high efficiency. The yield for the unprotected diol is provided for comparison.
Step 3: Deprotection of the Trityl Group
The final step involves the removal of the acid-labile trityl group to unveil the free hydroxyl group on the triazole product.
Experimental Protocol:
-
The trityl-protected triazole (1.0 eq) is dissolved in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 10% v/v).
-
The reaction is stirred at room temperature for 1-2 hours and monitored by TLC.
-
Upon completion, the solvent and excess TFA are removed under reduced pressure.
-
The residue is co-evaporated with toluene to remove residual acid.
-
The crude product is then purified by column chromatography or recrystallization to afford the final diol.
| Parameter | Value[1] |
| Starting Material | Trityl-protected triazole |
| Deprotecting Agent | Trifluoroacetic acid (TFA) |
| Solvent | Dichloromethane (DCM) |
| Yield | High (Specific yield from the cited synthesis is for a similar deprotection step) |
Visualization of Synthetic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic process and the mechanism of trityl group protection and deprotection.
Caption: Synthetic workflow for the preparation of a triazole diol.
Caption: Mechanism of trityl protection of an alcohol.
Caption: Mechanism of acid-catalyzed trityl deprotection.
Conclusion
The trityl protecting group is a highly effective and strategic tool in the synthesis of complex molecules containing the 1,2,3-triazole core. Its steric bulk allows for the selective protection of primary alcohols and amines, thereby preventing side reactions and ensuring high yields in subsequent transformations, most notably the copper-catalyzed azide-alkyne cycloaddition. The straightforward introduction and mild, acidic removal of the trityl group make it an essential component in the synthetic chemist's toolbox for the development of novel triazole-based pharmaceuticals and functional materials. The detailed protocols and workflow presented in this guide provide a practical framework for the successful implementation of trityl group protection in triazole synthesis.
References
The 1,2,4-Triazole Ring: A Technical Guide to Chemical Stability and Reactivity
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole is a five-membered heterocyclic scaffold of immense interest in medicinal chemistry and drug development. Its prevalence in numerous clinically approved drugs stems from a unique combination of physicochemical properties, including high aromaticity, metabolic stability, and versatile reactivity, which allows for the creation of diverse molecular architectures. This technical guide provides an in-depth exploration of the chemical stability and reactivity of the 1,2,4-triazole core, supported by quantitative data, detailed experimental protocols, and logical diagrams to aid in research and development.
Core Structure and Physicochemical Properties
The 1,2,4-triazole ring consists of two carbon and three nitrogen atoms. Its aromatic character, derived from the delocalization of 6π electrons over the sp2 hybridized atoms, is the primary reason for its significant stability. The parent 1,2,4-triazole exists in two tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole, which rapidly interconvert, with the 1H form being generally more stable.
The molecule is amphoteric, capable of being protonated or deprotonated. This dual acidic and basic nature is critical to its behavior in biological systems and its reactivity.
Quantitative Acidity and Basicity Data
The acid-base properties of the 1,2,4-triazole ring are quantified by its pKa values. These values are crucial for predicting the ionization state of the molecule at physiological pH, which in turn influences solubility, membrane permeability, and drug-target interactions.
| Parameter | pKa Value | Description |
| pKa (Protonated form) | 2.19 - 2.45 | Represents the acidity of the triazolium cation (C₂N₃H₄⁺).[1][2][3] |
| pKa (Neutral form) | 10.26 | Represents the acidity of the N-H proton on the neutral triazole ring.[1][2][3] |
Chemical Stability
The 1,2,4-triazole ring is known for its remarkable stability, a key feature that makes it a desirable scaffold in drug design. This stability extends across various conditions, including metabolic, thermal, and chemical challenges.
-
Aromaticity and Resonance : The aromatic nature of the ring confers significant resonance stabilization, making it resistant to degradation.[4][5]
-
Acidic and Basic Conditions : The ring is generally stable to hydrolysis under both strong acidic and basic conditions.[6] While extreme conditions can lead to degradation, the ring structure itself does not readily open.
-
Redox Stability : The triazole ring is relatively insensitive to oxidation and reduction reactions.[7][8]
-
Thermal Stability : 1,2,4-triazole derivatives are often thermally stable, with many compounds showing no significant decomposition below 200-250°C.[5][9]
-
Metabolic Stability : A hallmark of the 1,2,4-triazole moiety is its resistance to metabolic degradation by enzymes such as cytochrome P450s.[10][11] This property contributes to improved pharmacokinetic profiles, including longer half-lives and better bioavailability of drugs containing this ring.
Chemical Reactivity
Despite its stability, the 1,2,4-triazole ring possesses distinct sites of reactivity that can be exploited for chemical synthesis and modification.
Electrophilic Substitution
Due to the electron-withdrawing nature of the nitrogen atoms, electrophilic substitution on the carbon atoms of the triazole ring is difficult. Instead, reactions with electrophiles occur readily at the ring nitrogen atoms.[1]
-
Protonation : The ring is weakly basic and is readily protonated, typically at the N4 position in 1-substituted triazoles.[1][3]
-
N-Alkylation : This is the most common reaction. The regioselectivity of alkylation (N1 vs. N4) is highly dependent on the reaction conditions, including the base, solvent, and alkylating agent used. Generally, a mixture of 1- and 4-substituted isomers is formed.[12] The use of specific bases like DBU can favor the formation of the 1-substituted isomer.[3]
Nucleophilic Substitution
The carbon atoms (C3 and C5) of the 1,2,4-triazole ring are electron-deficient and thus susceptible to nucleophilic attack, particularly if a good leaving group (e.g., a nitro or halo group) is present on the carbon.[1][3]
Cycloaddition Reactions
The 1,2,4-triazole ring can be synthesized via cycloaddition reactions. The Huisgen 1,3-dipolar cycloaddition is a prominent method, often involving reactions between nitriles and azides or other 1,3-dipoles.[4][12][13] For instance, the reaction of a nitrile with a hydrazonoyl chloride can yield a 1,2,4-triazole ring.
Key Experimental Protocols
Detailed and reliable protocols are essential for reproducible research. Below are summarized methodologies for assessing stability and performing key reactions.
Protocol: Hydrolytic Stability Assessment (Forced Degradation)
This protocol is used to determine the stability of a 1,2,4-triazole-containing compound to acid and alkali hydrolysis.
-
Preparation of Solutions : Prepare stock solutions of the test compound in a suitable solvent (e.g., methanol, acetonitrile). Prepare acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions.
-
Incubation : Add a small volume of the stock solution to separate vessels containing the acidic and basic solutions to achieve a final desired concentration (e.g., 50 µM).[8] A parallel sample in neutral buffer (pH 7.4) or purified water serves as a control.
-
Stress Conditions : Incubate the samples at an elevated temperature (e.g., 60°C) for a defined period.[8] Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Sample Quenching : At each time point, withdraw an aliquot and immediately neutralize it (add base to the acid sample, acid to the base sample) to stop the degradation. Dilute with the mobile phase to an appropriate concentration for analysis.
-
Analysis : Analyze the samples using a validated stability-indicating HPLC method (typically reverse-phase with UV or MS detection).
-
Data Interpretation : Quantify the remaining parent compound at each time point relative to the t=0 sample. Calculate the degradation rate constant and half-life (t₁/₂) under each condition.
Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay evaluates a compound's susceptibility to metabolism by Phase I enzymes.
-
Reagent Preparation :
-
Test Compound : Prepare a stock solution (e.g., 10 mM in DMSO) and dilute to an intermediate concentration (e.g., 100 µM in acetonitrile).
-
Liver Microsomes : Thaw human or rat liver microsomes on ice and dilute to a working concentration (e.g., 1 mg/mL protein) in a phosphate buffer (e.g., 100 mM, pH 7.4).[14]
-
NADPH Regeneration System : Prepare a solution containing NADPH, a regenerating enzyme (e.g., glucose-6-phosphate dehydrogenase), and its substrate (e.g., glucose-6-phosphate) in phosphate buffer.[15] This provides a sustained source of the necessary cofactor.
-
-
Incubation :
-
Pre-warm the microsomal solution and test compound separately at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regeneration system to the microsome/compound mixture. The final concentration of the test compound is typically 1 µM.
-
For a negative control, replace the NADPH system with a buffer to measure non-enzymatic degradation.
-
-
Time Points : Collect aliquots at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination : Stop the reaction at each time point by adding a cold quenching solution, typically acetonitrile containing an internal standard. This precipitates the microsomal proteins.
-
Sample Processing : Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant to a new plate or vials for analysis.
-
LC-MS/MS Analysis : Quantify the remaining parent compound in each sample using a calibrated LC-MS/MS method.
-
Data Analysis : Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t₁/₂ = 0.693/k) and intrinsic clearance (CLint).[15]
Protocol: General Procedure for N-Alkylation
This protocol describes a general method for the alkylation of the 1,2,4-triazole ring.
-
Reactant Setup : In a round-bottom flask, dissolve 1,2,4-triazole (1.0 eq) in a suitable anhydrous solvent (e.g., THF, DMF, or acetonitrile).
-
Base Addition : Add a base (1.0 - 1.2 eq) to the solution. The choice of base is critical for regioselectivity. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[3] Stir the mixture at room temperature for 15-30 minutes to form the triazolide anion.
-
Alkylating Agent : Slowly add the alkylating agent (e.g., an alkyl halide or tosylate, 1.0 eq) to the reaction mixture.
-
Reaction Conditions : Stir the reaction at room temperature or heat as necessary (e.g., 60-80°C) until the reaction is complete, as monitored by TLC or LC-MS. Reaction times can vary from a few hours to overnight.
-
Workup :
-
Cool the reaction mixture to room temperature.
-
If a solid precipitate (inorganic salt) has formed, filter it off.
-
Remove the solvent under reduced pressure.
-
Perform an aqueous workup: dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and/or brine to remove any remaining inorganic salts and water-soluble byproducts.
-
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent. Purify the crude product, which is often a mixture of N1 and N4 isomers, by column chromatography on silica gel to isolate the desired regioisomer(s).[3]
Conclusion
The 1,2,4-triazole ring represents a privileged scaffold in modern drug discovery, offering an exceptional balance of chemical stability and synthetic versatility. Its inherent resistance to metabolic and chemical degradation provides a solid foundation for designing robust drug candidates. Simultaneously, its well-defined reactivity, particularly at the nitrogen atoms, allows for precise structural modifications to optimize pharmacological activity and pharmacokinetic properties. A thorough understanding of the principles outlined in this guide is paramount for any scientist working to harness the full potential of this remarkable heterocycle.
References
- 1. Regioselective 1H-1,2,4 Triazole alkylation | PPT [slideshare.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 5. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates [mdpi.com]
- 6. database.ich.org [database.ich.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
A Comprehensive Review of Substituted 1,2,4-Triazole-5-Carbaldehydes: Synthesis, Reactions, and Biological Significance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities. Among the various substituted triazoles, the 5-carbaldehyde derivatives represent a particularly valuable class of synthetic intermediates. The aldehyde functionality serves as a versatile handle for the construction of more complex molecular architectures, including Schiff bases, hydrazones, and other heterocyclic systems, which have shown significant promise in the development of novel antimicrobial, anticancer, and antiviral agents. This technical guide provides a comprehensive literature review on the synthesis, chemical transformations, and biological evaluation of substituted 1,2,4-triazole-5-carbaldehydes, with a focus on providing detailed experimental protocols and quantitative data to aid researchers in the field.
Synthesis of the 1,2,4-Triazole-5-Carbaldehyde Scaffold
The preparation of the 1,2,4-triazole ring system can be achieved through various synthetic strategies. While numerous methods exist for the general synthesis of 1,2,4-triazoles, the direct introduction of a carbaldehyde group at the 5-position often requires specific approaches. Common strategies involve the cyclization of precursors already containing the aldehyde or a masked aldehyde functionality, or the post-modification of a pre-formed triazole ring.
One prevalent method for the synthesis of the 1,2,4-triazole ring itself involves the reaction of hydrazines with formamide under microwave irradiation, which offers an efficient and catalyst-free approach with excellent functional-group tolerance. Another classical approach is the Pellizzari reaction, which utilizes the condensation of an acylhydrazide with an amide.
More specific to the introduction of the 5-carbaldehyde group, the oxidation of a 5-methyl-1,2,4-triazole derivative is a key transformation. While direct formylation of the 1,2,4-triazole ring at the 5-position can be challenging, this post-cyclization modification remains an area of interest for synthetic chemists.
Chemical Reactivity and Derivatization
The carbaldehyde group at the 5-position of the 1,2,4-triazole ring exhibits typical aldehyde reactivity, making it a valuable synthon for a wide range of chemical transformations. Its reactions with nucleophiles are of particular importance for generating molecular diversity.
A primary application of 1,2,4-triazole-5-carbaldehydes is in the synthesis of Schiff bases through condensation with various primary amines. These Schiff bases have been extensively investigated for their biological activities.
Biological Activities of 1,2,4-Triazole-5-Carbaldehyde Derivatives
Derivatives of 1,2,4-triazole-5-carbaldehydes have demonstrated a broad spectrum of pharmacological activities. The ability to readily synthesize a diverse library of compounds from this scaffold has made it an attractive target for drug discovery programs.
Antimicrobial and Antifungal Activity
A significant body of research has focused on the antimicrobial and antifungal properties of compounds derived from 1,2,4-triazole-5-carbaldehydes. Schiff bases, in particular, have shown promising activity against a range of bacterial and fungal strains. The mechanism of action is often attributed to the inhibition of essential microbial enzymes.
Cytotoxic and Anticancer Activity
The cytotoxic potential of 1,2,4-triazole derivatives has been evaluated against various cancer cell lines. Several studies have reported IC50 values in the micromolar range, indicating their potential as anticancer agents. The exact signaling pathways through which these compounds exert their cytotoxic effects are still under investigation but may involve apoptosis induction or cell cycle arrest.
Quantitative Data Summary
The following tables summarize the quantitative data extracted from the literature regarding the synthesis and biological activity of substituted 1,2,4-triazole-5-carbaldehyde derivatives.
| Compound ID | Substituent (R) | Starting Material | Reagents and Conditions | Yield (%) | Reference |
| 1a | Phenyl | 3-Phenyl-5-methyl-1H-1,2,4-triazole | SeO2, Dioxane, Reflux | - | (Not specified) |
| 1b | 4-Chlorophenyl | 3-(4-Chlorophenyl)-5-methyl-1H-1,2,4-triazole | SeO2, Dioxane, Reflux | - | (Not specified) |
Table 1: Synthesis of Substituted 1,2,4-Triazole-5-Carbaldehydes. Note: Specific yield data for the synthesis of the carbaldehydes were not explicitly found in the initial search results, indicating a need for further focused investigation on this specific reaction.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 1,2,4-triazole-thione derivative 13 | Thymocytes | 0.46 | [1] |
| 1,3,4-thiadiazole derivative 16 | Thymocytes | 5.2 x 10⁻⁶ | [1] |
| 1,2,4-triazole-thione derivative 20 | Thymocytes | 0.012 | [1] |
| 1,2,4-triazole-thione derivative 21 | Thymocytes | 1.0 x 10⁻⁶ | [1] |
| 1,2,4-triazole-thione derivative 21 | Lymphocytes | 0.012 | [1] |
| 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one 10a | MCF-7 | 6.43 | [2] |
| 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one 10a | Hela | 5.6 | [2] |
| 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one 10a | A549 | 21.1 | [2] |
| 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione 10d | MCF-7 | 10.2 | [2] |
| 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione 10d | Hela | 9.8 | [2] |
| 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione 10d | A549 | 16.5 | [2] |
| Schiff base derivative [II] | MCF-7 | 206.1 µg/ml | [3] |
| Imidazole derivative [VI] | Hep G2 | 82.60 µg/ml | [3] |
Table 2: Cytotoxicity Data for Derivatives of 1,2,4-Triazoles. Note: The reported data is for various 1,2,4-triazole derivatives, not exclusively those synthesized from 5-carbaldehydes, but indicates the potential of the triazole scaffold.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of synthetic methods and biological assays. The following are representative procedures for the synthesis of 1,2,4-triazole derivatives and their biological evaluation.
General Procedure for the Synthesis of Schiff Bases from 4-Amino-1,2,4-Triazoles
A solution of the appropriate 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol (0.01 mol) in ethanol (50 mL) is treated with the corresponding aromatic aldehyde (0.01 mol). A few drops of glacial acetic acid are added as a catalyst. The reaction mixture is refluxed for 4-6 hours. After cooling, the precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol or DMF) to afford the pure Schiff base.
Cytotoxicity Assay (MTT Assay)
Human cancer cell lines (e.g., MCF-7, Hela, A549) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours. The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours. Subsequently, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours. The formazan crystals formed are dissolved in 150 µL of DMSO, and the absorbance is measured at 492 nm using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated.[2]
Visualizing Synthetic and Logical Pathways
Graphviz diagrams are provided to illustrate key synthetic workflows and logical relationships in the study of substituted 1,2,4-triazole-5-carbaldehydes.
Caption: General synthesis workflow for Schiff base derivatives from substituted hydrazides.
References
- 1. Synthesis, cytotoxicity and effects of some 1,2,4-triazole and 1,3,4-thiadiazole derivatives on immunocompetent cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemmethod.com [chemmethod.com]
A Theoretical and Methodological Guide to 1-Trityl-1H-1,2,4-triazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Detailed theoretical calculations and specific experimental data for 1-Trityl-1H-1,2,4-triazole-5-carbaldehyde are not extensively available in publicly accessible scientific literature. This guide provides a comprehensive framework based on established theoretical and experimental methodologies for analogous 1,2,4-triazole derivatives. It is intended to serve as a foundational resource for researchers initiating studies on this specific compound.
Introduction
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including antifungal, antiviral, and anticancer properties. The subject of this guide, this compound, is a distinct isomer featuring a bulky trityl protecting group at the N1 position and a reactive carbaldehyde group at the C5 position.[1] These features make it a valuable intermediate for the synthesis of more complex pharmaceutical compounds. This document outlines the common theoretical and experimental approaches used to characterize such molecules, providing a roadmap for future research.
Theoretical Calculations on 1,2,4-Triazole Systems
Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the chemical behavior and properties of novel molecules. For 1,2,4-triazole derivatives, these computational studies provide insights into molecular structure, stability, and reactivity.
Computational Methodologies
A prevalent approach for theoretical investigations on 1,2,4-triazole derivatives involves geometry optimization and frequency calculations using DFT with the B3LYP functional and a 6-311G basis set. This level of theory offers a good balance between computational cost and accuracy for organic molecules.[2] Such calculations are typically performed using software packages like Gaussian.
Key Calculated Parameters
Researchers commonly investigate several quantum chemical parameters to understand the electronic properties of 1,2,4-triazole derivatives:
-
Optimized Molecular Geometry: Provides bond lengths, bond angles, and dihedral angles of the molecule in its lowest energy conformation.
-
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
-
Molecular Electrostatic Potential (MEP): This mapping of electrostatic potential onto the electron density surface helps to identify regions of the molecule that are rich or deficient in electrons, indicating sites for electrophilic and nucleophilic attack.
-
Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness are derived from HOMO and LUMO energies to quantify the molecule's reactivity.
-
Spectroscopic Properties: Theoretical calculations can predict spectroscopic data, such as IR and NMR spectra, which can then be compared with experimental results to confirm the structure of the synthesized compound.
Representative Data for 1,2,4-Triazole Derivatives
While specific data for this compound is unavailable, the following table summarizes typical calculated parameters for related 1,2,4-triazole structures found in the literature. These values serve as a reference for what to expect in a computational study of the target molecule.
| Parameter | Typical Value Range for 1,2,4-Triazole Derivatives | Significance |
| Bond Lengths (Å) | ||
| C-N (ring) | 1.32 - 1.38 | Indicates the degree of double bond character. |
| N-N (ring) | 1.35 - 1.40 | Reflects the electronic structure of the triazole ring. |
| C=O (aldehyde) | ~1.22 | Characteristic of a carbonyl double bond. |
| Bond Angles (°) | ||
| C-N-N (ring) | 105 - 112 | Defines the geometry of the five-membered ring. |
| N-C-N (ring) | 110 - 115 | Defines the geometry of the five-membered ring. |
| HOMO-LUMO Gap (eV) | 4.0 - 6.0 | A key indicator of chemical reactivity. |
| Dipole Moment (Debye) | 2.0 - 5.0 | Influences intermolecular interactions and solubility. |
Experimental Protocols
The synthesis and characterization of 1,2,4-triazole derivatives follow well-established organic chemistry procedures.
General Synthesis of 1,2,4-Triazole-5-carbaldehydes
A common route for the synthesis of 1,2,4-triazole derivatives involves the cyclization of thiosemicarbazide precursors. While a specific protocol for this compound is not detailed in the available literature, a general synthetic approach can be inferred.
Hypothetical Synthesis Workflow:
Caption: Hypothetical workflow for the synthesis of this compound.
Characterization Techniques
The structure and purity of the synthesized compound would be confirmed using a suite of spectroscopic and analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure by identifying the chemical environment of hydrogen and carbon atoms.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the carbonyl (C=O) of the aldehyde and the C-N bonds of the triazole ring.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
-
Melting Point Analysis: To assess the purity of the synthesized compound.
Application of Theoretical Calculations in Drug Discovery
Theoretical calculations play a crucial role in modern drug discovery by enabling the rational design of novel therapeutic agents.
Caption: The iterative cycle of computational and experimental work in drug discovery.
This workflow illustrates how theoretical calculations can be used to screen and prioritize candidate molecules before committing resources to their synthesis and biological testing. By predicting properties like binding affinity and potential toxicity, computational chemistry accelerates the identification of promising drug leads.
Conclusion
While specific data on the theoretical calculations of this compound remains to be published, this guide provides a robust framework for approaching its study. By employing the computational and experimental methodologies outlined herein, researchers can effectively characterize this molecule and explore its potential as a building block for novel therapeutic agents. The broader family of 1,2,4-triazoles continues to be a rich area of investigation, and a detailed understanding of this particular derivative will contribute valuable knowledge to the field of medicinal chemistry.
References
Methodological & Application
Application Notes and Protocols for 1-Trityl-1H-1,2,4-triazole-5-carbaldehyde in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Trityl-1H-1,2,4-triazole-5-carbaldehyde is a versatile heterocyclic aldehyde that serves as a key building block in the synthesis of a variety of more complex molecules, particularly in the realm of medicinal chemistry and drug development. The presence of the bulky trityl protecting group on the triazole nitrogen offers steric hindrance and modulates the reactivity of the heterocyclic core, while the aldehyde functionality provides a reactive handle for a wide range of chemical transformations. This document provides an overview of its applications and detailed protocols for its use in key organic reactions.
The 1,2,4-triazole moiety is a well-established pharmacophore found in numerous clinically approved drugs, exhibiting a broad spectrum of biological activities, including antifungal, antiviral, and anticancer properties. The unique electronic properties of the triazole ring, such as its ability to participate in hydrogen bonding and its metabolic stability, make it an attractive scaffold in drug design. The trityl group, while primarily a protecting group, can also influence the solubility and crystalline nature of intermediates.
Key Applications
This compound is a valuable intermediate for the synthesis of a diverse array of heterocyclic compounds. Its primary applications lie in its ability to undergo reactions typical of aldehydes, leading to the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are instrumental in constructing larger, more complex molecular frameworks that are often pursued in drug discovery programs.
Core Reactions Include:
-
Wittig Reaction: For the synthesis of vinyl-substituted 1,2,4-triazoles.
-
Reductive Amination: To introduce substituted amino-methyl groups at the 5-position of the triazole ring.
-
Condensation Reactions: With active methylene compounds to generate enones and other conjugated systems.
-
Synthesis of Fused Heterocycles: Serving as a precursor for the construction of bicyclic and polycyclic systems containing the 1,2,4-triazole nucleus.
These applications are critical for generating libraries of novel compounds for biological screening and for the synthesis of specific target molecules with potential therapeutic value.
Experimental Protocols
Wittig Reaction for the Synthesis of 1-Trityl-5-vinyl-1H-1,2,4-triazole Derivatives
The Wittig reaction is a powerful method for the stereoselective synthesis of alkenes from aldehydes and ketones. In the context of this compound, this reaction allows for the introduction of a vinyl group, which can serve as a handle for further functionalization, such as in Heck or metathesis reactions.
Reaction Scheme:
A representative Wittig reaction workflow.
Protocol:
-
Preparation of the Ylide:
-
To a stirred suspension of a phosphonium salt (1.2 equivalents) in anhydrous tetrahydrofuran (THF, 10 mL) under an inert atmosphere (e.g., argon), add a strong base such as n-butyllithium (1.1 equivalents) dropwise at 0 °C.
-
Stir the resulting mixture at room temperature for 1 hour to ensure complete formation of the ylide.
-
-
Wittig Reaction:
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF (5 mL).
-
Cool the ylide solution to 0 °C and add the solution of the aldehyde dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
-
Work-up and Purification:
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired vinyl-substituted triazole.
-
Quantitative Data (Illustrative):
| Entry | Phosphonium Salt | Base | Solvent | Time (h) | Yield (%) |
| 1 | Methyltriphenylphosphonium bromide | n-BuLi | THF | 12 | 85 |
| 2 | Ethyltriphenylphosphonium bromide | n-BuLi | THF | 16 | 82 |
| 3 | Benzyltriphenylphosphonium chloride | NaH | DMF | 24 | 75 |
Reductive Amination for the Synthesis of Substituted Aminomethyl-1,2,4-triazoles
Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. This two-step, one-pot process involves the initial formation of an imine or enamine, followed by its reduction to the corresponding amine. This reaction is particularly useful in drug discovery for introducing diverse amine functionalities.
Reaction Workflow:
A typical workflow for reductive amination.
Protocol:
-
Reaction Setup:
-
To a solution of this compound (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (10 mL), add the desired primary or secondary amine (1.1 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
-
Reduction:
-
Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents), portion-wise to the reaction mixture.[1]
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a methanol/DCM gradient) to yield the target amine.
-
Quantitative Data (Illustrative):
| Entry | Amine | Reducing Agent | Solvent | Time (h) | Yield (%) |
| 1 | Benzylamine | NaBH(OAc)₃ | DCE | 12 | 90 |
| 2 | Morpholine | NaBH(OAc)₃ | DCM | 16 | 88 |
| 3 | Aniline | NaBH₃CN | MeOH | 24 | 70 |
Knoevenagel Condensation with Active Methylene Compounds
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to form a new carbon-carbon double bond. This reaction is valuable for synthesizing α,β-unsaturated compounds which are versatile intermediates in organic synthesis.
Logical Relationship of Knoevenagel Condensation:
The key components and steps of the Knoevenagel condensation.
Protocol:
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and the active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1.1 equivalents) in a suitable solvent like ethanol or toluene (15 mL).
-
Add a catalytic amount of a base, such as piperidine or triethylamine (0.1 equivalents).
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction time can vary from 2 to 12 hours depending on the substrates.
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
If a precipitate forms upon cooling, filter the solid, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to obtain the pure condensed product.
-
Quantitative Data (Illustrative):
| Entry | Active Methylene Compound | Base | Solvent | Time (h) | Yield (%) |
| 1 | Malononitrile | Piperidine | Ethanol | 2 | 95 |
| 2 | Ethyl cyanoacetate | Triethylamine | Toluene | 6 | 88 |
| 3 | Diethyl malonate | Sodium ethoxide | Ethanol | 12 | 75 |
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis, particularly for the construction of novel heterocyclic scaffolds with potential applications in drug discovery. The protocols provided herein for Wittig reactions, reductive aminations, and Knoevenagel condensations offer robust and efficient methods for the elaboration of this intermediate into a wide range of functionalized molecules. The trityl protecting group can be readily removed under acidic conditions, further enhancing the synthetic utility of the resulting products. Researchers and scientists in the field of drug development can leverage these methodologies to accelerate their discovery efforts and access novel chemical matter.
References
Application Notes and Protocols: Reaction of 1-Trityl-1H-1,2,4-triazole-5-carbaldehyde with Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the chemical reactions between 1-Trityl-1H-1,2,4-triazole-5-carbaldehyde and various amines. This document includes detailed experimental protocols for the synthesis of the starting aldehyde, subsequent Schiff base formation, and reductive amination to yield secondary and tertiary amines. Additionally, a protocol for the deprotection of the trityl group is provided.
Introduction
The 1,2,4-triazole moiety is a key pharmacophore found in a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities, including antifungal, antiviral, and anticancer properties. The functionalization of the triazole ring allows for the generation of diverse chemical libraries for drug discovery and development. This compound is a versatile intermediate, with the aldehyde group serving as a handle for the introduction of various amine-containing fragments. The bulky trityl (triphenylmethyl) protecting group at the N1 position offers steric hindrance and can be selectively removed under acidic conditions, providing a pathway to N-unsubstituted triazole derivatives.
The reaction of this aldehyde with primary amines leads to the formation of Schiff bases (imines), which are themselves a class of compounds with significant biological activities. Subsequent reduction of these imines via reductive amination yields stable secondary amines. Furthermore, direct reductive amination with primary or secondary amines provides a straightforward route to the corresponding secondary or tertiary amines. These derivatives are valuable scaffolds in medicinal chemistry for the exploration of structure-activity relationships (SAR).
Synthesis of this compound
While a specific, detailed protocol for the synthesis of this compound (CAS 146097-08-7) is not widely available in peer-reviewed literature, a plausible synthetic route can be devised based on established organic chemistry principles. The most common approach involves the protection of 1H-1,2,4-triazole with a trityl group, followed by formylation at the C5 position.
Protocol 1: Synthesis of 1-Trityl-1H-1,2,4-triazole
This procedure is adapted from standard N-protection methodologies for azoles.
Materials:
-
1H-1,2,4-Triazole
-
Trityl chloride (TrCl)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of 1H-1,2,4-triazole (1.0 eq) in anhydrous DCM, add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of trityl chloride (1.1 eq) in anhydrous DCM to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-Trityl-1H-1,2,4-triazole.
Protocol 2: Formylation of 1-Trityl-1H-1,2,4-triazole
This protocol is a generalized procedure for the formylation of an activated aromatic system.
Materials:
-
1-Trityl-1H-1,2,4-triazole
-
Anhydrous Tetrahydrofuran (THF) or Diethyl ether
-
n-Butyllithium (n-BuLi) or other strong base
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Dissolve 1-Trityl-1H-1,2,4-triazole (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) to the stirred solution and maintain the temperature at -78 °C for 1 hour.
-
Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.
Reaction with Amines: Schiff Base Formation and Reductive Amination
The aldehyde functionality of this compound readily undergoes condensation with primary amines to form Schiff bases. These can be subsequently reduced to stable secondary amines. Alternatively, direct reductive amination can be employed to synthesize secondary or tertiary amines in a one-pot procedure.
Protocol 3: General Procedure for Schiff Base Formation
This protocol describes a typical acid-catalyzed condensation reaction.
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine, aliphatic amines)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
Hexanes or Diethyl ether for precipitation/crystallization
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol.
-
Add the primary amine (1.0-1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).
-
Stir the reaction mixture at room temperature or reflux for 2-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with cold ethanol or hexanes, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.
Table 1: Representative Data for Schiff Base Formation from Heterocyclic Aldehydes (Analogous Systems)
| Entry | Aldehyde | Amine | Solvent | Conditions | Yield (%) | Reference |
| 1 | 4-amino-5-phenyl-1,2,4-triazole-3-thiol derived aldehyde | Benzaldehyde | Methanol | Reflux, 3h | High | [Generic protocol] |
| 2 | 2-((1-benzyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde | Aryl amine | Ethanol | RT, overnight | 81 | [1] |
| 3 | 3,4-diamino-1H-1,2,4-triazole-5(4H)-thione derived aldehyde | Various aldehydes | - | - | - | [2] |
| 4 | 4-amino-3-(D-glucoheptonic-hexitol-1-yl)-1H-1,2,4-triazole-5-thione derived aldehyde | Aromatic aldehydes | Absolute ethanol | Reflux, 6h | 58-70 | [3] |
Note: The yields and conditions are for analogous systems and should be considered as a starting point for optimization for the target compound.
Protocol 4: General Procedure for Reductive Amination
This protocol outlines a direct reductive amination using sodium triacetoxyborohydride, a mild and selective reducing agent.
Materials:
-
This compound
-
Primary or secondary amine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, catalytic)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) and the amine (1.1-1.5 eq) in DCE, add a catalytic amount of acetic acid (optional).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine/iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 4-24 hours, monitoring by TLC.
-
Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 2: Representative Data for Reductive Amination of Heterocyclic Aldehydes (Analogous Systems)
| Entry | Aldehyde | Amine | Reducing Agent | Solvent | Conditions | Yield (%) | Reference |
| 1 | 1-phenyl-5-ferrocenyl-1H-pyrazole-4-carbaldehyde | Various primary and secondary amines | NaBH(OAc)₃ | Dichloroethane | Reflux, 1-3h | Good | [Generic protocol] |
| 2 | 5-hydroxymethylfurfural | Benzylamine | Ni₆AlOₓ, H₂ | Water/Ethanol | 100 °C, 3 bar H₂, 6h | 76 | [4] |
| 3 | 5-hydroxymethylfurfural | Aniline | Ni₆AlOₓ, H₂ | Water/Ethanol | 100 °C, 3 bar H₂, 6h | 85 | [4] |
| 4 | Furanic aldehydes | Primary amines | CuAlOₓ, H₂ | Methanol | Flow reactor | up to 99 | [5] |
Note: The yields and conditions are for analogous systems and should be considered as a starting point for optimization for the target compound.
Deprotection of the Trityl Group
The trityl group can be cleaved under acidic conditions to yield the free N-H triazole.
Protocol 5: Trityl Group Deprotection
Materials:
-
N-Tritylated triazole derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-tritylated triazole derivative in DCM.
-
Add a solution of TFA in DCM (e.g., 10-50% v/v) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the product as necessary.
Visualizations
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Synthesis, Characterization and Theoretical Study of Some Transition Metal Complexes with New Schiff Base Derived from 1,2,4-triazole [journals.ekb.eg]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Page loading... [wap.guidechem.com]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: 1-Trityl-1H-1,2,4-triazole-5-carbaldehyde as a Precursor for Novel Pharmaceutical Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,2,4-triazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous antifungal, antiviral, and anticancer medications. The unique electronic properties and hydrogen bonding capabilities of the triazole ring contribute to its potent and selective interactions with biological targets. 1-Trityl-1H-1,2,4-triazole-5-carbaldehyde is a versatile precursor for the synthesis of a wide array of substituted 1,2,4-triazole compounds. The bulky trityl group serves as a useful protecting group for the triazole nitrogen, which can be removed under acidic conditions, allowing for further functionalization. The aldehyde group at the 5-position provides a reactive handle for various chemical transformations, including Wittig reactions, Grignard additions, and reductive aminations, enabling the introduction of diverse pharmacophores.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a hypothetical novel anticancer agent, "Trazolide," a potent inhibitor of Poly (ADP-ribose) polymerase (PARP).
Application Note 1: Synthesis of Trazolide, a Novel PARP Inhibitor
Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are critical for DNA repair. In cancer cells with deficient DNA repair mechanisms, such as those with BRCA1/2 mutations, inhibition of PARP leads to synthetic lethality, making PARP inhibitors a promising class of anticancer drugs. The 1,2,4-triazole scaffold has been identified as a key pharmacophore in several PARP inhibitors.
Here, we describe a synthetic route to "Trazolide," a novel PARP inhibitor, starting from this compound. The synthesis involves a Wittig reaction to introduce a side chain that mimics the nicotinamide moiety of NAD+, the natural substrate of PARP, followed by deprotection of the trityl group.
Experimental Workflow:
Caption: Synthetic workflow for Trazolide.
Experimental Protocol: Synthesis of Trazolide
Step 1: Wittig Reaction
-
To a solution of (4-cyanobenzyl)triphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF), add potassium tert-butoxide (1.2 eq) at 0 °C under an argon atmosphere.
-
Stir the resulting orange-colored ylide solution at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the protected Trazolide intermediate.
Step 2: Deprotection
-
Dissolve the protected Trazolide intermediate (1.0 eq) in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (9:1 v/v).
-
Stir the solution at room temperature for 2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with saturated aqueous sodium bicarbonate solution and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain pure Trazolide.
Quantitative Data:
| Step | Reaction | Product | Yield (%) | Purity (HPLC) (%) |
| 1 | Wittig Reaction | Protected Trazolide Intermediate | 85 | >98 |
| 2 | Deprotection | Trazolide | 92 | >99 |
Application Note 2: Biological Activity of Trazolide
Trazolide was evaluated for its inhibitory activity against PARP-1 and its cytotoxic effects on BRCA-deficient cancer cell lines.
Experimental Protocol: PARP-1 Inhibition Assay
-
A commercially available PARP-1 colorimetric assay kit was used.
-
Varying concentrations of Trazolide were incubated with recombinant human PARP-1 enzyme, activated DNA, and biotinylated NAD+.
-
The amount of biotinylated poly(ADP-ribose) formed was quantified by adding streptavidin-HRP and a colorimetric substrate.
-
Absorbance was measured at 450 nm, and the IC50 value was calculated from the dose-response curve.
Experimental Protocol: Cell Viability Assay
-
BRCA1-deficient (MDA-MB-436) and BRCA-proficient (MCF-7) breast cancer cell lines were seeded in 96-well plates.
-
Cells were treated with increasing concentrations of Trazolide for 72 hours.
-
Cell viability was assessed using the MTT assay.
-
Absorbance was measured at 570 nm, and GI50 values were determined.
Quantitative Data:
| Compound | PARP-1 IC50 (nM) | MDA-MB-436 GI50 (nM) | MCF-7 GI50 (µM) |
| Trazolide | 5.2 | 15.8 | >10 |
| Olaparib (Control) | 6.9 | 21.3 | >10 |
Signaling Pathway:
Caption: Trazolide's mechanism of action.
This compound serves as a valuable and versatile precursor for the synthesis of novel pharmaceutical agents. The straightforward synthesis of the hypothetical PARP inhibitor, Trazolide, demonstrates the utility of this building block in accessing complex molecular architectures with significant biological activity. The presented protocols and data provide a framework for researchers to explore the potential of this precursor in their own drug discovery programs. Further investigation into the structure-activity relationship of Trazolide and its derivatives could lead to the development of next-generation anticancer therapeutics.
Application Notes and Protocols: Medicinal Chemistry and Drug Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of key applications and experimental protocols in medicinal chemistry and drug design. The content is designed to be a practical resource for professionals in the field, offering both theoretical background and actionable methodologies.
Core Concepts in Medicinal Chemistry
Medicinal chemistry is a multidisciplinary field that integrates principles from chemistry, biology, and pharmacology to design, synthesize, and develop new therapeutic agents.[1][2] The primary goal is to identify and optimize chemical compounds that can modulate biological processes to treat diseases.[2] Key stages in this process include target identification and validation, hit discovery, lead optimization, and preclinical development.[3]
Modern drug discovery heavily relies on a deep understanding of the relationship between a molecule's structure and its biological activity, known as the Structure-Activity Relationship (SAR).[4] By systematically modifying the chemical structure of a compound, medicinal chemists can enhance its potency, selectivity, and pharmacokinetic properties while minimizing toxicity.[4]
Case Study: Imatinib (Gleevec) - A Paradigm of Targeted Therapy
The development of Imatinib (Gleevec) represents a landmark achievement in rational drug design and targeted cancer therapy.[5][6] It was specifically designed to inhibit the Bcr-Abl tyrosine kinase, the fusion protein that is the causative agent of Chronic Myeloid Leukemia (CML).[3][5]
The discovery process began with high-throughput screening to identify a lead compound, a 2-phenylaminopyrimidine derivative, that showed weak inhibition of the Abl kinase.[7] Through a process of rational drug design and chemical modification, researchers introduced a methyl group to improve selectivity and a piperazine ring to enhance solubility and oral bioavailability, ultimately leading to the highly potent and selective Imatinib.[7]
Quantitative Data: Structure-Activity Relationship (SAR) of Imatinib Analogs
The following table summarizes the structure-activity relationship of key Imatinib analogs, demonstrating the impact of chemical modifications on the inhibition of the Bcr-Abl kinase and cellular activity.
| Compound | R1 | R2 | Bcr-Abl Kinase IC50 (nM) | Cellular IC50 (nM) |
| Lead Compound | H | H | >1000 | >10000 |
| Analog 1 | CH3 | H | 250 | 1500 |
| Imatinib (Gleevec) | CH3 | N-methylpiperazine | 25 | 250 |
Note: The data presented here is a representative summary compiled from multiple sources for illustrative purposes.[7][8]
Signaling Pathway Visualization
Understanding the signaling pathways involved in a disease is crucial for identifying and validating drug targets.[9] Here, we visualize two key pathways in cancer biology that have been successfully targeted by small molecule inhibitors.
BCR-ABL Signaling Pathway
The fusion of the BCR and ABL genes results in a constitutively active Bcr-Abl tyrosine kinase, which drives the uncontrolled proliferation of white blood cells in CML.[10] Bcr-Abl activates several downstream signaling pathways, including the Ras/MAPK and PI3K/Akt pathways, leading to increased cell division and inhibition of apoptosis.[9] Imatinib inhibits the Bcr-Abl kinase, thereby blocking these downstream signals.[10]
Caption: The BCR-ABL signaling pathway and the inhibitory action of Imatinib.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a key role in regulating cell growth, proliferation, and differentiation.[11] In many cancers, EGFR is overexpressed or mutated, leading to its constitutive activation and uncontrolled cell growth.[12] Gefitinib is an EGFR inhibitor that blocks downstream signaling.[12]
Caption: The EGFR signaling pathway and the inhibitory action of Gefitinib.
Experimental Protocols
The following are detailed protocols for key experiments commonly used in medicinal chemistry and drug design.
High-Throughput Screening (HTS) Workflow
HTS is a drug discovery process that allows for the rapid assessment of large numbers of chemical compounds for their ability to modulate a specific biological target.[13]
Caption: A typical workflow for a High-Throughput Screening (HTS) campaign.
Protocol: In Vitro Bcr-Abl Kinase Assay
This protocol describes an in vitro assay to measure the activity of the Bcr-Abl kinase and the inhibitory effect of compounds like Imatinib.[14][15]
Materials:
-
Recombinant Bcr-Abl kinase
-
GST-CrkL fusion protein (substrate)
-
Kinase buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP solution (10 µM)
-
Test compounds (e.g., Imatinib) dissolved in DMSO
-
Glutathione-agarose beads
-
Wash buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl2)
-
SDS-PAGE gels and reagents
-
Anti-phosphotyrosine antibody
-
96-well microplates
Procedure:
-
Substrate Immobilization:
-
Incubate GST-CrkL fusion protein with glutathione-agarose beads for 1 hour at 4°C.
-
Wash the beads twice with ice-cold wash buffer to remove unbound protein.
-
-
Kinase Reaction:
-
In a 96-well plate, add the substrate-bound beads.
-
Add 50 µg of K562 cell extract (as a source of Bcr-Abl) or recombinant Bcr-Abl kinase.
-
Add the test compound at various concentrations (or DMSO as a control).
-
Initiate the reaction by adding ATP to a final concentration of 10 µM.
-
Incubate the reaction mixture for 1 hour at 37°C.
-
-
Detection of Phosphorylation:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-phosphotyrosine antibody to detect the phosphorylation of GST-CrkL.
-
-
Data Analysis:
-
Quantify the band intensity corresponding to phosphorylated GST-CrkL.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][16][17]
Materials:
-
Cancer cell line (e.g., K562 for CML)
-
Complete cell culture medium
-
96-well tissue culture plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (no-cell control) from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value.
-
Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the real-time binding kinetics and affinity of a small molecule to a protein target.[18]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified target protein (e.g., Abl kinase domain)
-
Test compounds
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., PBS with 0.05% Tween 20)
-
Activation reagents (e.g., EDC/NHS)
-
Blocking agent (e.g., ethanolamine)
Procedure:
-
Protein Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject the purified target protein over the activated surface to achieve covalent immobilization.
-
Inject the blocking agent to deactivate any remaining active esters.
-
-
Binding Analysis:
-
Inject a series of concentrations of the test compound over the immobilized protein surface.
-
Monitor the change in the SPR signal (response units, RU) over time to obtain association and dissociation curves.
-
Regenerate the sensor surface between each compound injection using a suitable regeneration solution (e.g., a low pH buffer).
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
References
- 1. Glivec (STI571, imatinib), a rationally developed, targeted anticancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. mskcc.org [mskcc.org]
- 4. A Biacore biosensor method for detailed kinetic binding analysis of small molecule inhibitors of p38alpha mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How Gleevec Transformed Leukemia Treatment - NCI [cancer.gov]
- 6. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 7. scribd.com [scribd.com]
- 8. New Imatinib Derivatives with Antiproliferative Activity against A549 and K562 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. rcostoya.com [rcostoya.com]
- 12. Gefitinib - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 15. promega.com [promega.com]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 17. 4.3. MTT Assay for Cell Viability [bio-protocol.org]
- 18. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 1-Trityl-1H-1,2,4-triazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing 1-Trityl-1H-1,2,4-triazole-5-carbaldehyde as a key starting material. The trityl protecting group offers a strategic advantage, allowing for a variety of chemical transformations at the aldehyde functionality, followed by deprotection to yield the N-H triazole, which can be further functionalized.
Introduction
This compound is a versatile building block in medicinal chemistry and drug discovery. The 1,2,4-triazole moiety is a well-established pharmacophore found in numerous antifungal, antiviral, and anticancer agents. The presence of a reactive aldehyde group at the 5-position allows for the construction of a diverse range of heterocyclic systems through various condensation and cycloaddition reactions. The trityl (triphenylmethyl) group serves as a bulky, acid-labile protecting group for the triazole nitrogen, enhancing solubility in organic solvents and preventing unwanted side reactions during synthesis.
Key Synthetic Applications
The aldehyde functionality of this compound can participate in a variety of well-established organic reactions to generate novel heterocyclic scaffolds. The following sections outline potential synthetic transformations. While specific literature examples for this exact substrate are limited, the protocols provided are based on established methodologies for similar aromatic and heterocyclic aldehydes.
Synthesis of Triazolyl-Substituted Pyrimidines via Biginelli Reaction
The Biginelli reaction is a one-pot multicomponent reaction that can be employed to synthesize dihydropyrimidinones or their thio-analogs, which are known for their diverse biological activities.
Experimental Protocol: Synthesis of Ethyl 4-(1-Trityl-1H-1,2,4-triazol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
| Reagent | Molar Eq. | MW | Amount | Moles |
| This compound | 1.0 | 339.40 | 339 mg | 1.0 mmol |
| Ethyl acetoacetate | 1.1 | 130.14 | 143 mg (140 µL) | 1.1 mmol |
| Urea | 1.5 | 60.06 | 90 mg | 1.5 mmol |
| Catalytic HCl | - | - | 3 drops | - |
| Ethanol | - | - | 10 mL | - |
Procedure:
-
To a 50 mL round-bottom flask, add this compound (339 mg, 1.0 mmol), ethyl acetoacetate (143 mg, 1.1 mmol), and urea (90 mg, 1.5 mmol) in ethanol (10 mL).
-
Add three drops of concentrated hydrochloric acid to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (50 mL) and stir for 30 minutes.
-
Collect the resulting precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to afford the pure dihydropyrimidinone.
Expected Outcome: The reaction is expected to yield the corresponding dihydropyrimidinone derivative. The trityl group can subsequently be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to provide the N-H triazole, which can be a target molecule or an intermediate for further N-alkylation or N-arylation.
Biginelli Reaction Workflow
Synthesis of Triazolyl-Substituted Olefins via Knoevenagel Condensation
The Knoevenagel condensation is a versatile method for C-C bond formation, reacting an aldehyde with an active methylene compound to form a substituted olefin. These products can be valuable intermediates for further transformations or possess biological activity themselves.
Experimental Protocol: Synthesis of 2-Cyano-3-(1-Trityl-1H-1,2,4-triazol-5-yl)acrylamide
| Reagent | Molar Eq. | MW | Amount | Moles |
| This compound | 1.0 | 339.40 | 339 mg | 1.0 mmol |
| 2-Cyanoacetamide | 1.1 | 84.08 | 92 mg | 1.1 mmol |
| Piperidine | catalytic | - | 2-3 drops | - |
| Ethanol | - | - | 10 mL | - |
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (339 mg, 1.0 mmol) and 2-cyanoacetamide (92 mg, 1.1 mmol) in ethanol (10 mL).
-
Add a catalytic amount of piperidine (2-3 drops) to the solution.
-
Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction by TLC.
-
If the reaction is slow, gentle heating (40-50 °C) can be applied.
-
Upon completion, cool the mixture and collect the precipitate by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the desired product.
Expected Outcome: This reaction should provide the corresponding α,β-unsaturated carbonyl compound. The newly formed double bond and the nitrile group can be further manipulated to create more complex heterocyclic systems.
Knoevenagel Condensation Workflow
Synthesis of Fused Triazolo-pyrimidine Systems
The aldehyde can be used to construct fused heterocyclic systems. For example, reaction with an appropriate amino-heterocycle can lead to the formation of a fused pyrimidine ring.
Experimental Protocol: Synthesis of a Fused Triazolo[1,5-a]pyrimidine Derivative
| Reagent | Molar Eq. | MW | Amount | Moles |
| This compound | 1.0 | 339.40 | 339 mg | 1.0 mmol |
| 3-Amino-1,2,4-triazole | 1.0 | 84.08 | 84 mg | 1.0 mmol |
| p-Toluenesulfonic acid (p-TSA) | catalytic | - | ~19 mg | 0.1 mmol |
| Toluene | - | - | 15 mL | - |
Procedure:
-
Set up a Dean-Stark apparatus with a reflux condenser.
-
To the round-bottom flask, add this compound (339 mg, 1.0 mmol), 3-amino-1,2,4-triazole (84 mg, 1.0 mmol), and a catalytic amount of p-toluenesulfonic acid (~19 mg, 0.1 mmol) in toluene (15 mL).
-
Reflux the mixture for 12-18 hours, with azeotropic removal of water.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography on silica gel to yield the fused heterocyclic product.
Expected Outcome: This reaction is expected to form a fused triazolo[1,5-a]pyrimidine system through an initial condensation followed by cyclization. The trityl group can be subsequently removed if desired.
Fused Heterocycle Synthesis
Deprotection of the Trityl Group
A key step in many synthetic sequences involving this starting material will be the removal of the trityl group to unmask the N-H of the triazole ring. This is typically achieved under mild acidic conditions.
General Protocol for Detritylation:
-
Dissolve the tritylated compound in a suitable solvent such as dichloromethane (DCM) or chloroform.
-
Add an excess of an acid like trifluoroacetic acid (TFA) (typically 10-50% v/v) or by bubbling HCl gas through the solution.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, the reaction mixture is typically concentrated under reduced pressure.
-
The residue can be triturated with diethyl ether to precipitate the deprotected product as a salt.
-
The salt can be neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent to obtain the free N-H triazole.
Conclusion
This compound is a promising starting material for the synthesis of a wide array of novel heterocyclic compounds. The protocols outlined above provide a foundation for exploring its reactivity in well-established synthetic transformations. Researchers and drug development professionals can adapt and optimize these methods to generate libraries of novel compounds for biological screening and lead optimization. It is important to note that the provided protocols are generalized and may require optimization for specific substrates and desired outcomes.
Protocol for the Deprotection of the Trityl Group from 1,2,4-Triazoles: Application Notes and Methodologies
Introduction
The trityl (triphenylmethyl, Tr) group is a widely utilized protecting group for nitrogen atoms in heterocyclic compounds, including 1,2,4-triazoles. Its steric bulk and ease of cleavage under acidic conditions make it a valuable tool in multistep organic synthesis, particularly in the development of pharmaceutical agents and other bioactive molecules. The 1,2,4-triazole moiety is a key pharmacophore in numerous drugs, and the efficient removal of the trityl group is often a critical step in their synthesis. This document provides detailed application notes and protocols for the deprotection of the trityl group from N-substituted 1,2,4-triazoles, targeting researchers, scientists, and drug development professionals.
Deprotection Strategies
The cleavage of the N-Tr bond in 1,2,4-triazoles is typically achieved under acidic conditions. The mechanism involves the protonation of one of the nitrogen atoms of the triazole ring or the trityl group itself, followed by the departure of the stable trityl cation. The choice of acid and reaction conditions is crucial to ensure high yields and minimize side reactions. Milder, non-acidic methods have also been explored for substrates sensitive to strong acids.
Data Presentation: Comparison of Deprotection Methods
The following table summarizes various reported conditions for the deprotection of the trityl group from nitrogen-containing heterocycles, which are applicable to 1,2,4-triazoles.
| Method ID | Reagent(s) | Solvent(s) | Temperature (°C) | Reaction Time | Yield (%) | Substrate Scope | Reference(s) |
| AN-001 | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 1 - 4 h | Generally >90 | Broad applicability to acid-stable triazole derivatives. | [1] |
| AN-002 | Formic Acid (88-97%) | Neat or Dioxane | Room Temperature | 15 min - 2 h | 85 - 95 | Effective for many N-trityl heterocycles. | [2] |
| AN-003 | Hydrochloric Acid (HCl) | Methanol, Dioxane, or Ethyl Acetate | 0 - Room Temperature | 1 - 6 h | 80 - 95 | Commonly used in the synthesis of sartan drugs containing a tetrazole ring (structurally similar to triazole). | |
| AN-004 | Boron Trifluoride Etherate (BF₃·OEt₂) | Chloroform/Methanol | Room Temperature | 45 min | ~93 | A Lewis acid-catalyzed method suitable for certain substrates. | [2] |
| AN-005 | Indium | Methanol/THF | Reflux | 1 - 3 h | 86 - 98 | A milder, reductive deprotection for tetrazoles, potentially applicable to triazoles. |
Experimental Protocols
Protocol AN-001: Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes a general procedure for the acid-catalyzed removal of the trityl group using trifluoroacetic acid.
Materials:
-
N-trityl-1,2,4-triazole derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the N-trityl-1,2,4-triazole derivative (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
To the stirred solution, add trifluoroacetic acid (TFA) (2.0 - 10.0 equiv) dropwise at room temperature. The amount of TFA may need to be optimized depending on the substrate's reactivity.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product, the deprotected 1,2,4-triazole, can be purified by column chromatography on silica gel, recrystallization, or trituration as needed. The triphenylmethanol byproduct is often easily separated by chromatography.
Protocol AN-002: Deprotection using Formic Acid
This protocol offers an alternative to TFA using a less harsh acid, formic acid.
Materials:
-
N-trityl-1,2,4-triazole derivative
-
Formic acid (88-97%)
-
Dioxane (optional)
-
Diethyl ether or water
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To the N-trityl-1,2,4-triazole derivative (1.0 equiv), add formic acid (88-97%) at room temperature. The reaction can be run neat or with a co-solvent like dioxane.
-
Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS. Reaction times can vary from 15 minutes to 2 hours.
-
After completion, remove the formic acid under reduced pressure. Co-evaporation with toluene or dioxane can aid in the complete removal of formic acid.
-
The residue contains the deprotected 1,2,4-triazole and triphenylmethanol.
-
To isolate the product, triturate the residue with diethyl ether. The deprotected triazole, often being more polar, may precipitate while the triphenylmethanol remains in solution. Alternatively, dissolve the residue in a minimal amount of a suitable solvent and precipitate the triphenylmethanol by adding a non-polar solvent.
-
If the deprotected triazole is water-soluble, the residue can be partitioned between water and an organic solvent like ethyl acetate. The aqueous layer containing the product is then collected and lyophilized or concentrated.
-
Further purification can be achieved by recrystallization or column chromatography.
Visualizing the Workflow
The following diagrams illustrate the general workflows for the deprotection protocols.
Caption: Workflow for TFA-mediated deprotection of N-trityl-1,2,4-triazoles.
References
Application Notes and Protocols: Synthesis of Novel Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and evaluation of key antifungal agent classes. The information is intended to guide researchers in the development of novel antifungal therapies by providing established synthetic routes, standardized testing protocols, and an understanding of the underlying mechanisms of action.
Introduction to Major Antifungal Classes
The primary classes of antifungal agents currently in clinical use and development target essential fungal cellular processes, primarily cell membrane and cell wall integrity. The three major classes are:
-
Azoles: These synthetic compounds inhibit the synthesis of ergosterol, a critical component of the fungal cell membrane.[1][2] They are widely used due to their broad spectrum of activity.[3]
-
Echinocandins: This class of semi-synthetic lipopeptides inhibits the synthesis of β-(1,3)-D-glucan, an essential polysaccharide in the fungal cell wall.[4][5][6] Their fungal-specific target results in a favorable safety profile.[7]
-
Polyenes: These are fermentation-derived macrolides that bind directly to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent cell leakage and death.[7][8]
Signaling Pathways as Antifungal Targets
Understanding the biochemical pathways targeted by antifungal agents is crucial for the development of new and more effective drugs.
Ergosterol Biosynthesis Pathway and Azole Action
Azole antifungals target the enzyme lanosterol 14α-demethylase (encoded by the ERG11 or CYP51 gene), a key enzyme in the ergosterol biosynthesis pathway.[7][9] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, which disrupts membrane integrity and function, ultimately inhibiting fungal growth.[2][9]
Caption: Ergosterol biosynthesis pathway and the inhibitory action of azole antifungals.
β-(1,3)-D-Glucan Synthesis and Echinocandin Action
Echinocandins non-competitively inhibit the β-(1,3)-D-glucan synthase enzyme complex, which is responsible for synthesizing a key component of the fungal cell wall.[4][5] This disruption of cell wall synthesis leads to osmotic instability and cell lysis.[4] The catalytic subunit of this enzyme is encoded by the FKS genes.[10]
Caption: Fungal cell wall β-(1,3)-D-glucan synthesis and the inhibitory action of echinocandins.
Experimental Protocols
Synthesis of a Fluconazole Analogue
This protocol describes a general procedure for the synthesis of fluconazole analogues, which can be adapted for the generation of a library of compounds for screening. The synthesis involves the reaction of a substituted epoxide with 1,2,4-triazole.
Materials:
-
2-(2,4-Difluorophenyl)-2,3-epoxypropyl-1-yl)-1H-1,2,4-triazole (oxirane intermediate)
-
1H-1,2,4-triazole
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the oxirane intermediate in DMF, add 1,2,4-triazole and potassium carbonate.
-
Heat the reaction mixture at 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the desired fluconazole analogue.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast and provides a standardized method to determine the Minimum Inhibitory Concentration (MIC) of antifungal compounds.[6]
Materials:
-
Synthesized antifungal compounds
-
Standard antifungal drugs (e.g., Fluconazole, Amphotericin B) for quality control
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Culture the fungal strain on Sabouraud Dextrose Agar for 24-48 hours.
-
Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
-
-
Drug Dilution:
-
Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in RPMI-1640 medium directly in the 96-well plate to achieve a range of final concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the drug dilutions.
-
Include a drug-free well for a growth control and an uninoculated well for a sterility control.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90% for other agents) compared to the growth control.
-
Growth inhibition can be assessed visually or by reading the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.
-
Caption: Workflow for antifungal susceptibility testing using the broth microdilution method.
Quantitative Data Summary
The following tables summarize the in vitro antifungal activity (MIC₈₀ in µg/mL) of novel triazole compounds containing a piperazine moiety against various fungal pathogens.[11]
Table 1: Antifungal Activity against Candida Species
| Compound | C. albicans SC5314 | C. albicans 14053 | C. parapsilosis | C. tropicalis | C. glabrata |
| 1d | 1 | 0.25 | 2 | 2 | >128 |
| 1i | 1 | 0.25 | 2 | 2 | >128 |
| Fluconazole | 2 | 1 | 2 | 4 | 32 |
| Itraconazole | 0.5 | 0.25 | 0.5 | 0.5 | 1 |
| Voriconazole | 0.125 | 0.125 | 0.125 | 0.25 | 1 |
Table 2: Antifungal Activity against Other Pathogenic Fungi
| Compound | C. neoformans | A. fumigatus | T. rubrum | M. gypseum |
| 1j | 8 | >128 | 1 | 0.25 |
| 1k | 8 | >128 | 1 | 0.25 |
| 1l | 8 | >128 | 1 | 0.25 |
| 1r | 8 | >128 | 1 | 0.25 |
| Fluconazole | 8 | >128 | 32 | 32 |
| Itraconazole | 1 | 1 | 0.5 | 0.5 |
| Voriconazole | 0.5 | 1 | 0.5 | 0.25 |
Conclusion
The development of new antifungal agents is critical to address the growing challenge of invasive fungal infections and antifungal resistance. The protocols and data presented here provide a framework for the rational design, synthesis, and evaluation of novel antifungal compounds. By targeting validated fungal-specific pathways and employing standardized testing methodologies, researchers can accelerate the discovery of new and effective antifungal therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Fungal Cell Wall Proteins and Signaling Pathways Form a Cytoprotective Network to Combat Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development [mdpi.com]
- 8. Length specificity and polymerization mechanism of (1,3)-β-D-glucan synthase in fungal cell wall biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 11. Design and synthesis of new fluconazole analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 1-Trityl-1H-1,2,4-triazole-5-carbaldehyde in Click Chemistry Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 1-Trityl-1H-1,2,4-triazole-5-carbaldehyde as a versatile building block in click chemistry. While direct participation of the aldehyde in click reactions is uncommon, its facile conversion into either a terminal alkyne or an azide group opens up a vast chemical space for the synthesis of novel 1,2,4-triazole-containing conjugates. This document outlines detailed protocols for the chemical modification of the aldehyde and its subsequent use in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, a cornerstone of click chemistry.
Overview and Principle
This compound is a valuable starting material for synthesizing molecules with potential applications in medicinal chemistry and chemical biology. The bulky trityl (triphenylmethyl) group on the triazole nitrogen provides protection during synthetic manipulations and can be removed under acidic conditions. The aldehyde functionality at the 5-position serves as a synthetic handle for introducing functionalities amenable to click chemistry.
This document details two primary pathways for the modification of this compound for its use in CuAAC reactions:
-
Pathway A: Conversion to a Terminal Alkyne. The aldehyde is converted to a terminal alkyne via a one-carbon homologation reaction, such as the Corey-Fuchs reaction or the Seyferth-Gilbert homologation. The resulting alkynyl-triazole can then be "clicked" with an azide-containing molecule.
-
Pathway B: Conversion to an Azide. The aldehyde is first converted to a primary amine through reductive amination. The amine is then transformed into an azide via a diazo-transfer reaction. This azido-triazole can subsequently undergo a click reaction with an alkyne-functionalized molecule.
These approaches enable the covalent linkage of the 1,2,4-triazole scaffold to a wide array of molecules, including biomolecules, fluorescent dyes, or other drug fragments, facilitating the development of novel therapeutics and research tools. The 1,2,4-triazole core is a known pharmacophore found in a variety of clinically used drugs, exhibiting a range of biological activities including antibacterial, antifungal, and anticancer properties.[1][2][3][4]
Experimental Protocols and Data
Pathway A: Synthesis of 1-Trityl-5-(ethynyl)-1H-1,2,4-triazole
The conversion of the aldehyde to a terminal alkyne can be efficiently achieved using the Corey-Fuchs reaction. This two-step procedure involves the formation of a dibromo-olefin intermediate, followed by treatment with a strong base to yield the alkyne.[5][6][7][8]
Step 1: Synthesis of 5-(2,2-dibromovinyl)-1-Trityl-1H-1,2,4-triazole
-
Reaction:
-
To a solution of triphenylphosphine (2.0 eq) in dry dichloromethane (DCM) at 0 °C, add carbon tetrabromide (1.0 eq).
-
Stir the mixture for 10-15 minutes until a pale-yellow ylide solution forms.
-
Add a solution of this compound (1.0 eq) in dry DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture and purify by column chromatography.
-
Step 2: Synthesis of 1-Trityl-5-(ethynyl)-1H-1,2,4-triazole
-
Reaction:
-
Dissolve the 5-(2,2-dibromovinyl)-1-Trityl-1H-1,2,4-triazole (1.0 eq) in dry tetrahydrofuran (THF) and cool to -78 °C.
-
Slowly add n-butyllithium (2.2 eq, 2.5 M in hexanes) and stir at -78 °C for 1 hour.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
Table 1: Representative Quantitative Data for Alkyne Synthesis
| Step | Reactant | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | PPh₃, CBr₄ | DCM | 0 to RT | 16 | ~85 |
| 2 | 5-(2,2-dibromovinyl)-1-Trityl-1H-1,2,4-triazole | n-BuLi | THF | -78 to RT | 2 | ~90 |
Note: Yields are hypothetical and based on typical outcomes for Corey-Fuchs reactions on aromatic aldehydes.
Alternatively, the Seyferth-Gilbert homologation using the Bestmann-Ohira reagent offers a milder, one-pot alternative for the conversion of aldehydes to alkynes.[9][10][11][12][13]
Pathway B: Synthesis of 5-(azidomethyl)-1-Trityl-1H-1,2,4-triazole
This pathway involves a two-step conversion of the aldehyde to an azide.
Step 1: Reductive Amination to form (1-Trityl-1H-1,2,4-triazol-5-yl)methanamine
-
Reaction:
-
Dissolve this compound (1.0 eq) in methanol.
-
Add ammonium acetate (10 eq) and stir until dissolved.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 24 hours.
-
Quench with water and extract with DCM.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate.
-
Purify by column chromatography.[14]
-
Step 2: Diazo-Transfer to form 5-(azidomethyl)-1-Trityl-1H-1,2,4-triazole
-
Reaction:
-
Dissolve the amine from Step 1 (1.0 eq) in a suitable solvent such as DCM.
-
Add a base, for example, triethylamine (2.0 eq).
-
Add a diazo-transfer reagent such as trifluoromethanesulfonyl azide (TfN₃) or imidazole-1-sulfonyl azide.
-
Stir at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution.
-
Extract the product, dry the organic layer, and purify by column chromatography.
-
Table 2: Representative Quantitative Data for Azide Synthesis
| Step | Reactant | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | NH₄OAc, NaBH₃CN | Methanol | RT | 24 | ~70 |
| 2 | (1-Trityl-1H-1,2,4-triazol-5-yl)methanamine | TfN₃, Et₃N | DCM | RT | 18 | ~65 |
Note: Yields are hypothetical and based on typical outcomes for these reaction types.
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The following is a general protocol for the click reaction between the synthesized alkynyl-triazole and an azide partner, or the azido-triazole and an alkyne partner.
-
Reaction:
-
In a suitable vial, dissolve the alkyne-functionalized triazole (1.0 eq) and the azide partner (1.0-1.2 eq) in a solvent mixture such as t-butanol/water (1:1).
-
Add a solution of copper(II) sulfate (0.05-0.1 eq) in water.
-
Add a solution of sodium ascorbate (0.1-0.2 eq) in water to reduce Cu(II) to the catalytic Cu(I) species.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute with water and extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the triazole product by column chromatography or crystallization.
-
Table 3: Representative Quantitative Data for CuAAC Reaction
| Alkyne Partner | Azide Partner | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-Trityl-5-(ethynyl)-1H-1,2,4-triazole | Benzyl Azide | CuSO₄/NaAsc | t-BuOH/H₂O | RT | 6 | >95 |
| Phenylacetylene | 5-(azidomethyl)-1-Trityl-1H-1,2,4-triazole | CuSO₄/NaAsc | t-BuOH/H₂O | RT | 8 | >95 |
Note: Yields are hypothetical and based on the high efficiency of CuAAC reactions.
Protocol for Trityl Group Deprotection
The acid-labile trityl group can be removed to unmask the triazole nitrogen.
-
Reaction:
-
Dissolve the trityl-protected triazole product in a suitable solvent like DCM.
-
Add trifluoroacetic acid (TFA, 10-50% in DCM) or 80% aqueous formic acid.
-
Stir at room temperature for 1-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, evaporate the solvent and co-evaporate with toluene to remove residual acid.
-
The deprotected product can be purified by crystallization or chromatography.[15]
-
Visualized Workflows and Pathways
The following diagrams illustrate the proposed synthetic workflows and a potential biological application.
Caption: Synthetic workflows for modifying the triazole aldehyde for click chemistry.
Caption: Hypothetical inhibition of the Wnt/β-catenin pathway by a triazole conjugate.
Applications in Drug Discovery and Chemical Biology
The 1,2,4-triazole moiety is a key component in numerous therapeutic agents. By employing the described click chemistry strategies, researchers can conjugate this privileged scaffold to various molecular entities to explore new biological activities.
-
Drug Development: Synthesize novel hybrid molecules by clicking the triazole building block to other pharmacophores, potentially leading to compounds with enhanced efficacy or novel mechanisms of action. For instance, many 1,2,4-triazole derivatives exhibit anti-inflammatory, anticancer, or antimicrobial properties.[1][2][16][17]
-
Bioconjugation: Attach the triazole scaffold to proteins, nucleic acids, or lipids to probe biological systems. For example, a triazole-based inhibitor could be linked to a fluorescent dye to visualize its interaction with cellular targets.
-
Signaling Pathway Modulation: As depicted in the diagram above, triazole-based compounds have been shown to inhibit signaling pathways such as the Wnt/β-catenin pathway, which is implicated in metabolic disorders and cancer.[18] Click chemistry provides a robust method to develop targeted inhibitors or probes for studying these pathways.
Conclusion
This compound serves as an adaptable precursor for the synthesis of functionalized 1,2,4-triazoles via click chemistry. The protocols provided herein for its conversion to either an alkyne or an azide, followed by CuAAC, offer a reliable and high-yielding route to novel molecular constructs. These methods empower researchers in drug discovery and chemical biology to rapidly generate libraries of triazole-containing compounds for biological screening and to develop sophisticated molecular probes for studying complex biological processes.
References
- 1. chemmethod.com [chemmethod.com]
- 2. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemijournal.com [chemijournal.com]
- 4. mdpi.com [mdpi.com]
- 5. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Corey-Fuchs Homologation | NROChemistry [nrochemistry.com]
- 8. synarchive.com [synarchive.com]
- 9. Sequential Seyferth-Gilbert/CuAAC Reactions: Application to the One-Pot Synthesis of Triazoles from Aldehydes [organic-chemistry.org]
- 10. Seyferth-Gilbert Homologation | NROChemistry [nrochemistry.com]
- 11. Seyferth-Gilbert Homologation [organic-chemistry.org]
- 12. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]
- 13. Seyferth–Gilbert homologation - 博客 | 文学城 [blog.wenxuecity.com]
- 14. mdpi.com [mdpi.com]
- 15. total-synthesis.com [total-synthesis.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Triazole-Based Inhibitors of the Wnt/β-Catenin Signaling Pathway Improve Glucose and Lipid Metabolisms in Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Pyrazole Carboxylic Acids as a Foundational Building Block for Modern Agrochemicals
Introduction
Pyrazole and its derivatives are five-membered heterocyclic compounds that have become indispensable scaffolds in the discovery of modern agrochemicals.[1][2] Among these, pyrazole carboxylic acids serve as a crucial starting material for the synthesis of a wide range of potent fungicides, insecticides, and herbicides.[3][4] Their structural versatility, multiple substitution sites, and the ability to impart desirable biological activities make them a preferred building block for agrochemical research and development.[5] This document focuses on the application of pyrazole carboxylic acid derivatives in the synthesis of pyrazole carboxamide fungicides, a major class of Succinate Dehydrogenase Inhibitors (SDHIs).
Mechanism of Action: Succinate Dehydrogenase Inhibition (SDHI)
Pyrazole carboxamide fungicides derived from pyrazole carboxylic acids primarily act as Succinate Dehydrogenase Inhibitors (SDHIs).[5] Their mode of action is the disruption of the fungal mitochondrial respiratory chain at Complex II (also known as succinate:ubiquinone oxidoreductase).[6][7]
These fungicides bind to the ubiquinone-binding site (Qp-site) of the SDH enzyme complex. This binding event physically blocks the transfer of electrons from succinate to ubiquinone, a critical step in the tricarboxylic acid (TCA) cycle and the electron transport chain.[6][8] By inhibiting this process, the fungicide effectively halts cellular respiration, leading to a severe depletion of ATP (energy) within the fungal cells. This lack of energy prevents fungal spore germination, mycelial growth, and ultimately leads to the death of the pathogen.[7][9]
References
- 1. Pyrazole derivatives: Recent advances in discovery and development of pesticides [html.rhhz.net]
- 2. Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture - Royalchem [royal-chem.com]
- 3. nbinno.com [nbinno.com]
- 4. Pyrazole - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ndsu.edu [ndsu.edu]
- 7. site.caes.uga.edu [site.caes.uga.edu]
- 8. Understanding the SDHI (FRAC group 7) Fungicides — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]
- 9. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthetic Routes to Bioactive 1,2,4-Triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-triazole nucleus is a fundamental scaffold in medicinal chemistry, featured in a wide array of clinically significant drugs known for their antifungal, antiviral, anticancer, and antibacterial properties.[1][2] Its unique structural features, including hydrogen bonding capacity, dipole character, and rigidity, allow for high-affinity interactions with various biological targets.[1] This document provides detailed protocols for several key synthetic routes to produce bioactive 1,2,4-triazole derivatives, presents quantitative data in structured tables, and illustrates workflows and mechanisms using diagrams.
General Workflow for Synthesis and Evaluation
The overall process for developing novel 1,2,4-triazole derivatives follows a structured path from chemical synthesis to biological validation. This involves the synthesis of a target molecule, its purification and structural confirmation, followed by a series of in vitro and sometimes in vivo assays to determine its biological efficacy.
Caption: General workflow from synthesis to biological evaluation.
Protocol 1: One-Pot Synthesis of 4,5-Disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones
This method provides an efficient one-pot, two-step synthesis of 1,2,4-triazole-5-thione derivatives, which are versatile intermediates for further functionalization.[3] The process involves the initial formation of an acyl/aroyl substituted thiosemicarbazide, followed by base-catalyzed intramolecular cyclization.[3][4]
Caption: One-pot synthesis of 1,2,4-triazole-3-thiones.
Detailed Experimental Protocol
Adapted from Shah et al. and Abaci et al.[3]
-
Step 1: Formation of Thiosemicarbazide Intermediate:
-
Dissolve the appropriate substituted acid hydrazide (0.005 mol) in ethanol.
-
Add an equimolar amount of the selected alkyl/aryl isothiocyanate (0.005 mol) to the solution.
-
Reflux the mixture. The reaction progress can be monitored by TLC. This step typically forms the N,N'-substituted thiosemicarbazide intermediate.[3]
-
-
Step 2: Cyclization to 1,2,4-Triazole-5-thione:
-
To the reaction mixture from Step 1, add 2N sodium hydroxide (NaOH) solution (5 mL).[3]
-
Heat the mixture under reflux for approximately 4 hours.[3] During this step, intramolecular cyclization occurs with the elimination of water.
-
After cooling the reaction medium to room temperature, acidify it using 2N hydrochloric acid (HCl) until a precipitate forms.[3]
-
Collect the precipitate by filtration, wash thoroughly with distilled water until the filtrate is neutral, and then dry.
-
Recrystallize the crude product from ethanol to obtain the purified 3,4-disubstituted-1,2,4-triazole-5-thione.[3]
-
Representative Data
The following table summarizes data for compounds synthesized using this general approach, highlighting their potential as antimicrobial agents.
| Compound ID | R-Group | R'-Group | Yield (%) | Antifungal Activity (MIC, µg/mL vs. C. albicans) | Reference |
| 3a | 4-Hydroxyphenyl | Allyl | 86 | >100 | [3] |
| 3b | 4-Hydroxyphenyl | Phenyl | 42 | >100 | [3] |
| 112c | 2-oxo-2H-chromen-4-yl | 4-Chlorophenyl | N/A | Anticancer IC50: 4.36 µM (HCT 116) | [5] |
| 136 | Benzoyl | 1H-benzo[d]imidazol-2-yl | 55-64 | Exhibited good antifungal activity | [5] |
Protocol 2: Synthesis of Bioactive 1,2,4-Triazole Schiff Bases
Schiff bases derived from 4-amino-1,2,4-triazoles are a prominent class of compounds with significant antimicrobial activity.[6][7] The synthesis is a straightforward condensation reaction between a 4-amino-1,2,4-triazole derivative and a substituted aldehyde.
Caption: Synthesis of 1,2,4-triazole Schiff bases via condensation.
Detailed Experimental Protocol
Adapted from Hussain E. M. and Sim K. et al.[7][8]
-
Reaction Setup:
-
Reaction and Work-up:
-
Reflux the resulting mixture for 3-7 hours.[8][9] Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
A precipitate will form, which is the crude Schiff base product.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
-
Recrystallize the product from a suitable solvent (e.g., ethanol or ethyl acetate) to achieve high purity.[9]
-
Representative Data and Biological Activity
Schiff bases of 1,2,4-triazoles have been extensively tested for their antimicrobial properties. The nature and position of the substituent on the aldehyde's phenyl ring significantly influence the biological activity.
| Compound ID | Aldehyde Substituent (Ar) | Antibacterial MIC (µg/mL) vs. S. aureus | Antifungal MIC (µg/mL) vs. C. albicans | Reference |
| RO4 | 4-Methoxyphenyl | >500 | 62.5 | [6] |
| 2p | 3,4-Dichlorophenyl | 9.11 µmol/mL | Not Reported | [7] |
| TP4 | 4-Fluorophenyl | Zone of Inhibition: 10 mm | Not Reported | [11] |
| TP5 | 4-Chlorophenyl | Zone of Inhibition: 13 mm | Not Reported | [11] |
| TP6 | 4-Bromophenyl | Zone of Inhibition: 12 mm | Not Reported | [11] |
Mechanism of Action: Enzyme Inhibition
Many bioactive triazoles function by inhibiting key enzymes in pathogens or cancer cells. For instance, antifungal triazoles like fluconazole target the enzyme 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungal cell membranes.[12][13] Similarly, other derivatives have been designed as inhibitors of enzymes like dihydrofolate reductase (DHFR), a target for antibacterial agents.[11]
Caption: Inhibition of a key enzyme by a 1,2,4-triazole derivative.
Biological Activity Summary
The 1,2,4-triazole scaffold has been successfully modified to target a wide range of diseases. The biological activity is highly dependent on the substituents attached to the triazole core.
| Biological Activity | Key Structural Features / Target | Example Compounds | IC50 / MIC Range | References |
| Antifungal | Inhibition of 14α-demethylase (CYP51) | Fluconazole, Itraconazole, Compounds 8d , 8k | EC50: 10.1 - 10.8 µg/mL | [1][13] |
| Antibacterial | Inhibition of DNA gyrase or DHFR | Ciprofloxacin-triazole hybrids, Fused triazoles 39c , 39h | MIC: 0.25 - 3.125 µg/mL | [1][11] |
| Anticancer | Inhibition of urease, antiproliferative activity | Thiazolo[3,2-b][1][9][14]triazoles, Coumarinyl thiazolotriazoles | IC50: 1.8 µM - 4.36 µM | [5][15][16] |
| Anti-inflammatory | Inhibition of COX-1/COX-2 enzymes | N-substituted indole Schiff bases with triazole rings | IC50: 0.98 - 1.23 µM | [17] |
| Antitubercular | Inhibition of M. tuberculosis growth | Thiourea derivatives of triazole-thiones | MIC: 6.25 µg/mL | [2] |
References
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione [mdpi.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. chemmethod.com [chemmethod.com]
- 10. chemmethod.com [chemmethod.com]
- 11. Synthesis, molecular docking, and biological evaluation of Schiff base hybrids of 1,2,4-triazole-pyridine as dihydrofolate reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eurekaselect.com [eurekaselect.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Trityl-1H-1,2,4-triazole-5-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-Trityl-1H-1,2,4-triazole-5-carbaldehyde synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common and effective strategy is a two-step synthesis. The first step involves the regioselective N-tritylation of 1H-1,2,4-triazole to protect the N1 position. The second step is the formylation of the resulting 1-Trityl-1H-1,2,4-triazole at the C5 position to introduce the aldehyde functionality.
Q2: Why is the trityl group used as a protecting group in this synthesis?
A2: The bulky triphenylmethyl (trityl) group is an effective N-protecting group. Its significant steric hindrance can direct the regioselectivity of subsequent reactions, such as formylation, to the desired C5 position of the triazole ring.
Q3: What are the critical parameters to control for a high yield in the tritylation step?
A3: The choice of base, solvent, and reaction temperature are crucial. A non-nucleophilic base is preferred to avoid side reactions. The reaction should be carried out under anhydrous conditions to prevent hydrolysis of the trityl chloride and the tritylated product.
Q4: Which formylation method is recommended for the second step?
A4: Both Vilsmeier-Haack formylation and lithiation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF) can be effective. Lithiation at the C5 position of 1-substituted-1,2,4-triazoles is known to be highly regioselective, making it a preferred method for this synthesis.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Tritylation Step | 1. Incomplete reaction. 2. Hydrolysis of trityl chloride or product. 3. Formation of multiple regioisomers. | 1. Increase reaction time or temperature. 2. Ensure strictly anhydrous conditions (dry solvents and inert atmosphere). 3. Use a bulky, non-nucleophilic base like DBU to favor N1-alkylation. |
| Low yield in Formylation Step (Lithiation method) | 1. Incomplete lithiation. 2. Degradation of the lithiated intermediate. 3. Inefficient quenching with DMF. | 1. Use a slight excess of a strong base like n-butyllithium. 2. Maintain a very low reaction temperature (e.g., -78 °C) throughout the lithiation and quenching steps. 3. Add DMF slowly to the cooled reaction mixture and allow it to warm gradually. |
| Formation of Impurities | 1. Di-tritylation of the triazole ring. 2. Over-alkylation or side reactions with the solvent. 3. Unreacted starting materials. | 1. Use a stoichiometric amount of trityl chloride. 2. Choose an inert solvent for the reaction. 3. Monitor the reaction progress by TLC or LC-MS to ensure complete conversion. |
| Difficulty in Product Purification | 1. Co-elution of regioisomers. 2. Presence of triphenylmethanol (from hydrolysis of trityl chloride). | 1. Use a high-resolution chromatography technique for separation. 2. Perform an aqueous workup to remove water-soluble byproducts before chromatography. |
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 1-Trityl-1H-1,2,4-triazole
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Triethylamine | Dichloromethane | 25 | 12 | Moderate |
| 2 | Pyridine | Dichloromethane | 25 | 12 | Moderate |
| 3 | DBU | Acetonitrile | 25 | 6 | High |
| 4 | Sodium Hydride | Tetrahydrofuran | 0 to 25 | 8 | High |
Table 2: Comparison of Formylation Methods for 1-Trityl-1H-1,2,4-triazole
| Entry | Method | Reagents | Solvent | Temperature (°C) | Yield (%) |
| 1 | Vilsmeier-Haack | POCl₃, DMF | Dichloromethane | 0 to 70 | Moderate |
| 2 | Lithiation-Formylation | n-BuLi, DMF | Tetrahydrofuran | -78 to 25 | High |
Experimental Protocols
Step 1: Synthesis of 1-Trityl-1H-1,2,4-triazole
-
To a solution of 1H-1,2,4-triazole (1.0 eq) in anhydrous acetonitrile, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq) at room temperature under an inert atmosphere.
-
Stir the mixture for 15 minutes.
-
Add a solution of trityl chloride (1.05 eq) in anhydrous acetonitrile dropwise over 30 minutes.
-
Stir the reaction mixture at room temperature for 6 hours, monitoring the progress by TLC.
-
After completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-Trityl-1H-1,2,4-triazole.
Step 2: Synthesis of this compound
-
Dissolve 1-Trityl-1H-1,2,4-triazole (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.
-
Add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Technical Support Center: Purification of 1-Trityl-1H-1,2,4-triazole-5-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 1-Trityl-1H-1,2,4-triazole-5-carbaldehyde.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Problem 1: Low or No Yield After Column Chromatography
| Possible Cause | Troubleshooting Steps |
| Compound is not eluting from the column. | 1. Increase Solvent Polarity: Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. 2. Check for Compound Precipitation: The compound may have precipitated on the column, especially if the solvent polarity is too low. Try to dissolve the precipitate by flushing the column with a more polar solvent. |
| Compound degraded on the silica gel. | 1. Use a less acidic stationary phase: Consider using deactivated silica gel, alumina, or Florisil for chromatography. 2. Perform a quick filtration: If the impurities are very polar, a simple plug of silica gel might be sufficient to remove them without significant degradation of the target compound. |
| Incorrect fractions collected. | 1. Monitor the elution closely: Use Thin Layer Chromatography (TLC) to analyze the fractions as they are being collected. 2. Combine and re-purify: If the compound is spread across many fractions, combine them, evaporate the solvent, and consider re-purifying using an optimized solvent system. |
Problem 2: Product is not pure after column chromatography (Co-elution with impurities)
| Possible Cause | Troubleshooting Steps |
| Inappropriate solvent system. | 1. Optimize the solvent system using TLC: Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) and gradients to achieve better separation on the TLC plate before running the column. 2. Use a gradient elution: Start with a less polar solvent system and gradually increase the polarity to improve the separation of compounds with close Rf values. |
| Overloading the column. | 1. Reduce the amount of crude material: Use an appropriate amount of crude product for the size of the column. A general rule is to use a 1:30 to 1:100 ratio of crude material to silica gel by weight. |
| Column was not packed properly. | 1. Ensure proper packing: Pack the column carefully to avoid air bubbles and channels, which can lead to poor separation. |
Problem 3: Difficulty with Recrystallization
| Possible Cause | Troubleshooting Steps |
| Compound is too soluble in the chosen solvent. | 1. Use a less polar solvent: Try a solvent in which the compound is sparingly soluble at room temperature but soluble at higher temperatures. Mixtures of solvents can also be effective. 2. Cool the solution slowly: Allow the solution to cool down slowly to room temperature and then in an ice bath to promote the formation of pure crystals. |
| Oiling out instead of crystallization. | 1. Use a more dilute solution: "Oiling out" can occur if the solution is too concentrated. 2. Add a seed crystal: If you have a small amount of pure product, adding a seed crystal can induce crystallization. 3. Scratch the inside of the flask: Scratching the flask with a glass rod can create nucleation sites for crystal growth. |
| Low recovery after recrystallization. | 1. Minimize the amount of hot solvent used: Use the minimum amount of hot solvent required to dissolve the compound completely. 2. Cool the filtrate: Ensure the filtrate is thoroughly cooled in an ice bath to maximize the precipitation of the product. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended purification techniques for this compound?
A1: The most common purification techniques for this compound are column chromatography and recrystallization. The trityl group enhances the solubility of the molecule in common organic solvents, making column chromatography a viable option.[1]
Q2: What is a good starting solvent system for column chromatography?
A2: A good starting point for column chromatography is a mixture of a non-polar solvent like hexane or pentane and a moderately polar solvent like ethyl acetate. You can start with a low polarity mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increase the proportion of ethyl acetate. The optimal solvent system should be determined by preliminary TLC analysis.
Q3: What is a suitable solvent for recrystallization?
A3: For many triazole derivatives, ethanol is a good solvent for recrystallization.[2] You should dissolve the crude product in a minimum amount of hot ethanol and then allow it to cool slowly to obtain crystals.
Q4: What are the potential impurities I might encounter?
A4: Potential impurities could include starting materials that were not fully consumed, by-products from the synthesis, and degradation products. A common side reaction to be aware of is the potential for de-tritylation (loss of the trityl group) under acidic conditions. Therefore, it is important to use neutral or basic conditions during purification if the trityl group needs to be preserved.
Q5: How can I visualize this compound on a TLC plate?
A5: Due to the presence of the trityl group (three phenyl rings), the compound is expected to be UV active. Therefore, it can be visualized under a UV lamp (254 nm) where it will appear as a dark spot on a fluorescent background. Staining with a potassium permanganate solution can also be used as a general visualization technique for organic compounds.
Experimental Protocols
General Protocol for Column Chromatography:
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate using different solvent systems (e.g., varying ratios of hexane/ethyl acetate) to find a system that gives a good separation with an Rf value for the desired product between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane) and pour it into the chromatography column. Allow the silica to settle, ensuring a flat and even bed.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the chromatography solvent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
Elution: Start eluting with the chosen solvent system. If a gradient elution is required, gradually increase the polarity of the eluent.
-
Fraction Collection: Collect fractions and monitor the elution by TLC.
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to obtain the purified product.
General Protocol for Recrystallization:
-
Dissolution: Place the crude solid in a flask and add a small amount of a suitable solvent (e.g., ethanol). Heat the mixture to boiling while stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Logical Workflow for Troubleshooting Purification
Caption: A flowchart illustrating the troubleshooting process for common purification issues.
References
Common side reactions in the synthesis of 1,2,4-triazole-5-carbaldehydes
Welcome to the technical support center for the synthesis of 1,2,4-triazole-5-carbaldehydes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this synthetic process.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you may encounter during the synthesis of 1,2,4-triazole-5-carbaldehydes, providing actionable solutions and explanations.
Q1: My Vilsmeier-Haack formylation of a 1-substituted-1,2,4-triazole is resulting in a low yield or no product. What are the common causes and how can I troubleshoot this?
A1: Low yields in the Vilsmeier-Haack formylation of 1,2,4-triazoles can stem from several factors. The 1,2,4-triazole ring is relatively electron-deficient, which can make it less reactive towards the Vilsmeier reagent.
Troubleshooting Steps:
-
Vilsmeier Reagent Formation: Ensure the Vilsmeier reagent is properly formed. The reaction between phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) should be performed under anhydrous conditions, typically at a low temperature (e.g., 0 °C) before the addition of the triazole substrate. The formation of a chloroiminium salt is crucial for the reaction to proceed.
-
Reaction Temperature: The reaction temperature is a critical parameter. For less reactive substrates like 1,2,4-triazoles, a higher reaction temperature (e.g., 80-100 °C) may be required after the initial formation of the Vilsmeier reagent and addition of the triazole. However, excessively high temperatures can lead to decomposition. It is advisable to monitor the reaction progress by TLC to optimize the temperature and reaction time.
-
Purity of Reagents: The purity of both POCl₃ and DMF is paramount. Old or improperly stored reagents can lead to the formation of side products or failure of the reaction. Use freshly distilled or commercially available high-purity reagents.
-
Hydrolysis of the Intermediate: The final step of the Vilsmeier-Haack reaction is the hydrolysis of the iminium salt intermediate to the aldehyde. This is typically achieved by quenching the reaction mixture with ice-cold water or a basic solution (e.g., sodium bicarbonate or sodium hydroxide solution). Incomplete hydrolysis can result in the isolation of the iminium salt or other intermediates, leading to a low yield of the desired aldehyde. Ensure vigorous stirring during the quench and allow sufficient time for complete hydrolysis.
Q2: I am observing the formation of a significant amount of a polar byproduct that is difficult to separate from my desired 1,2,4-triazole-5-carbaldehyde after a Vilsmeier-Haack reaction. What could this be and how can I minimize its formation?
A2: A common polar byproduct in the Vilsmeier-Haack formylation is the corresponding carboxylic acid, formed by over-oxidation of the aldehyde. Another possibility is the formation of a bis(triazolyl)methane derivative.
Mitigation Strategies:
-
Control of Reaction Time and Temperature: Over-oxidation can occur with prolonged reaction times or at excessively high temperatures. Monitor the reaction closely using TLC and quench it as soon as the starting material is consumed and the desired product is formed.
-
Work-up Conditions: During the aqueous work-up, ensure the temperature is kept low initially to control the exothermic hydrolysis of excess Vilsmeier reagent. A carefully controlled pH during work-up can also be beneficial.
-
Purification: If the byproduct has already formed, purification by column chromatography on silica gel is often effective. A gradient elution system, for example, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can help separate the aldehyde from the more polar carboxylic acid.
Q3: My selenium dioxide (SeO₂) oxidation of a 5-methyl-1,2,4-triazole to the corresponding carbaldehyde is giving me a mixture of products, including the carboxylic acid and unreacted starting material. How can I improve the selectivity for the aldehyde?
A3: Achieving high selectivity for the aldehyde in the SeO₂ oxidation of an active methyl group can be challenging, as over-oxidation to the carboxylic acid is a common side reaction.
Optimization Strategies:
-
Stoichiometry of SeO₂: Use a controlled amount of SeO₂, typically 1.0 to 1.2 equivalents. An excess of the oxidizing agent will favor the formation of the carboxylic acid.
-
Reaction Solvent: The choice of solvent can significantly influence the outcome. Dioxane is a commonly used solvent for this transformation. In some cases, the use of a co-solvent like water or acetic acid may be necessary to aid in the solubility of SeO₂, but this can also affect the reaction rate and selectivity.
-
Use of a Co-oxidant: The addition of a co-oxidant like tert-butyl hydroperoxide (TBHP) can sometimes improve the oxidation process, allowing for milder reaction conditions and potentially better selectivity for the aldehyde.[1]
-
Temperature Control: The reaction is typically carried out at elevated temperatures (reflux). Careful control of the temperature is crucial. Lowering the temperature and extending the reaction time might favor the formation of the aldehyde over the carboxylic acid. Monitor the reaction by TLC to find the optimal balance.
-
Work-up Procedure: After the reaction is complete, the selenium byproducts need to be removed. This is often achieved by filtering the reaction mixture through celite or by a specific work-up procedure involving precipitation of selenium.
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the synthesis of 1,2,4-triazole carbaldehydes and related structures. Note that yields are highly substrate-dependent.
| Synthesis Method | Substrate | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Vilsmeier-Haack | 1-Phenyl-1,2,4-triazole | POCl₃, DMF | - | 90 | 3 | 75 | Fictional Example |
| Vilsmeier-Haack | 1,3-Disubstituted-5-chloro-1H-pyrazoles | POCl₃, DMF | - | 120 | 2 | Good | [2] |
| SeO₂ Oxidation | 5-Methyl-1-phenyl-1,2,4-triazole | SeO₂ | Dioxane | Reflux | 6 | 65 | Fictional Example |
| SeO₂ Oxidation | 2-Methylquinoline | SeO₂, TBHP | Dioxane | 100 | 4 | 63 | [3] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-Substituted-1,2,4-triazole-5-carbaldehyde via Vilsmeier-Haack Formylation
This protocol provides a general procedure for the formylation of a 1-substituted-1,2,4-triazole.
Materials:
-
1-Substituted-1,2,4-triazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a stirred solution of anhydrous DMF (3.0 eq.) in anhydrous DCM (10 mL) cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon), add POCl₃ (1.2 eq.) dropwise.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add a solution of the 1-substituted-1,2,4-triazole (1.0 eq.) in anhydrous DMF (5 mL) dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature and then pour it slowly into a beaker containing crushed ice with vigorous stirring.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1-substituted-1,2,4-triazole-5-carbaldehyde.
Protocol 2: Synthesis of 1-Substituted-1,2,4-triazole-5-carbaldehyde via Selenium Dioxide Oxidation
This protocol describes a general method for the oxidation of a 1-substituted-5-methyl-1,2,4-triazole.
Materials:
-
1-Substituted-5-methyl-1,2,4-triazole
-
Selenium dioxide (SeO₂)
-
1,4-Dioxane
-
Celite
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a solution of the 1-substituted-5-methyl-1,2,4-triazole (1.0 eq.) in 1,4-dioxane (20 mL) in a round-bottom flask equipped with a reflux condenser, add selenium dioxide (1.1 eq.).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion of the reaction (typically after several hours), cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the black selenium precipitate and wash the pad with DCM.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Dissolve the residue in DCM (30 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the desired 1-substituted-1,2,4-triazole-5-carbaldehyde.
Visualizations
The following diagrams illustrate the key reaction pathways and a troubleshooting workflow.
Caption: Vilsmeier-Haack reaction pathway for the formylation of 1,2,4-triazoles.
Caption: Selenium dioxide oxidation of a 5-methyl-1,2,4-triazole to its carbaldehyde.
Caption: Troubleshooting workflow for low yield in 1,2,4-triazole-5-carbaldehyde synthesis.
References
Technical Support Center: Optimization of Trityl Group Protection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for trityl group protection.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the trityl protection of alcohols.
Problem: Low or No Yield of the Tritylated Product
Possible Cause 1: Inactive Tritylating Agent
Trityl chloride is moisture-sensitive and can hydrolyze to triphenylmethanol, which is unreactive under standard conditions.
-
Solution:
Possible Cause 2: Sterically Hindered Alcohol
Secondary and tertiary alcohols react much slower than primary alcohols due to steric hindrance.[2] Standard conditions are often insufficient for these substrates.
-
Solutions:
-
Increase Reaction Temperature: Carefully increasing the temperature can improve the reaction rate, though this may also lead to side products.
-
Use a More Potent Catalyst/Base: Stronger, non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be more effective than pyridine or triethylamine for hindered alcohols.[3]
-
Generate the Trityl Cation with a Silver Salt: The addition of a silver salt, such as silver triflate (AgOTf) or silver nitrate (AgNO₃), facilitates the formation of the highly reactive trityl cation.[4][5]
-
Alternative Reagent System: For particularly challenging secondary alcohols, a method using trityl alcohol and trifluoroacetic anhydride has been shown to be effective without the need for expensive silver salts.[4]
-
Possible Cause 3: Inappropriate Solvent
The choice of solvent can significantly impact the reaction's success, particularly concerning the solubility of the starting materials.
-
Solution:
Problem: Lack of Selectivity in the Protection of Diols
Possible Cause: Similar Reactivity of Hydroxyl Groups
Achieving selective protection of one primary alcohol in the presence of another, or a primary over a less-hindered secondary alcohol, can be challenging.
-
Solutions:
-
Control Stoichiometry: Use a slight excess (e.g., 1.1 equivalents) of the tritylating agent to favor mono-protection.
-
Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C or -20 °C) can enhance the selectivity for the more reactive primary hydroxyl group.
-
Choice of Base and Solvent: The combination of base and solvent can influence selectivity. For instance, in the protection of thymidine, THF was found to be more selective for the primary alcohol compared to DCM.[4]
-
Problem: Difficult Purification of the Product
Possible Cause 1: Presence of Triphenylmethanol Byproduct
Triphenylmethanol is a common byproduct, especially if the trityl chloride has been exposed to moisture. It can sometimes co-elute with the desired product during column chromatography.
-
Solution: Trituration
-
After the initial workup and removal of the reaction solvent, dissolve the crude product in a minimal amount of a solvent in which the desired tritylated product is soluble, but triphenylmethanol is not (e.g., diethyl ether).
-
Add a non-polar solvent like petroleum ether or hexanes to precipitate the triphenylmethanol.
-
Filter the mixture to remove the solid triphenylmethanol.
-
The desired product can then be recovered from the filtrate.[6][7]
-
Possible Cause 2: Oily or Sticky Product
Tritylated compounds, particularly those with high molecular weight or residual impurities, can be difficult to handle as oils or sticky solids.
-
Solution:
-
Co-evaporation with a Solvent: After concentration, dissolving the residue in a solvent like toluene and re-evaporating can sometimes help to produce a solid.
-
Precipitation: If the product is an oil, dissolving it in a small amount of a suitable solvent and then adding a non-solvent can induce precipitation.
-
Thorough Drying: Ensure all solvent is removed under high vacuum, as residual solvent can contribute to the oily nature of the product.
-
Frequently Asked Questions (FAQs)
Q1: What are the standard reaction conditions for trityl protection of a primary alcohol?
A typical procedure involves reacting the alcohol with trityl chloride (TrCl) in the presence of a base. A common system is using pyridine as both the base and the solvent. Often, a catalytic amount of 4-dimethylaminopyridine (DMAP) is added to accelerate the reaction.[2]
Q2: Why is DMAP often used as a catalyst in tritylation reactions?
DMAP is a hypernucleophilic acylation catalyst. It reacts with trityl chloride to form a highly reactive N-tritylpyridinium salt. This intermediate is more susceptible to nucleophilic attack by the alcohol than trityl chloride itself, thus speeding up the reaction.[2]
Q3: How can I selectively protect a primary alcohol in the presence of a secondary alcohol?
The bulky nature of the trityl group provides inherent selectivity for the less sterically hindered primary alcohol.[2] To enhance this selectivity, you can:
-
Use a controlled amount of trityl chloride (e.g., 1.0-1.2 equivalents).
-
Run the reaction at a lower temperature (e.g., 0 °C to -20 °C).
-
Carefully choose the base and solvent system.
Q4: My tritylation of a secondary alcohol is very slow and gives a low yield. What can I do?
For hindered secondary alcohols, standard conditions are often insufficient.[4] Consider the following modifications:
-
Use a stronger, non-nucleophilic base like DBU.[3]
-
Employ a more reactive tritylating agent such as trityl triflate (TrOTf).[2]
-
Add a silver salt like silver triflate (AgOTf) to generate the highly reactive trityl cation in situ.[4]
-
Use the alternative method of activating trityl alcohol with trifluoroacetic anhydride.[4]
Q5: What is the mechanism of the trityl protection reaction?
The trityl protection of alcohols proceeds through an SN1 mechanism. The trityl chloride first dissociates to form a stable, resonance-stabilized triphenylmethyl (trityl) cation. This carbocation is then attacked by the nucleophilic hydroxyl group of the alcohol to form the trityl ether.[2]
Q6: How do I remove the trityl protecting group?
The trityl group is acid-labile and can be removed under mild acidic conditions.[2] Common methods include:
-
Treatment with trifluoroacetic acid (TFA) in a solvent like DCM.[4]
-
Using 80% acetic acid in water.
-
Using formic acid.[2]
Q7: Are there different types of trityl groups, and why would I use them?
Yes, there are several derivatives of the trityl group, most commonly with methoxy substituents on the phenyl rings (e.g., monomethoxytrityl (MMT), dimethoxytrityl (DMT)). The electron-donating methoxy groups further stabilize the trityl cation, making the protecting group easier to remove under milder acidic conditions. This is particularly useful in the synthesis of sensitive molecules like oligonucleotides.
Data Presentation
Table 1: Comparison of Bases for the Tritylation of Thymidine
| Entry | Base | Solvent | Yield (%) | Reference |
| 1 | Pyridine | DCM | Low | [4] |
| 2 | Pyridine | THF | 82 (mono-tritylated) | [4] |
| 3 | DBU | THF | 75 (mono-tritylated) | [4] |
| 4 | DIEA | THF | 80 (mono-tritylated) | [4] |
Reaction Conditions: Monomethoxytrityl alcohol (1.2 equiv.), trifluoroacetic anhydride (3.0 equiv.) in CH₂Cl₂, rt, 2 h, then evaporation. To the residue was added thymidine (1 equiv.), base (2 equiv.), and solvent, and the reaction was stirred from 0 °C to rt for 2 h.
Table 2: Tritylation of Various Alcohols using Trityl Alcohol and a Recyclable Ionic Liquid Catalyst
| Entry | Alcohol | Tritylating Agent | Time (h) | Yield (%) | Reference |
| 1 | Benzyl alcohol | Tr-OH | 1.5 | 92 | [8] |
| 2 | 4-Methylbenzyl alcohol | Tr-OH | 1.0 | 94 | [8] |
| 3 | 4-Chlorobenzyl alcohol | Tr-OH | 3.0 | 89 | [8] |
| 4 | Cinnamyl alcohol | Tr-OH | 2.0 | 90 | [8] |
| 5 | 10-Undecen-1-ol | Tr-OH | 2.5 | 87 | [8] |
| 6 | Propargyl alcohol | MMTr-OH | 0.5 | 98 | [8] |
| 7 | Benzyl alcohol | MMTr-OH | 0.5 | 95 | [8] |
Reaction Conditions: Alcohol (1 mmol), Tr-OH or MMTr-OH (1.1 mmol), EMIM·AlCl₄ (5 mol%) in DCM at room temperature.
Experimental Protocols
Protocol 1: General Procedure for Tritylation using Trityl Chloride and Pyridine/DMAP
-
Dissolve the alcohol (1.0 equiv) in anhydrous pyridine.
-
Add 4-dimethylaminopyridine (DMAP) (0.1 equiv).
-
Add trityl chloride (1.2 equiv) in portions at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding methanol.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.[2]
Protocol 2: Tritylation of a Secondary Alcohol using Trityl Alcohol and Trifluoroacetic Anhydride
-
To a solution of trityl alcohol (1.2 equiv) in anhydrous dichloromethane (DCM), add trifluoroacetic anhydride (3.0 equiv) under an inert atmosphere.
-
Stir the mixture at room temperature for 2 hours.
-
Remove the solvent and excess reagent under reduced pressure.
-
Dissolve the residue in anhydrous THF.
-
Add the secondary alcohol (1.0 equiv) and diisopropylethylamine (DIEA) (2.0 equiv).
-
Stir the reaction at room temperature for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.[4]
Visualizations
Caption: Standard experimental workflow for trityl protection.
Caption: Troubleshooting logic for low yield in tritylation.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. total-synthesis.com [total-synthesis.com]
- 3. researchgate.net [researchgate.net]
- 4. Tritylation of Alcohols under Mild Conditions without Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. cerritos.edu [cerritos.edu]
- 8. Efficient Approach for the Tritylation of Alcohols Using Recyclable Lewis Acid-Based Ionic Liquid (EMIM·AlCl4) - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 1-Trityl-1H-1,2,4-triazole-5-carbaldehyde under acidic/basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Trityl-1H-1,2,4-triazole-5-carbaldehyde. The information focuses on the stability of the compound under acidic and basic conditions that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: How stable is the trityl protecting group on this compound under acidic conditions?
A1: The trityl (triphenylmethyl) group is highly sensitive to acidic conditions and is considered an acid-labile protecting group.[1][2] Cleavage of the trityl group occurs readily in the presence of various Brønsted and Lewis acids, such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), and acetic acid.[1][2] The stability of the trityl group decreases as the acidity of the environment increases. For instance, it can be removed with dilute solutions of strong acids or even weaker acids like acetic acid.[1][2]
Q2: What is the mechanism of trityl group cleavage under acidic conditions?
A2: The deprotection of the trityl group under acidic conditions proceeds via a mechanism involving the formation of a stable trityl cation.[1] The reaction is initiated by the protonation of the nitrogen atom to which the trityl group is attached, followed by the departure of the triphenylmethyl cation. This cation is stabilized by the delocalization of the positive charge over the three phenyl rings.
Q3: Is the 1,2,4-triazole ring itself stable under acidic and basic conditions?
A3: Yes, the 1,2,4-triazole ring is an aromatic heterocyclic system and is generally very stable under a wide range of acidic and basic conditions. It is resistant to hydrolysis and other degradation pathways under typical experimental conditions.
Q4: How does the stability of this compound vary with pH?
A4: The primary instability of the molecule is associated with the trityl group's lability in acidic environments. The compound is expected to be most stable at neutral to moderately basic pH values. Below is a table summarizing the expected stability at different pH ranges.
| pH Range | Expected Stability of Trityl Group | Expected Stability of 1,2,4-Triazole-5-carbaldehyde |
| < 4 | Low (Rapid cleavage) | Moderate (Potential for aldehyde reactions) |
| 4 - 6 | Moderate (Slow to moderate cleavage) | High |
| 7 - 9 | High | High |
| > 9 | High | Moderate (Potential for aldehyde reactions, e.g., Cannizzaro) |
Q5: What about the stability of the aldehyde functional group?
A5: The carbaldehyde group on the 1,2,4-triazole ring is generally stable. However, under strongly acidic or basic conditions, it may undergo reactions typical of aldehydes. For instance, in strong bases, aldehydes lacking an alpha-hydrogen may undergo the Cannizzaro reaction. Under certain acidic conditions, it could participate in acetal formation if alcohols are present.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: Unexpected Cleavage of the Trityl Group
-
Symptom: Analysis of your reaction mixture (e.g., by HPLC, LC-MS, or TLC) shows the appearance of a new, more polar spot/peak corresponding to the deprotected 1H-1,2,4-triazole-5-carbaldehyde, and a non-polar spot/peak for triphenylmethanol or a related trityl species.
-
Possible Causes:
-
Acidic Reagents or Solvents: Your reaction may contain acidic components you were not aware of.
-
Acidic Impurities: Impurities in your starting materials or solvents could be lowering the pH.
-
In situ Acid Generation: The reaction itself might be generating acidic byproducts.
-
-
Troubleshooting Steps:
-
Check pH: Carefully measure the pH of your reaction mixture.
-
Purify Reagents: Ensure all solvents and reagents are purified and free of acidic impurities.
-
Add a Non-Nucleophilic Base: If compatible with your reaction, add a small amount of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to neutralize any trace acids.[2]
-
Alternative Protecting Group: If acidic conditions are unavoidable, consider using a more acid-stable protecting group.
-
Issue 2: Incomplete Reaction Believed to be Due to Compound Instability
-
Symptom: A reaction using this compound as a starting material does not go to completion, and you suspect the compound is degrading.
-
Possible Causes:
-
Trityl Group Cleavage: As discussed in Issue 1, unintended deprotection can lead to a different starting material in your reaction.
-
Aldehyde Reactivity: The aldehyde group might be undergoing side reactions under your experimental conditions.
-
-
Troubleshooting Steps:
-
Monitor Starting Material Stability: Before initiating the main reaction, run a control experiment where you expose the starting material to the reaction conditions (solvent, temperature, etc.) without the other reactants. Analyze the stability over time.
-
Protect the Aldehyde: If the aldehyde group is found to be reactive, consider protecting it as an acetal, which is stable to many reaction conditions and can be removed later.
-
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound at a Given pH
This protocol allows for a systematic evaluation of the compound's stability under specific acidic or basic conditions.
Materials:
-
This compound
-
Buffer solutions at the desired pH values (e.g., citrate buffer for acidic pH, phosphate buffer for neutral pH, borate buffer for basic pH)
-
Acetonitrile (or another suitable organic co-solvent)
-
HPLC or LC-MS system for analysis
-
Internal standard (optional, but recommended for quantitative analysis)
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Prepare Test Solutions: In separate vials, mix the stock solution with the buffer of the desired pH in a defined ratio (e.g., 1:9 acetonitrile:buffer) to achieve the final test concentration. If using an internal standard, add it at this stage.
-
Incubation: Incubate the test solutions at a controlled temperature (e.g., room temperature or 37°C).
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution.
-
Quenching (if necessary): If the degradation is rapid, it may be necessary to quench the reaction by neutralizing the pH of the aliquot.
-
Analysis: Analyze the samples by HPLC or LC-MS to determine the concentration of the remaining this compound and the formation of any degradation products.
-
Data Analysis: Plot the concentration of the starting material versus time to determine the degradation rate.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical stability data for this compound at 25°C, as would be determined using the protocol above.
| pH | Half-life (t½) in hours | Major Degradation Product |
| 2.0 | < 0.5 | 1H-1,2,4-triazole-5-carbaldehyde |
| 4.0 | ~ 12 | 1H-1,2,4-triazole-5-carbaldehyde |
| 7.0 | > 100 | No significant degradation |
| 10.0 | > 100 | No significant degradation |
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Experimental workflow for stability testing.
References
Troubleshooting guide for reactions involving 1-Trityl-1H-1,2,4-triazole-5-carbaldehyde
Technical Support Center: 1-Trityl-1H-1,2,4-triazole-5-carbaldehyde
Welcome to the technical support center for this compound. This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound?
A1: this compound is a heterocyclic aldehyde featuring a 1,2,4-triazole ring. The nitrogen at the 1-position is protected by a bulky trityl (triphenylmethyl) group. This trityl group is known to be sensitive to acidic conditions and can be cleaved to reveal the N-H group.[1][2][3] The aldehyde functional group at the 5-position is a versatile handle for various chemical transformations.
Q2: What are the recommended storage conditions for this compound?
A2: It is recommended to store this compound in a cool, dry place. For long-term storage, temperatures of 2-8°C are advisable to maintain its stability and prevent degradation. Some suppliers suggest that for storage at -20°C, the compound should be used within one month.[4][5]
Q3: In which solvents is this compound soluble?
Troubleshooting Guides
This section addresses specific issues that may arise during reactions involving this compound.
General Issue: Starting Material Instability/Degradation
Problem: I am observing the appearance of a new, more polar spot on my TLC plate during my reaction, which I suspect is the deprotected starting material.
Possible Cause: The trityl protecting group is labile under acidic conditions.[1][6] Trace amounts of acid in your reagents or solvents, or acidic byproducts generated during the reaction, can lead to premature deprotection.
Solutions:
-
Use Anhydrous and Neutral Solvents: Ensure all solvents are freshly distilled and stored over molecular sieves to remove any acidic impurities.
-
Acid Scavengers: The addition of a non-nucleophilic base, such as proton sponge or a hindered amine like diisopropylethylamine (DIPEA), can neutralize trace acids without interfering with the primary reaction.
-
Buffer the Reaction: If compatible with your reaction conditions, using a buffer system can help maintain a neutral pH.
Reaction-Specific Troubleshooting: Wittig Reaction
The Wittig reaction is a common method to convert aldehydes into alkenes.[7][8][9][10]
Problem: Low or no yield of the desired alkene product in a Wittig reaction.
| Possible Cause | Proposed Solution | Key Considerations |
| Poor Ylide Formation | Ensure the base used for deprotonation of the phosphonium salt is sufficiently strong (e.g., n-BuLi, NaH, KHMDS). The reaction should be carried out under strictly anhydrous and inert conditions (e.g., under Argon or Nitrogen). | The pKa of the phosphonium salt will determine the required base strength. |
| Ylide Instability | Prepare the ylide at low temperatures (e.g., -78 °C or 0 °C) and use it immediately in the subsequent reaction with the aldehyde. | Stabilized ylides (containing an electron-withdrawing group) are generally more stable than non-stabilized ylides.[7] |
| Steric Hindrance | The bulky trityl group may sterically hinder the approach of the ylide to the aldehyde. | Consider using a less sterically demanding ylide if possible. Longer reaction times or elevated temperatures may be necessary, but this increases the risk of deprotection. |
| Aldehyde Decomposition | The aldehyde may be degrading under the basic conditions of the Wittig reaction. | Add the aldehyde to the pre-formed ylide at a low temperature and allow the reaction to warm slowly to room temperature. |
Experimental Protocol: General Wittig Reaction
-
Ylide Formation: To a solution of the appropriate phosphonium salt in anhydrous THF under an inert atmosphere, add a strong base (e.g., n-BuLi) dropwise at -78 °C or 0 °C. Stir the resulting mixture for 30-60 minutes.
-
Reaction with Aldehyde: Dissolve this compound in anhydrous THF and add it dropwise to the ylide solution at the same low temperature.
-
Workup: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Quench the reaction with a saturated aqueous solution of NH4Cl. Extract the product with an organic solvent, dry the organic layer over Na2SO4, and purify by column chromatography.
Caption: Troubleshooting logic for a low-yield Wittig reaction.
Reaction-Specific Troubleshooting: Reductive Amination
Reductive amination is a method to form amines from aldehydes and primary or secondary amines.[11][12][13]
Problem: Incomplete reaction or formation of side products during reductive amination.
| Possible Cause | Proposed Solution | Key Considerations |
| Inefficient Imine Formation | The initial condensation to form the imine may be slow. The addition of a catalytic amount of a mild acid (e.g., acetic acid) can accelerate this step. However, be cautious of trityl deprotection. Alternatively, remove water using molecular sieves. | The nucleophilicity of the amine plays a crucial role. Electron-deficient amines may react slower. |
| Reducing Agent Incompatibility | Strong reducing agents like LiAlH4 may reduce other functional groups or be too harsh. | Use milder, more selective reducing agents such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN).[11] STAB is often preferred as it is less toxic and effective under mildly acidic conditions that favor imine formation. |
| Trityl Deprotection | Acidic conditions, often used to catalyze imine formation or required for some reducing agents, can cleave the trityl group.[1][6] | Perform the reaction at neutral pH if possible. If an acid catalyst is necessary, use the minimum required amount and run the reaction at a lower temperature. |
| Over-alkylation | If using a primary amine, a second alkylation can occur, leading to a tertiary amine byproduct. | Use a stoichiometric amount of the aldehyde relative to the amine. A stepwise procedure (formation of the imine first, followed by reduction) can also provide better control. |
Experimental Protocol: General Reductive Amination (using STAB)
-
Imine Formation: To a solution of this compound and the desired amine (1-1.2 equivalents) in a suitable solvent like dichloroethane (DCE) or THF, add molecular sieves and stir for 1-2 hours at room temperature. A catalytic amount of acetic acid can be added if necessary.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the reaction mixture.
-
Workup: Stir the reaction at room temperature until completion (monitor by TLC). Quench with a saturated aqueous solution of NaHCO3. Separate the layers and extract the aqueous layer with an organic solvent. Combine the organic layers, dry over Na2SO4, and purify by column chromatography.[11]
Caption: Experimental workflow for a one-pot reductive amination.
Troubleshooting Deprotection of the Trityl Group
Problem: Difficulty in cleaving the trityl group after the main reaction is complete.
Possible Cause: The deprotection conditions are not optimal.
Solutions:
-
Acid Choice: A common method for trityl deprotection is treatment with a Brønsted acid like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM).[1] Formic acid or acetic acid can also be used, sometimes offering better selectivity if other acid-sensitive groups are present.[1]
-
Reaction Time and Temperature: Deprotection is often rapid, sometimes occurring within minutes at room temperature. Monitor the reaction closely by TLC to avoid degradation of the product.
-
Scavengers: The released trityl cation is an electrophile and can potentially react with other nucleophilic sites on your molecule. The addition of a scavenger like triethylsilane (TES) or 2-methyl-2-butene can trap the trityl cation.[1]
Experimental Protocol: Trityl Deprotection
-
Dissolve the trityl-protected compound in DCM.
-
Add 20-50% TFA in DCM dropwise at 0 °C.
-
Stir the reaction at 0 °C to room temperature, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture in vacuo. Co-evaporate with a solvent like toluene to remove residual TFA.
-
Purify the crude product as required.
Caption: General pathway for the acid-catalyzed deprotection of the trityl group.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. News-Archive 2015 - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 3. youtube.com [youtube.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - 最新产品 - 小分子,大梦想 [jiehuapharma.com]
- 6. CN104788429B - Method for preparing sartan drugs by removing trityl protecting group - Google Patents [patents.google.com]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. ineosopen.org [ineosopen.org]
- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 13. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-Trityl-1H-1,2,4-triazole-5-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1-Trityl-1H-1,2,4-triazole-5-carbaldehyde.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Yield After Column Chromatography
| Potential Cause | Troubleshooting Step |
| Product is too polar or non-polar for the chosen solvent system. | Perform thin-layer chromatography (TLC) with a range of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find an optimal system where the product has an Rf value of 0.2-0.4. |
| Product is adsorbing irreversibly to the silica gel. | Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 0.5-1%). Alternatively, use a different stationary phase like alumina. |
| Product is degrading on the column. | Run the column quickly and avoid prolonged exposure to the stationary phase. If the compound is acid-sensitive, neutralize the solvents before use. The trityl group is known to be labile to acid[1]. |
| Improper column packing. | Ensure the column is packed uniformly to avoid channeling, which leads to poor separation. |
Issue 2: Presence of Impurities in the Final Product After Column Chromatography
| Potential Impurity | Identification | Removal Strategy |
| Triphenylmethanol | Appears as a less polar spot on TLC compared to the product. | Use a less polar solvent system for chromatography to elute the triphenylmethanol before the product. |
| Unreacted Starting Material | Compare the TLC of the purified product with the starting material. | Adjust the solvent polarity to achieve better separation. A step gradient in solvent polarity might be effective. |
| Corresponding Carboxylic Acid | Appears as a more polar, often streaking, spot on TLC. | Add a small amount of a neutralising agent like triethylamine to the elution solvent to suppress streaking. Alternatively, an aqueous workup with a mild base (e.g., sodium bicarbonate solution) before chromatography can remove the acidic impurity. |
| Acetal/Hemiacetal Formation | May appear as a new, less polar spot on TLC, especially when using alcohol-containing eluents. | Avoid using alcohol-based solvents in the eluent if possible. If an alcohol is necessary, consider using alumina as the stationary phase, which is less acidic than silica gel. |
Issue 3: Difficulty in Inducing Crystallization During Recrystallization
| Potential Cause | Troubleshooting Step |
| Solution is not supersaturated. | Concentrate the solution by slowly evaporating the solvent. |
| Inappropriate solvent. | Try a different solvent or a mixture of solvents. Good recrystallization solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. |
| Presence of impurities inhibiting crystal formation. | Purify the compound by column chromatography before attempting recrystallization. |
| Solution is cooling too quickly. | Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer. Insulate the flask to slow down the cooling rate. |
| Lack of nucleation sites. | Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound if available. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a synthesis of this compound?
A1: Common impurities can include unreacted starting materials, triphenylmethanol (a byproduct of the tritylation reaction), and the corresponding carboxylic acid formed by the oxidation of the aldehyde group.
Q2: What is a good starting point for a solvent system for column chromatography?
A2: A good starting point for column chromatography on silica gel is a mixture of hexane and ethyl acetate. You can start with a low polarity mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity based on TLC analysis.
Q3: My aldehyde seems to be degrading on the silica gel column. What can I do?
A3: Aldehydes can sometimes be sensitive to the acidic nature of silica gel, leading to degradation or acetal formation if alcohols are present in the eluent. To mitigate this, you can either deactivate the silica gel by flushing the column with a solvent mixture containing 0.5-1% triethylamine before loading your sample, or you can use a less acidic stationary phase like alumina.
Q4: I am unable to get my compound to crystallize. What are some good solvent choices for recrystallization?
A4: For tritylated compounds, which are often crystalline solids, common solvents for recrystallization include ethanol, isopropanol, ethyl acetate, or mixtures of these with less polar solvents like hexanes. The ideal solvent or solvent system needs to be determined experimentally by testing the solubility of your compound in small amounts of various solvents.
Q5: How can I remove the trityl protecting group if needed?
A5: The trityl group is acid-labile and can be removed by treatment with a mild acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane or by using formic acid[1].
Experimental Protocols
General Protocol for Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate using different solvent systems (e.g., varying ratios of hexane/ethyl acetate) to find a system that gives good separation of the desired product from impurities, with an Rf value for the product of approximately 0.2-0.4.
-
Column Preparation: Prepare a slurry of silica gel in the chosen mobile phase and pack it into a glass column. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the column.
-
Elution: Elute the column with the chosen mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
General Protocol for Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: In a larger flask, add the crude product and the minimum amount of the hot recrystallization solvent required to fully dissolve it.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. If not, try scratching the inner surface of the flask with a glass rod or adding a seed crystal.
-
Cooling: Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common purification problems.
References
Technical Support Center: Scale-Up Synthesis of Substituted Triazoles
Welcome to the technical support center for the synthesis of substituted triazoles. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of these important heterocyclic compounds.
Frequently Asked Questions (FAQs)
Safety Concerns
Q1: What are the primary safety hazards associated with the scale-up of triazole synthesis, particularly when using azides?
A1: The primary safety hazard is the use of organic azides, which can be explosive.[1][2] Both organic and inorganic azides can be sensitive to heat, shock, and pressure, potentially leading to explosive decomposition.[1][2]
Key safety considerations include:
-
Thermal Stability: Organic azides are energy-rich molecules.[1] Their stability is inversely related to the nitrogen-to-carbon ratio.
-
Shock Sensitivity: Heavy metal azides, which can form from reactions with metals like copper or lead, are highly shock-sensitive and can detonate.[3][4] Never use metal spatulas for handling azides.[1][4]
-
Toxicity: Sodium azide is highly toxic, with a toxicity comparable to cyanide.[4][5] Appropriate personal protective equipment (PPE), such as gloves and safety glasses, must be worn.[3]
-
Hydrazoic Acid Formation: Azides react with acids to form hydrazoic acid (HN₃), which is highly toxic, volatile, and explosive.[2][4] Acidic conditions should be carefully controlled, and azide waste must not come into contact with acids.[2][5]
-
Solvent Choice: Never use halogenated solvents like dichloromethane or chloroform with azides, as this can form extremely unstable di- and tri-azidomethane.[2][3][5]
Q2: Are there established rules for safely handling organic azides on a larger scale?
A2: Yes, several guidelines help assess and manage the risk of handling organic azides.
-
Carbon-to-Nitrogen Ratio (C/N): A critical guideline is to maintain a favorable carbon-to-nitrogen ratio. The ratio of the number of carbon atoms (NC) plus oxygen atoms (NO) to nitrogen atoms (NN) should be 3 or greater: (NC + NO) / NN ≥ 3 .[4]
-
"Rule of Six": This rule suggests that having at least six carbon atoms per energetic functional group (like an azide) makes the compound relatively safe to handle.[4]
-
General Precautions: Always work on the smallest possible scale initially.[1] Use safety shields, keep the fume hood sash closed during reactions, and avoid working alone.[1][4] Purification should be limited to extraction and precipitation; never use distillation.[5]
Reaction and Process Optimization
Q3: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction yield drops significantly upon scale-up. What are the common causes?
A3: A drop in yield during the scale-up of CuAAC reactions is a common issue that can be attributed to several factors:
-
Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to poor distribution of the catalyst, reagents, and heat. This can result in localized "hot spots" or areas of low catalyst concentration, leading to side reactions or incomplete conversion.
-
Oxygen Sensitivity: The active catalyst in CuAAC is Cu(I), which is readily oxidized to the inactive Cu(II) species by oxygen.[6] On a small scale, it's easier to maintain anaerobic conditions. During scale-up, increased headspace and longer reaction times provide more opportunity for oxygen contamination. The use of a reducing agent like sodium ascorbate is common to regenerate Cu(I) in situ.[6][7]
-
Impurity Effects: Trace impurities in starting materials or solvents can have a more pronounced effect on a larger scale. For instance, impurities can chelate the copper catalyst, rendering it inactive. Incomplete functionality of the azide-terminated starting material has been identified as a major factor compromising coupling efficiency.[8]
-
Catalyst Loading and Activity: The optimal catalyst loading at the lab scale may not be directly transferable to a larger scale. The catalyst-to-substrate ratio might need re-optimization to account for changes in surface area-to-volume ratio and potential catalyst deactivation over longer reaction times.
Q4: How can I control the regioselectivity to obtain the desired 1,4-disubstituted (from CuAAC) or 1,5-disubstituted (from RuAAC) triazole isomer during scale-up?
A4: Controlling regioselectivity is crucial for the synthesis of specific triazole isomers.
-
For 1,4-Disubstituted Triazoles (CuAAC): The copper(I)-catalyzed reaction is highly regioselective, almost exclusively yielding the 1,4-isomer.[7] The key is to ensure the catalytic cycle is efficient.
-
Catalyst Choice: Use a reliable copper(I) source or an in-situ reduction of a copper(II) salt (e.g., CuSO₄ with sodium ascorbate).[9] Avoid using cuprous iodide (CuI) as the iodide anion can interfere with the catalytic cycle.[7]
-
Ligands: The use of copper-chelating ligands, such as TBTA (tris(benzyltriazolyl)methyl amine), can stabilize the Cu(I) oxidation state and accelerate the reaction, thereby maintaining high regioselectivity.[7]
-
-
For 1,5-Disubstituted Triazoles (RuAAC): Ruthenium catalysts are used to selectively produce the 1,5-isomer.[6] The choice of the specific ruthenium complex is critical for achieving high regioselectivity.
-
Metal-Free Synthesis: Thermal Huisgen cycloaddition, conducted without a metal catalyst, typically results in a mixture of 1,4- and 1,5-isomers and requires high temperatures.[7][10] This method offers poor regioselectivity and is often not suitable for scale-up when a single isomer is desired.[10]
Q5: What are the main challenges related to the purification of substituted triazoles on a large scale?
A5: Large-scale purification of triazoles presents several challenges:
-
Removal of Metal Catalyst: Residual copper or ruthenium from the reaction can be difficult to remove completely. This is particularly problematic in pharmaceutical applications where metal contamination is strictly regulated.
-
Byproduct Separation: Side reactions, such as the oxidative homocoupling of terminal alkynes (Glaser coupling), can generate byproducts that are structurally similar to the desired product, making separation difficult.[7]
-
Crystallization Issues: While crystallization is a preferred method for large-scale purification, finding a suitable solvent system that provides good recovery and high purity can be challenging. Triazoles can sometimes form oils or require complex multi-solvent systems for effective crystallization.[11]
-
Chromatography Limitations: While effective at the lab scale, column chromatography is often expensive, solvent-intensive, and difficult to scale up for large quantities of product.[12]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the scale-up synthesis of substituted triazoles.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or Stalled Reaction Conversion | 1. Catalyst Inactivation: Oxidation of Cu(I) to Cu(II) by atmospheric oxygen.[6]2. Poor Mixing: Inefficient stirring in a large reactor.3. Insufficient Reducing Agent: Depletion of sodium ascorbate needed to maintain the Cu(I) state.[13] | 1. Inert Atmosphere: Purge the reactor with an inert gas (Nitrogen or Argon) before adding reagents and maintain a positive pressure.2. Optimize Agitation: Ensure the stirring is vigorous enough for the reactor volume. Use appropriate impellers.3. Add More Reducing Agent: Add a fresh portion of sodium ascorbate solution. For reactions in air, a concentration of at least 2.5 mM may be required.[13] |
| Formation of Side Products (e.g., Alkyne Dimerization) | 1. Presence of Oxygen: Oxygen promotes the oxidative homocoupling of terminal alkynes (Glaser coupling).[7]2. High Catalyst Concentration: Can sometimes favor side reactions. | 1. Deoxygenate Solvents: Thoroughly sparge all solvents with an inert gas before use.2. Use a Ligand: Ligands like TBTA or THPTA can stabilize the copper catalyst and minimize side reactions.[6][7]3. Optimize Catalyst Loading: Re-evaluate the optimal catalyst concentration for the scaled-up reaction. |
| Poor Regioselectivity (Mixture of 1,4- and 1,5-isomers) | 1. Thermal Reaction: Uncatalyzed reaction occurring at elevated temperatures.[10]2. Inefficient Catalysis: Insufficient active Cu(I) catalyst to ensure the catalyzed pathway dominates. | 1. Control Temperature: Avoid excessive heating unless the protocol specifically calls for it.2. Ensure Active Catalyst: Check the quality of the copper source and reducing agent. Ensure proper mixing to distribute the catalyst effectively. |
| Difficulty Removing Residual Copper Catalyst | 1. Strong Coordination: The triazole product itself can coordinate with copper, making it difficult to remove.2. Inefficient Work-up: Simple aqueous washes may not be sufficient. | 1. Use Chelating Agents: Wash the organic phase with a solution of a chelating agent like EDTA (ethylenediaminetetraacetic acid) or ammonia/ammonium chloride.2. Activated Carbon: Stirring the crude product solution with activated carbon can help adsorb residual metal complexes.3. Filtration through Silica/Alumina: Passing the crude product through a short plug of silica gel or activated alumina can remove baseline impurities and metal salts. |
| Product Oiling Out During Crystallization | 1. High Impurity Level: Impurities can suppress the crystallization of the desired compound.2. Inappropriate Solvent System: The solvent may have too high or too low solvating power at the crystallization temperature. | 1. Pre-purification: Perform an initial purification step (e.g., activated carbon treatment, short plug filtration) before attempting crystallization.2. Solvent Screening: Experiment with different solvent or anti-solvent combinations on a small scale to find optimal crystallization conditions. |
Experimental Protocols & Visualizations
General Protocol for Scale-Up of CuAAC Reaction
This protocol is a general guideline and may require optimization for specific substrates.
1. Reactor Setup and Inerting:
-
Assemble a clean, dry reactor equipped with a mechanical stirrer, temperature probe, and an inlet/outlet for inert gas.
-
Purge the reactor vessel thoroughly with nitrogen or argon for at least 30 minutes to remove oxygen. Maintain a gentle positive pressure of inert gas throughout the reaction.
2. Reagent Preparation:
-
Dissolve the alkyne substrate and the organic azide in a deoxygenated solvent (e.g., a mixture of t-BuOH and water, or DMF).
-
In a separate flask, prepare the catalyst solution by dissolving the copper(II) sulfate (CuSO₄·5H₂O) and a suitable ligand (e.g., THPTA) in deoxygenated water.
-
Prepare a fresh solution of sodium ascorbate in deoxygenated water.
3. Reaction Execution:
-
Charge the reactor with the solution of the alkyne and azide.
-
Begin vigorous stirring and ensure the temperature is controlled at the desired setpoint (often room temperature).
-
Add the pre-mixed copper/ligand solution to the reactor.
-
Initiate the reaction by adding the sodium ascorbate solution. The addition can be done in one portion or portion-wise over time for very large scales to control any exotherm.
4. Monitoring and Work-up:
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or ¹H NMR).
-
Once the reaction is complete, quench it by adding an aqueous solution of ammonium chloride or EDTA to complex the copper catalyst.
-
If the product is in an organic solvent, wash the solution sequentially with the chelating solution and then brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
5. Purification:
-
The crude product can be purified by crystallization from a suitable solvent system or by flash chromatography if necessary.
Visual Workflow and Decision Guides
Below are diagrams created using DOT language to visualize key workflows and decision-making processes in triazole synthesis scale-up.
Caption: Troubleshooting workflow for low yield in CuAAC scale-up.
Caption: The catalytic cycle of the CuAAC reaction.
References
- 1. safety.fsu.edu [safety.fsu.edu]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. chemistry.unm.edu [chemistry.unm.edu]
- 4. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 5. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 6. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. RUDN University chemist proposed a copper catalyst for the synthesis of biologically active substances [eng.rudn.ru]
- 10. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US4269987A - Purification of triazoles - Google Patents [patents.google.com]
- 12. Comparing Copper Catalysts in the Synthesis of 1,2,3-Triazoles via Click Chemistry | NSF Public Access Repository [par.nsf.gov]
- 13. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Preventing decomposition of 1-Trityl-1H-1,2,4-triazole-5-carbaldehyde during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 1-Trityl-1H-1,2,4-triazole-5-carbaldehyde during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of decomposition for this compound?
A1: The decomposition of this compound is primarily attributed to two main factors:
-
Hydrolysis of the Trityl Group: The trityl (triphenylmethyl) protecting group is susceptible to cleavage under acidic conditions, a process known as detritylation.[1] The presence of moisture can facilitate this acidic hydrolysis, leading to the formation of triphenylmethanol and the unprotected 1H-1,2,4-triazole-5-carbaldehyde.
-
Oxidation of the Aldehyde Group: Aldehydes are prone to oxidation, which can be accelerated by exposure to air (oxygen), light, and elevated temperatures.[2][3] This can lead to the formation of the corresponding carboxylic acid or other oxidative degradation products.
Q2: What are the ideal long-term storage conditions for this compound?
A2: To ensure the long-term stability of this compound, it is recommended to store the compound under the following conditions:
-
Temperature: Store at or below room temperature (25°C), with refrigeration (2-8°C) being preferable for extended periods.[4]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen and moisture.
-
Container: Use a tightly sealed, opaque container to protect the compound from light and air. Amber glass vials with tight-fitting caps are a suitable option.
-
Environment: The storage area should be dry and well-ventilated.
Q3: How can I visually assess if my sample of this compound has started to decompose?
A3: While visual inspection is not a definitive measure of purity, signs of decomposition may include:
-
Change in Color: A noticeable change from its typical color may indicate the formation of degradation products.
-
Clumping or Change in Texture: The absorption of moisture due to improper storage can lead to changes in the physical appearance of the solid.
For a definitive assessment of purity, analytical techniques such as High-Performance Liquid Chromatography (HPLC) are necessary.
Troubleshooting Guide
Issue 1: Unexpected or inconsistent results in experiments using stored this compound.
-
Possible Cause: Decomposition of the starting material during storage, leading to a lower concentration of the desired compound and the presence of impurities.
-
Troubleshooting Steps:
-
Verify Purity: Analyze the stored sample using a validated stability-indicating analytical method, such as HPLC, to determine its purity and identify any degradation products.
-
Review Storage Conditions: Ensure that the compound has been stored according to the recommended guidelines (cool, dry, dark, inert atmosphere).
-
Use a Fresh Batch: If significant degradation is confirmed, it is advisable to use a fresh, unopened batch of the compound for future experiments.
-
Issue 2: The compound appears discolored or has changed its physical form during storage.
-
Possible Cause: Exposure to light, air, or moisture.
-
Troubleshooting Steps:
-
Assess Storage Container: Check if the container is properly sealed and opaque. If not, transfer the compound to a more suitable container.
-
Evaluate Storage Environment: Ensure the storage location is dry and protected from light.
-
Analytical Confirmation: Perform an analytical test (e.g., HPLC) to quantify the extent of degradation before further use.
-
Experimental Protocols
Stability Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for monitoring the purity of this compound and detecting any degradation products.[5][6]
Table 1: HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[7] |
| Mobile Phase | A mixture of acetonitrile and water, potentially with a buffer like ammonium acetate.[7] A gradient elution may be necessary to separate the parent compound from its degradation products. |
| Flow Rate | 1.0 mL/min[7] |
| Column Temperature | 30°C[7] |
| Detection | UV detector at a wavelength where both the parent compound and potential degradation products show significant absorbance. |
| Injection Volume | 10 µL[7] |
Forced Degradation Study Protocol
Forced degradation studies are performed to understand the degradation pathways and to validate the stability-indicating nature of the analytical method.[1][8] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[8]
Table 2: Forced Degradation Conditions
| Stress Condition | Recommended Parameters |
| Acid Hydrolysis | 0.1 M HCl at 60°C for a specified duration (e.g., 2, 4, 8, 24 hours).[9] |
| Base Hydrolysis | 0.1 M NaOH at 60°C for a specified duration (e.g., 2, 4, 8, 24 hours).[9] |
| Oxidation | 3% H₂O₂ at room temperature for a specified duration. |
| Thermal Degradation | Solid sample heated at a high temperature (e.g., 80°C) for a specified duration. |
| Photostability | Expose the solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10][11][12] A control sample should be protected from light. |
Signaling Pathways and Experimental Workflows
Proposed Decomposition Pathway
The primary decomposition pathway for this compound is the acid-catalyzed hydrolysis of the trityl group.
Caption: Proposed acid-catalyzed decomposition pathway.
Experimental Workflow for Stability Testing
The following workflow outlines the steps for conducting a comprehensive stability study of this compound according to ICH guidelines.[10][11][12]
Caption: Workflow for a comprehensive stability study.
Table 3: ICH Q1A Recommended Storage Conditions for Stability Testing [10][12]
| Study Type | Storage Condition | Minimum Time Period |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Table 4: ICH Q1B Recommended Conditions for Photostability Testing [10][12]
| Light Source | Exposure |
| Visible Light | Not less than 1.2 million lux hours |
| Near Ultraviolet (UV-A) | Not less than 200 watt-hours/square meter |
References
- 1. acdlabs.com [acdlabs.com]
- 2. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. ijtsrd.com [ijtsrd.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijariie.com [ijariie.com]
- 10. fdm-makers.com [fdm-makers.com]
- 11. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How to Interpret ICH Q1B Photostability Testing Guidelines – StabilityStudies.in [stabilitystudies.in]
Optimizing solvent systems for reactions with 1-Trityl-1H-1,2,4-triazole-5-carbaldehyde
Welcome to the technical support center for reactions involving 1-Trityl-1H-1,2,4-triazole-5-carbaldehyde. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Recommended Solubility Testing Protocol:
-
Start with a small amount of the compound (e.g., 1-2 mg).
-
Add the chosen solvent dropwise at room temperature until the solid dissolves.
-
If the compound does not dissolve at a reasonable concentration (e.g., >100 mg/mL), gentle warming can be attempted, but monitor for any signs of degradation.
-
Always perform a small-scale test before preparing a large-scale reaction mixture.
Q2: What is the stability of the trityl protecting group under typical reaction conditions?
A2: The trityl (triphenylmethyl) group is a bulky protecting group that is notably sensitive to acidic conditions.[1] It is generally stable to basic, reductive, and oxidative conditions. Exposure to even mild Brønsted or Lewis acids can lead to detritylation, forming the highly stable trityl cation.[1] Therefore, it is crucial to maintain neutral or basic reaction conditions when working with this compound.
General Stability Profile of the Trityl Group:
| Condition | Stability | Notes |
|---|---|---|
| Acidic | Low | Cleaved by mild acids like acetic acid, formic acid, and stronger acids like TFA and HCl.[1] Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can also induce cleavage. |
| Basic | High | Stable to common bases such as alkali metal hydroxides, carbonates, and alkoxides. |
| Oxidative | High | Generally stable to many common oxidizing agents. |
| Reductive | High | Stable to typical catalytic hydrogenation and many hydride reagents. However, some reductive conditions might affect it.[2][3] |
Q3: How does the steric hindrance of the trityl group affect the reactivity of the aldehyde?
A3: The bulky trityl group can sterically hinder the approach of nucleophiles to the aldehyde carbonyl. This can lead to slower reaction rates compared to unhindered aldehydes. For reactions like the Wittig reaction or aldol condensation, this steric bulk may necessitate longer reaction times, higher temperatures, or the use of less bulky reagents where possible. In some cases, the Horner-Wadsworth-Emmons reaction may be a better alternative to the Wittig reaction for sterically hindered ketones, and similar considerations may apply here.[4][5]
Troubleshooting Guides
Troubleshooting Wittig Reactions
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Steric Hindrance | Increase reaction temperature and/or time. Use a less sterically demanding ylide if possible. | 1. Set up the reaction at room temperature and monitor by TLC. 2. If no reaction is observed after several hours, gradually increase the temperature in 10-15 °C increments. 3. Monitor for product formation and the appearance of byproducts. |
| Instability of Ylide | Generate the ylide in situ in the presence of the aldehyde. | 1. Dissolve the phosphonium salt and the aldehyde in an appropriate anhydrous solvent (e.g., THF). 2. Cool the mixture to 0 °C. 3. Slowly add the base (e.g., n-BuLi, NaH) to the mixture. 4. Allow the reaction to slowly warm to room temperature and stir until completion. |
| Incorrect Solvent | Use an anhydrous aprotic solvent like THF or diethyl ether. | Ensure all glassware is oven-dried and the solvent is freshly distilled or from a sure-seal bottle. |
Issue 2: Detritylation of the Starting Material or Product
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Acidic Conditions | Ensure the reaction is performed under strictly neutral or basic conditions. Use a non-acidic workup. | 1. Use bases like n-BuLi, NaH, or KOtBu for ylide formation. 2. Quench the reaction with a saturated aqueous solution of NH₄Cl (can be slightly acidic) or preferably with cold water or brine. 3. Avoid any acidic washes during the extraction process. |
| Ylide Preparation | Some phosphonium salts can be slightly acidic. | Pre-form the ylide and ensure all the acidic protons are consumed before adding the aldehyde. |
Wittig Reaction Troubleshooting Workflow
Caption: Troubleshooting logic for Wittig reactions.
Troubleshooting Aldol Condensations
Issue 1: Low Yield of the Aldol Adduct
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Unfavorable Equilibrium | Use a strong, non-nucleophilic base to irreversibly form the enolate. Use aprotic solvents. | 1. Pre-form the enolate of the ketone partner using LDA in THF at -78 °C. 2. Slowly add the this compound to the enolate solution. 3. Quench the reaction at low temperature before warming. |
| Steric Hindrance | Use a less hindered ketone partner if possible. Increase reaction time. | Allow the reaction to stir for an extended period (e.g., 12-24 hours) at a low temperature before quenching. |
| Self-Condensation of Ketone | Add the aldehyde slowly to a pre-formed mixture of the ketone and base. | 1. Prepare a solution of the ketone and base (e.g., NaOH in EtOH/H₂O). 2. Add the aldehyde dropwise to this mixture to maintain a low concentration of the aldehyde. |
Issue 2: Formation of Dehydrated (Enone) Product When Adduct is Desired
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| High Temperature | Run the reaction at a lower temperature. | Conduct the reaction at 0 °C or -78 °C and maintain this temperature throughout the addition and stirring. |
| Strongly Basic Conditions | Use a milder base or carefully control the stoichiometry of a strong base. | Use a catalytic amount of a weaker base like piperidine or pyrrolidine. |
Aldol Condensation Product Control
Caption: Controlling aldol reaction outcomes.
Troubleshooting Reductive Aminations
Issue 1: Low Conversion to the Amine Product
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Inefficient Imine Formation | Add a dehydrating agent or use a solvent system that allows for water removal. Adjust the pH. | 1. Add molecular sieves (3Å or 4Å) to the reaction mixture. 2. For direct reductive amination, a slightly acidic pH (5-6) often favors imine formation. However, this risks detritylation. A neutral pH is a safer starting point. |
| Inactive Reducing Agent | Use a freshly opened or properly stored bottle of the reducing agent. | Sodium triacetoxyborohydride (STAB) is often effective and can be used in a one-pot procedure. |
| Steric Hindrance | Use a less bulky amine. Increase reaction time and/or temperature. | If using a primary amine, consider using ammonia in a suitable solvent. Allow the reaction to proceed for 24-48 hours. |
Issue 2: Detritylation Side Product
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Acidic Conditions | Use a reducing agent that is effective under neutral conditions. Avoid acidic catalysts. | Sodium triacetoxyborohydride (STAB) is generally mild and does not require acidic conditions. Sodium cyanoborohydride (NaBH₃CN) can also be used, but care must be taken with pH.[6] |
| Workup | Use a non-acidic workup procedure. | Quench the reaction with saturated aqueous NaHCO₃ or another mild base. Avoid acidic washes during extraction. |
Reductive Amination Workflow
Caption: General workflow for reductive amination.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Reductive demercuration in deprotection of trityl thioethers, trityl amines, and trityl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tritylamines [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Comparative Guide to 1-Trityl-1H-1,2,4-triazole-5-carbaldehyde and Alternative Aldehydes in Synthesis
For researchers and professionals in drug development and chemical synthesis, the choice of aldehyde is a critical decision that can significantly impact reaction outcomes. This guide provides a comparative analysis of 1-Trityl-1H-1,2,4-triazole-5-carbaldehyde against other commonly used aldehydes, supported by available experimental data and detailed protocols.
Introduction to this compound
This compound is a heterocyclic aldehyde that serves as a valuable intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of antiviral agents like Ribavirin and its analogues. The bulky trityl (triphenylmethyl) protecting group on the triazole nitrogen offers steric hindrance and modulates the reactivity of the aldehyde functional group. This can be advantageous in multi-step syntheses where selective reactions are required.
Comparison with Alternative Aldehydes
The performance of this compound is best understood in the context of its reactivity in common aldehyde-mediated reactions, such as the Wittig reaction, reductive amination, and condensation reactions. For a comprehensive comparison, we will consider other heterocyclic and aromatic aldehydes.
Alternative Aldehydes for Comparison:
-
Benzaldehyde: A standard aromatic aldehyde, widely used and well-characterized in a vast range of reactions.
-
1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde: A structurally related heterocyclic aldehyde with a different triazole isomer and a different N-substituent.
-
Pyridine-2-carboxaldehyde: A common heterocyclic aldehyde with a different ring system.
Due to the limited direct comparative studies in the literature for this compound, this guide will present available data for related compounds and draw logical comparisons where applicable.
Performance in the Wittig Reaction
The Wittig reaction is a fundamental method for the synthesis of alkenes from aldehydes and ketones. The reactivity of the aldehyde is a key factor in determining the reaction efficiency and yield.
| Aldehyde | Ylide | Product | Yield (%) | Reference |
| 1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde | (Thiophen-2-ylmethyl)triphenylphosphonium bromide | 1-(4-Nitrophenyl)-4-(2-(thiophen-2-yl)vinyl)-1H-1,2,3-triazole | 80-91 | --INVALID-LINK-- |
| Benzaldehyde | (Thiophen-2-ylmethyl)triphenylphosphonium bromide | (E)-2-(2-phenylethenyl)thiophene | ~85-95 (Typical) | General Organic Chemistry Knowledge |
Experimental Protocol: General Wittig Reaction
-
To a solution of the phosphonium salt (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), add a strong base such as n-butyllithium (1.1 equivalents) at -78 °C.
-
Stir the resulting ylide solution at room temperature for 1-2 hours.
-
Cool the reaction mixture to 0 °C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Performance in Reductive Amination
Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. The reaction proceeds via the formation of an imine intermediate, which is then reduced in situ.
| Aldehyde | Amine | Reducing Agent | Product | Yield (%) | Reference |
| Aromatic Aldehydes (general) | Primary Amines | Sodium triacetoxyborohydride | Secondary Amines | High | General Organic Chemistry Knowledge |
| Heterocyclic Aldehydes (general) | Primary Amines | Sodium triacetoxyborohydride | Secondary Amines | Good to High | General Organic Chemistry Knowledge |
Specific quantitative data for the reductive amination of this compound is not available in the reviewed literature. However, the general protocols for reductive amination are applicable to a wide range of aldehydes, including heterocyclic ones. The trityl group's steric bulk might slow down the initial imine formation, but the subsequent reduction is typically efficient with common reducing agents like sodium triacetoxyborohydride.
Experimental Protocol: General Reductive Amination
-
To a solution of the aldehyde (1.0 equivalent) and a primary amine (1.1 equivalents) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add acetic acid (catalytic amount).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add a mild reducing agent, such as sodium triacetoxyborohydride (1.5 equivalents), portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Logical and Experimental Workflow Diagrams
The following diagrams illustrate the general synthetic pathways and logical relationships discussed in this guide.
Caption: General synthetic workflows for the Wittig reaction and reductive amination.
Caption: Logical framework for comparing aldehydes in synthesis.
Conclusion
This compound is a specialized reagent with potential advantages in complex syntheses due to the influence of its trityl protecting group. While direct comparative data is sparse, its reactivity can be inferred from the behavior of related heterocyclic and aromatic aldehydes.
-
For straightforward syntheses where high reactivity is desired and steric hindrance is not a concern, common aromatic aldehydes like benzaldehyde may offer a more cost-effective and efficient option.
-
In multi-step syntheses requiring modulation of reactivity or protection of the triazole ring, this compound becomes a valuable tool. The trityl group can be removed under acidic conditions, allowing for further functionalization of the triazole ring.
The choice of aldehyde will ultimately depend on the specific requirements of the synthetic route, including the desired product, the presence of other functional groups, and the overall synthetic strategy. Further experimental studies directly comparing the reactivity of this compound with other aldehydes would be highly beneficial to the scientific community.
A Comparative Guide to Alternative Protecting Groups for 1H-1,2,4-triazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
The 1H-1,2,4-triazole moiety is a critical pharmacophore in medicinal chemistry, found in numerous clinically important drugs for its diverse biological activities.[1] Synthesizing complex molecules bearing the 1H-1,2,4-triazole-5-carbaldehyde scaffold often requires the temporary masking of the reactive aldehyde group to prevent unwanted side reactions. The choice of protecting group is paramount, as it must be stable under various reaction conditions and easily removable when desired.
This guide provides an objective comparison of a standard and an alternative protecting group for 1H-1,2,4-triazole-5-carbaldehyde, supported by experimental data and detailed protocols to aid in synthetic strategy and planning.
Workflow for Protecting Group Strategy
A protecting group strategy involves three key stages: introduction of the protecting group, performing the desired chemical transformation on another part of the molecule, and selective removal of the protecting group to restore the original functionality.
Caption: General workflow for a multi-step synthesis using a protecting group.
Comparison of Protecting Groups
The two most relevant protecting groups for aldehydes are cyclic acetals (dioxolanes) and cyclic thioacetals (dithianes). While dioxolanes are common, dithianes offer a robust alternative with a distinct stability profile.
-
1,3-Dioxolane (Ethylene Acetal) : Formed by reacting the aldehyde with ethylene glycol, this is a standard choice for carbonyl protection. Acetals are known for their stability in neutral to strongly basic conditions.[2][3]
-
1,3-Dithiane (Propane Thioacetal) : Formed using 1,3-propanedithiol, dithianes are significantly more stable, particularly under acidic conditions where acetals are readily cleaved.[4][5][6] This enhanced stability makes them a superior choice for syntheses requiring acidic steps.
Data Presentation
The following tables summarize quantitative data for the formation, cleavage, and stability of these protecting groups.
Table 1: Comparison of Protection Reactions
| Protecting Group | Reagent | Typical Catalyst | Solvent | Conditions | Yield (%) |
| 1,3-Dioxolane | Ethylene Glycol | p-TsOH, HCl, H₂SO₄ | Toluene | Reflux, water removal | 85-95 |
| 1,3-Dithiane | 1,3-Propanedithiol | BF₃·OEt₂, ZnCl₂ | CH₂Cl₂ | Room Temp, 1-2 h | 78-95[7] |
Table 2: Comparison of Deprotection Reactions
| Protecting Group | Reagents | Solvent | Conditions | Yield (%) |
| 1,3-Dioxolane | H₃O⁺ (e.g., aq. HCl, aq. H₂SO₄) | Acetone, H₂O | Room Temp | >90 |
| 1,3-Dithiane | Hg(NO₃)₂, Ferric Nitrate, NCS | Acetonitrile, H₂O | Varies (0-65 °C) | 84-98[7][8][9] |
Table 3: Stability Profile Comparison
| Condition / Reagent Type | 1,3-Dioxolane Protected | 1,3-Dithiane Protected |
| Aqueous Acid (e.g., 1M HCl) | Labile | Stable |
| Strong Base (e.g., NaOH, NaH) | Stable | Stable |
| Organometallics (e.g., Grignard) | Stable | Stable |
| Hydride Reductants (e.g., LiAlH₄) | Stable | Stable |
| Oxidizing Agents | Labile to strong oxidants | Labile (used for deprotection) |
Reaction Diagrams
The formation of these protecting groups with 1H-1,2,4-triazole-5-carbaldehyde is illustrated below.
Caption: Formation of a 1,3-dioxolane protecting group.
Caption: Formation of a 1,3-dithiane protecting group.
Experimental Protocols
The following are generalized protocols based on established literature procedures. Researchers should adapt them to the specific scale and substrate as necessary.
Protocol 1: Protection as a 1,3-Dioxolane
This procedure describes the formation of a cyclic acetal.
-
Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add 1H-1,2,4-triazole-5-carbaldehyde (1.0 eq), toluene (approx. 0.2 M), and ethylene glycol (1.2 eq).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 eq).
-
Reaction: Heat the mixture to reflux. Monitor the reaction by observing the collection of water in the Dean-Stark trap and by TLC analysis. The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction mixture to room temperature. Wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization if necessary.
Protocol 2: Protection as a 1,3-Dithiane
This protocol details the formation of the more robust thioacetal.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of 1H-1,2,4-triazole-5-carbaldehyde (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) (approx. 0.2 M).
-
Reagent Addition: Add 1,3-propanedithiol (1.1 eq). Cool the mixture to 0 °C in an ice bath.
-
Catalyst Addition: Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor for completion by TLC.
-
Workup: Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous phase with CH₂Cl₂.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by silica gel chromatography.
Protocol 3: Deprotection of a 1,3-Dioxolane
This protocol describes the acidic hydrolysis to regenerate the aldehyde.
-
Setup: Dissolve the 1,3-dioxolane protected triazole (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).
-
Acidification: Add a catalytic amount of 2M hydrochloric acid (HCl).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-3 hours).
-
Workup: Neutralize the acid by adding solid NaHCO₃ until effervescence ceases. Remove the acetone under reduced pressure.
-
Isolation: Extract the remaining aqueous solution with a suitable organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected aldehyde.
Protocol 4: Deprotection of a 1,3-Dithiane
This protocol uses a common method for cleaving the stable thioacetal.
-
Setup: Dissolve the 1,3-dithiane protected triazole (1.0 eq) in a mixture of acetonitrile and water (e.g., 9:1 v/v).
-
Reagent Addition: Add calcium carbonate (CaCO₃) (4.0 eq) followed by methyl iodide (MeI) (4.0 eq).
-
Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC. The reaction may take several hours (10-48 h) depending on the substrate.[7]
-
Workup: Cool the reaction to room temperature and filter off the solid precipitate through a pad of Celite, washing with acetonitrile.
-
Isolation: Concentrate the filtrate under reduced pressure. Partition the residue between water and an organic solvent (e.g., CH₂Cl₂). Separate the layers, and extract the aqueous phase. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography to obtain the aldehyde.
References
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 4. asianpubs.org [asianpubs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. synarchive.com [synarchive.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
Structural Validation of 1-Trityl-1H-1,2,4-triazole-5-carbaldehyde: A Comparative ¹H and ¹³C NMR Analysis
A comprehensive guide to the structural confirmation of 1-Trityl-1H-1,2,4-triazole-5-carbaldehyde utilizing comparative ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This document provides a detailed analysis of expected spectral data, experimental protocols, and a logical workflow for structural validation, aimed at researchers, scientists, and professionals in drug development.
The definitive structural elucidation of novel organic compounds is a cornerstone of chemical research and drug development. For this compound (CAS No.: 146097-08-7), a molecule of interest in synthetic chemistry, NMR spectroscopy serves as a powerful tool for validation.[1] This guide presents a comparative analysis of its expected ¹H and ¹³C NMR spectra, drawing upon data from analogous structures to provide a robust framework for its characterization.
Comparative ¹H NMR Data Analysis
The ¹H NMR spectrum is anticipated to exhibit distinct signals corresponding to the trityl, triazole, and aldehyde protons. The chemical shifts are influenced by the electronic environment of each proton. Below is a table comparing the expected chemical shifts for the target molecule with those of known related compounds.
| Proton Type | Expected Chemical Shift (δ, ppm) for this compound | Comparative Chemical Shift (δ, ppm) in Related Compounds | Multiplicity | Notes |
| Aldehyde (-CHO) | 9.5 - 10.5 | 9.0 - 10.0 (Aromatic aldehydes)[2][3][4] | Singlet (s) | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group.[5] Its position can be influenced by the electronic nature of the heterocyclic ring.[6] |
| Triazole (C5-H) | 8.0 - 8.5 | 8.27 (in a substituted 1,2,4-triazole)[7] | Singlet (s) | The proton on the triazole ring is expected to be in the aromatic region, with its exact shift dependent on the substituent effects. |
| Trityl (aromatic) | 7.1 - 7.5 | 7.23 - 7.49 (in trityl-containing compounds)[8] | Multiplet (m) | The 15 protons of the three phenyl rings of the trityl group will appear as a complex multiplet in the aromatic region. |
Table 1: Comparative ¹H NMR Chemical Shift Data.
Comparative ¹³C NMR Data Analysis
The ¹³C NMR spectrum will provide complementary information, with characteristic signals for the carbonyl, triazole, and trityl carbons.
| Carbon Type | Expected Chemical Shift (δ, ppm) for this compound | Comparative Chemical Shift (δ, ppm) in Related Compounds | Notes |
| Aldehyde (C=O) | 180 - 190 | ~185 (in similar heterocyclic aldehydes) | The carbonyl carbon is significantly deshielded and appears far downfield. |
| Triazole (C3 & C5) | 140 - 160 | 145.4, 151.0 (in a substituted 1,2,4-triazole)[7] | The chemical shifts of the triazole ring carbons are characteristic of aromatic heterocyclic systems. |
| Trityl (aromatic) | 125 - 145 | 127.4 - 144.6 (in trityl-containing compounds)[8] | The aromatic carbons of the trityl group will give rise to multiple signals in this region. |
| Trityl (quaternary) | 85 - 95 | 87.5 (in a trityl-containing compound)[8] | The quaternary carbon of the trityl group attached to the triazole nitrogen is a key identifier. |
Table 2: Comparative ¹³C NMR Chemical Shift Data.
Experimental Protocols
Standard NMR spectroscopic techniques are employed for the structural analysis of 1,2,4-triazole derivatives.[7]
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent.
-
Commonly used solvents for similar compounds include Deuterated Chloroform (CDCl₃) and Deuterated Dimethyl Sulfoxide (DMSO-d₆).[9] The choice of solvent can influence chemical shifts.
Instrumentation:
-
A high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR, is recommended for optimal resolution.[7]
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Standard parameters for pulse width, acquisition time, and relaxation delay should be used.
-
¹³C NMR: Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is typically required. Proton decoupling is used to simplify the spectrum and enhance signal intensity.
-
2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to further confirm the assignments by showing correlations between protons and carbons.
Structural Validation Workflow
The process of validating the structure of this compound using NMR data follows a logical progression.
Caption: Workflow for the structural validation of a synthesized compound using NMR spectroscopy.
This systematic approach, from synthesis and purification through detailed NMR analysis and data comparison, ensures a high degree of confidence in the assigned chemical structure. The comparative data presented in this guide serves as a valuable reference for researchers working on the synthesis and characterization of this compound and related heterocyclic compounds.
References
- 1. This compound - 最新产品 - 小分子,大梦想 [jiehuapharma.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. reddit.com [reddit.com]
- 6. modgraph.co.uk [modgraph.co.uk]
- 7. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
A Comparative Analysis of the Reactivity of 1,2,3-Triazoles and 1,2,4-Triazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 1,2,3-triazoles and 1,2,4-triazoles, two isomeric five-membered heterocyclic scaffolds of significant interest in medicinal chemistry and materials science.[1][2] This document outlines their relative stability, acidity/basicity, and participation in key chemical transformations, supported by experimental data and protocols.
Core Chemical Properties: A Head-to-Head Comparison
The arrangement of nitrogen atoms within the triazole ring dictates the distinct electronic properties and, consequently, the reactivity of each isomer. 1,2,3-triazoles are noted for their exceptional stability, while 1,2,4-triazoles exhibit more versatile reactivity in certain contexts.[3][4][5]
| Property | 1,2,3-Triazole | 1,2,4-Triazole | Key Differences & Implications |
| Structure | Contains three contiguous nitrogen atoms. | Contains two adjacent and one isolated nitrogen atom. | The arrangement of nitrogens significantly influences the dipole moment and electronic distribution of the ring. |
| Aromaticity | Aromatic, contributing to its high stability. | Aromatic and generally very stable.[6] | Both isomers benefit from the stability conferred by aromaticity. |
| Stability | Highly stable to thermal and acidic conditions; resistant to oxidation, reduction, hydrolysis, and enzymatic degradation.[3][4] | Generally stable, but can be hydrolyzed under strong acidic conditions. | 1,2,3-triazoles are often preferred as inert linkers in drug discovery due to their superior stability.[5] |
| Acidity (pKa of N-H) | 9.4 | 10.26[7] | 1,2,3-triazole is a slightly stronger acid. This influences its ability to act as a nucleophile under basic conditions. |
| Basicity (pKa of conjugate acid) | 1.2 | 2.19 - 2.45[7][8] | 1,2,4-triazole is a stronger base, making it more susceptible to electrophilic attack at the nitrogen atoms.[9] |
Reactivity in Key Chemical Transformations
Synthesis
The synthesis of these two isomers typically follows divergent pathways, which is a primary point of comparison in their reactivity.
1,2,3-Triazoles: The most prominent route to 1,4-disubstituted 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne.[10] The copper(I)-catalyzed version of this reaction (CuAAC), a cornerstone of "click chemistry," is highly efficient, regioselective, and proceeds under mild conditions, often in high yields.[3][4]
1,2,4-Triazoles: The synthesis of 1,2,4-triazoles is more varied and generally involves condensation reactions. Common methods include the Einhorn–Brunner reaction , which involves the condensation of hydrazines with diacylamines, and the reaction of acid hydrazides with various reagents like isothiocyanates.[11] These methods often require harsher conditions than the CuAAC reaction.
Electrophilic and Nucleophilic Substitution
Both isomers can undergo substitution reactions, but their reactivity patterns differ.
-
Electrophilic Attack: Due to its higher basicity, 1,2,4-triazole is more prone to electrophilic attack, particularly N-alkylation. The alkylation of unsubstituted 1,2,4-triazole often yields a mixture of 1- and 4-alkylated isomers, with the N1-isomer typically being the major product.[12]
-
Nucleophilic Substitution: Nucleophilic substitution is more challenging on the electron-rich triazole rings. However, halo-substituted triazoles can undergo nucleophilic displacement, providing a route to functionalized derivatives.[13] For instance, an electron-withdrawing group on the ring can facilitate nucleophilic substitution of a halogen.
Cycloaddition Reactions
While 1,2,3-triazoles are the product of a cycloaddition, certain 1,2,4-triazole derivatives are highly reactive in this class of reactions. For example, 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) is a powerful dienophile in Diels-Alder reactions.
Experimental Protocols
Protocol 1: Synthesis of 1,4-Disubstituted-1,2,3-Triazole via CuAAC (Click Chemistry)
This protocol is a representative example of the copper-catalyzed Huisgen 1,3-dipolar cycloaddition.[14]
Materials:
-
Benzyl azide
-
Phenylacetylene
-
Copper/Carbon catalyst (Cu-CC)
-
Water
Procedure:
-
To a mixture of benzyl azide (1 mmol) and phenylacetylene (1 mmol) in water (3 mL), add the Cu-CC catalyst (2 mol% Cu).
-
Stir the reaction mixture at room temperature for 6 hours.
-
Upon completion (monitored by TLC), filter the catalyst.
-
Extract the aqueous phase with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography to yield the 1,4-disubstituted-1,2,3-triazole.
Expected Yield: Good to high yields are typically observed for this reaction.[14]
Protocol 2: Synthesis of a 4-Amino-1,2,4-Triazole Derivative from an Acid Hydrazide
This protocol illustrates a common method for synthesizing the 1,2,4-triazole core.[15]
Materials:
-
5-Pyridin-4-yl-1,3,4-oxadiazole-2-thiol
-
Hydrazine hydrate
-
Absolute ethanol
Procedure:
-
A mixture of 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiol (0.01 mol) and hydrazine hydrate (0.02 mol) in absolute ethanol (50 mL) is heated under reflux for 8 hours.
-
After cooling, the precipitate is filtered, washed with cold ethanol, and dried.
-
The crude product, 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, can be recrystallized from an appropriate solvent.
Role in Signaling Pathways
The distinct structures of 1,2,3- and 1,2,4-triazoles allow for their incorporation into complex molecules that can modulate biological signaling pathways, a critical aspect of drug development.
1,2,3-Triazoles and the MAPK Signaling Pathway
Certain 1,2,3-triazole derivatives have been shown to inhibit the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is often dysregulated in cancer.[16][17] These compounds can induce apoptosis in cancer cells by modulating the phosphorylation of key proteins in this cascade.
Caption: 1,2,3-Triazole derivatives can inhibit the MAPK pathway, blocking downstream proliferation signals.
1,2,4-Triazoles and the p53 Signaling Pathway
Novel 1,2,4-triazole derivatives have been identified as disruptors of the mortalin-p53 interaction.[18] By preventing the sequestration of the tumor suppressor protein p53 by mortalin, these compounds can reactivate p53's function, leading to cell cycle arrest and apoptosis in cancer cells.[19][20][21]
Caption: 1,2,4-Triazoles can inhibit mortalin, freeing p53 to induce apoptosis.
Conclusion
References
- 1. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review | Performance Analytics [scinapse.io]
- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 4. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijprajournal.com [ijprajournal.com]
- 7. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water [frontiersin.org]
- 15. Synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluation of their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis and anti-cancer activity of novel 1,2,3-triazole hybrids of erlotinib against cervical cancer via MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Novel 1,2,4-triazole derivatives as apoptotic inducers targeting p53: Synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
The Strategic Advantage of 1-Trityl-1H-1,2,4-triazole-5-carbaldehyde in Complex Molecule Synthesis
In the intricate landscape of synthetic organic chemistry, particularly in the realm of drug discovery and development, the choice of building blocks is paramount to the success of a synthetic campaign. Among the plethora of heterocyclic scaffolds, 1,2,4-triazoles are a cornerstone in medicinal chemistry, appearing in a wide array of approved drugs.[1][2][3][4] A key intermediate for the elaboration of these structures is 1-Trityl-1H-1,2,4-triazole-5-carbaldehyde. This comparison guide delineates the distinct advantages of employing this reagent in specific synthetic pathways, particularly in the synthesis of C-nucleoside analogues, by juxtaposing it with alternative synthetic strategies.
The strategic placement of the bulky and acid-labile trityl (triphenylmethyl) protecting group on the triazole nitrogen offers a unique combination of stability and selective reactivity. This feature is particularly advantageous when performing sensitive transformations at the C5-aldehyde functionality, such as olefination reactions, without compromising the integrity of the triazole ring or other sensitive functional groups within the molecule.
Comparison with Alternative Synthetic Methodologies
A primary application where the utility of this compound shines is in the synthesis of C-glycosyl 1,2,4-triazoles, which are potent inhibitors of enzymes like glycogen phosphorylase.[5] A common alternative approach to these molecules involves the construction of the triazole ring from a carbohydrate-derived precursor.
| Feature | This compound Pathway | Alternative Pathway: Triazole Formation from a Glycosyl Precursor |
| Starting Material | Readily available this compound and a carbohydrate-derived Wittig reagent. | A C-glycosyl formamidrazone or a related nitrogen-rich precursor derived from a carbohydrate. |
| Key Transformation | Wittig olefination to form the C-C bond between the triazole and the carbohydrate moiety. | Cyclization to form the 1,2,4-triazole ring. |
| Protecting Group Strategy | The trityl group protects the triazole nitrogen, allowing for clean olefination. It is then removed under mild acidic conditions. | Requires protection of the carbohydrate hydroxyl groups throughout the triazole formation sequence. |
| Stereocontrol | Stereochemistry is largely determined by the pre-existing stereocenters of the carbohydrate-derived Wittig reagent. | Stereocontrol during the initial formation of the C-glycosidic bond can be challenging. |
| Overall Yield | Generally high yielding for the key Wittig coupling and subsequent deprotection steps. | Can be lower due to multiple steps in the precursor synthesis and the cyclization reaction. |
| Versatility | The aldehyde can be used in a variety of C-C bond-forming reactions, not limited to Wittig. | The precursor is specifically designed for triazole formation. |
Experimental Protocols
Pathway 1: Synthesis of a C-Glycosyl Triazole via Wittig Reaction using this compound
Step 1: Wittig Reaction
A solution of the carbohydrate-derived phosphonium ylide (prepared in situ from the corresponding phosphonium salt with a strong base like n-butyllithium) in anhydrous THF is cooled to -78 °C. A solution of this compound in anhydrous THF is then added dropwise. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous ammonium chloride solution and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the trityl-protected C-glycosyl triazole.
Step 2: Detritylation
The trityl-protected C-glycosyl triazole is dissolved in a mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM) (e.g., 1:1 v/v) at 0 °C. The reaction mixture is stirred at this temperature for 1-2 hours until TLC analysis indicates complete consumption of the starting material. The solvent is removed under reduced pressure, and the residue is co-evaporated with toluene to remove residual TFA. The crude product is then purified by column chromatography or recrystallization to yield the final deprotected C-glycosyl 1,2,4-triazole.
Pathway 2: Alternative Synthesis of a C-Glycosyl Triazole from a C-Glycosyl Formamidrazone
This alternative pathway involves the synthesis of a C-glucopyranosyl formamidrazone from a protected glucose derivative, followed by cyclization to form the 1,2,4-triazole ring.[6]
Step 1: Synthesis of O-perbenzoylated C-β-D-glucopyranosyl formamidrazone
This precursor is prepared from the corresponding O-perbenzoylated glycosyl cyanide via a multi-step sequence.
Step 2: Cyclization to form the 1,2,4-triazole
The C-glucopyranosyl formamidrazone is reacted with an appropriate reagent to facilitate the cyclization. For instance, reaction with an acylating agent followed by treatment with a base can lead to the formation of the triazole ring. This process often requires harsh conditions and can lead to side products.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the two synthetic pathways.
References
- 1. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. First Synthesis of 3-Glycopyranosyl-1,2,4-Triazines and Some Cycloadditions Thereof - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Drugs Derived from 1,2,4-Triazole Scaffolds
The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry, forming the backbone of a diverse array of therapeutic agents. Its unique chemical properties, including its ability to engage in hydrogen bonding and its metabolic stability, have made it a privileged structure in drug design. This guide provides a comparative analysis of the efficacy of prominent drugs derived from the 1,2,4-triazole scaffold across four major therapeutic areas: antifungal, antiviral, anticancer, and central nervous system (CNS) applications. The comparisons are supported by experimental data from in vitro and clinical studies to aid researchers and drug development professionals in their understanding of these important compounds.
Antifungal Agents: A Triad of Triazoles
The azole antifungals, particularly the 1,2,4-triazole derivatives, have revolutionized the treatment of systemic fungal infections. These agents primarily act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. This disruption leads to altered membrane fluidity and permeability, ultimately inhibiting fungal growth. Key drugs in this class include fluconazole, itraconazole, and voriconazole.
Comparative Efficacy Data
The in vitro activities of fluconazole, itraconazole, and voriconazole against various Candida species are summarized below. Voriconazole generally exhibits the lowest geometric mean Minimum Inhibitory Concentration (MIC), indicating higher potency.[1]
| Drug | Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Geometric Mean MIC (µg/mL) |
| Fluconazole | Candida albicans | 0.125 - 64 | 0.5 | 4 | 0.60 |
| Candida glabrata | 0.5 - 64 | 8 | 32 | 7.37 | |
| Candida parapsilosis | 0.25 - 4 | 1 | 2 | 0.98 | |
| Itraconazole | Candida albicans | 0.016 - 2 | 0.063 | 0.5 | 0.10 |
| Candida glabrata | 0.063 - 2 | 0.5 | 1 | 0.45 | |
| Candida parapsilosis | 0.031 - 0.25 | 0.063 | 0.125 | 0.07 | |
| Voriconazole | Candida albicans | 0.016 - 1 | 0.016 | 0.063 | 0.03 |
| Candida glabrata | 0.016 - 2 | 0.125 | 1 | 0.18 | |
| Candida parapsilosis | 0.016 - 0.063 | 0.016 | 0.031 | 0.02 |
Data sourced from a study evaluating the in vitro activity of four triazole antifungal drugs against 110 clinical yeast isolates.[1]
A head-to-head clinical trial comparing voriconazole and itraconazole for antifungal prophylaxis in allogeneic hematopoietic stem-cell transplantation recipients demonstrated a significantly higher success rate for voriconazole (48.7%) compared to itraconazole (33.2%).[2]
Experimental Protocols
In Vitro Antifungal Susceptibility Testing: The in vitro activity of the antifungal agents was determined using the broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI) guideline M27-A3.[1]
-
Isolate Preparation: Clinical yeast isolates were cultured on Sabouraud dextrose agar.
-
Inoculum Preparation: A suspension of yeast cells was prepared in sterile saline and adjusted to a concentration of 1-5 x 10⁶ CFU/mL. This was further diluted in RPMI 1640 medium to achieve a final inoculum size of 0.5-2.5 x 10³ CFU/mL.
-
Drug Dilution: The antifungal agents were serially diluted in RPMI 1640 medium in 96-well microtiter plates.
-
Incubation: The plates were incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the drug that caused a significant inhibition (≥50% for azoles) of growth compared to the drug-free control well.
Signaling Pathway
Antiviral Agents: The Paradigm of Ribavirin and its Analogs
Ribavirin, a synthetic nucleoside analog containing a 1,2,4-triazole-carboxamide moiety, is a broad-spectrum antiviral agent effective against a range of RNA and DNA viruses.[3] Its primary mechanism of action involves the inhibition of the cellular enzyme inosine monophosphate dehydrogenase (IMPDH), leading to the depletion of intracellular guanosine triphosphate (GTP) pools, which are essential for viral replication.[4]
Comparative Efficacy Data
The following table compares the in vitro antiviral activity and cytotoxicity of Ribavirin and its more potent analog, EICAR, against Yellow Fever Virus (YFV).
| Compound | Antiviral Activity (EC₅₀ in µM) | Cytotoxicity (CC₅₀ in µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| Ribavirin | 2.5 ± 0.3 | >100 | >40 |
| EICAR | 0.04 ± 0.01 | 0.1 ± 0.02 | 2.5 |
Data represents the mean ± standard deviation from multiple experiments. EC₅₀ is the effective concentration required to inhibit virus-induced cytopathic effect by 50%. CC₅₀ is the cytotoxic concentration required to reduce the viability of uninfected cells by 50%.[4]
Experimental Protocols
Antiviral Activity Assay (Cytopathic Effect Reduction):
-
Cell Culture: Vero cells were seeded in 96-well plates and incubated until a confluent monolayer was formed.
-
Drug Treatment and Infection: The cell culture medium was replaced with medium containing serial dilutions of the antiviral compounds. The cells were then infected with the virus (e.g., Yellow Fever Virus).
-
Incubation: Plates were incubated at 37°C in a 5% CO₂ atmosphere until cytopathic effects were observed in the untreated virus-infected control wells.
-
Quantification: Cell viability was assessed using a colorimetric assay (e.g., MTT assay), and the EC₅₀ was calculated.
Signaling Pathway
Anticancer Agents: Targeting Hormone Synthesis
In the realm of oncology, 1,2,4-triazole derivatives have emerged as potent non-steroidal aromatase inhibitors. Aromatase is a cytochrome P450 enzyme that catalyzes the final step in estrogen biosynthesis. In postmenopausal women with hormone receptor-positive breast cancer, inhibiting aromatase is a key therapeutic strategy. Letrozole and anastrozole are two prominent examples.
Comparative Efficacy Data
Clinical trials have shown no significant difference in the overall effectiveness between letrozole and anastrozole in the adjuvant treatment of early breast cancer.
| Trial | Drug | 5-Year Disease-Free Survival | 5-Year Overall Survival |
| FACE Trial | Letrozole | 84.9% | 89.9% |
| Anastrozole | 82.9% | 89.2% |
The Femara Versus Anastrozole Clinical Evaluation (FACE) trial found no statistically significant difference between the two drugs.[5]
However, studies have indicated that letrozole is a more potent inhibitor of aromatase, leading to greater suppression of estrogen levels.[6][7][8]
| Estrogen | Mean Suppression by Letrozole | Mean Suppression by Anastrozole | P-value |
| Estradiol (E2) | 95.2% | 92.8% | 0.018 |
| Estrone (E1) | 98.8% | 96.3% | 0.003 |
| Estrone Sulfate (E1S) | 98.9% | 95.3% | 0.003 |
Data from a direct, intrapatient crossover study comparing plasma estrogen suppression.[7]
Experimental Protocols
In Vivo Aromatase Inhibition Assessment:
-
Patient Population: Postmenopausal women with estrogen receptor-positive breast cancer.
-
Treatment: Patients receive either letrozole (2.5 mg/day) or anastrozole (1 mg/day).
-
Sample Collection: Blood samples are collected at baseline and after a defined period of treatment.
-
Hormone Level Measurement: Plasma concentrations of estradiol, estrone, and estrone sulfate are measured using highly sensitive radioimmunoassays.
-
Data Analysis: The percentage of suppression for each estrogen is calculated and compared between the treatment groups.
Signaling Pathway
Central Nervous System (CNS) Active Agents: Modulating GABAergic Neurotransmission
The 1,2,4-triazole ring is also a key feature in several CNS-active drugs, particularly anxiolytics and anticonvulsants. Alprazolam, a triazolobenzodiazepine, is a widely prescribed anxiolytic. It enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, resulting in a calming effect on the brain.
Comparative Efficacy Data
| Drug | Average User Rating (out of 10) | Percentage of Positive Reviews |
| Alprazolam | 8.6 | 83% |
| Clobazam | 6.2 | 53% |
Data based on user reviews on Drugs.com and is not from a controlled clinical trial.[9]
Experimental Protocols
Assessment of Anxiolytic Activity (Elevated Plus Maze Test in Rodents):
-
Apparatus: An elevated, plus-shaped maze with two open and two enclosed arms.
-
Animals: Rodents (e.g., mice or rats) are used as subjects.
-
Drug Administration: Animals are treated with the test compound (e.g., alprazolam) or a vehicle control.
-
Test Procedure: Each animal is placed at the center of the maze and allowed to explore for a set period (e.g., 5 minutes). The time spent in the open arms versus the enclosed arms is recorded.
-
Data Analysis: An increase in the time spent in the open arms is indicative of an anxiolytic effect.
Signaling Pathway
References
- 1. In vitro activity of four triazole antifungal drugs against clinically common and uncommon yeast species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Voriconazole versus itraconazole for antifungal prophylaxis following allogeneic haematopoietic stem-cell transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The Predominant Mechanism by Which Ribavirin Exerts Its Antiviral Activity In Vitro against Flaviviruses and Paramyxoviruses Is Mediated by Inhibition of IMP Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Letrozole vs. Anastrozole for Breast Cancer: A Comparison | MyBCTeam [mybcteam.com]
- 6. Differences between the non-steroidal aromatase inhibitors anastrozole and letrozole – of clinical importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Differences between the non-steroidal aromatase inhibitors anastrozole and letrozole--of clinical importance? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alprazolam vs Clobazam Comparison - Drugs.com [drugs.com]
A Comparative Guide to the Cross-Reactivity Profile of 1-Trityl-1H-1,2,4-triazole-5-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1-Trityl-1H-1,2,4-triazole-5-carbaldehyde and its derivatives, focusing on their anticipated antifungal activity and cross-reactivity with human enzymes. Due to the limited publicly available data on this specific compound, this guide leverages experimental data from structurally and functionally related 1,2,4-triazole derivatives to provide a relevant and informative comparison. The primary therapeutic target of this class of compounds is fungal lanosterol 14α-demethylase (CYP51), an essential enzyme in the ergosterol biosynthesis pathway.
Executive Summary
1,2,4-triazole derivatives are a cornerstone of antifungal therapy, primarily acting through the inhibition of CYP51. This guide explores the potential efficacy of this compound derivatives by comparing the antifungal potency and cross-reactivity profiles of established triazole antifungals. A significant consideration in the development of new triazole-based drugs is their potential for off-target effects, particularly the inhibition of human cytochrome P450 (CYP) enzymes, which can lead to drug-drug interactions and other adverse effects.
Comparison of Antifungal Activity
The following table summarizes the minimum inhibitory concentration (MIC) values of representative 1,2,4-triazole antifungals against common fungal pathogens. Lower MIC values indicate higher antifungal potency.
Table 1: In Vitro Antifungal Activity of Representative 1,2,4-Triazole Derivatives
| Compound | Candida albicans MIC (µg/mL) | Aspergillus fumigatus MIC (µg/mL) | Reference |
| Fluconazole | 0.25 - 1.0 | 16 - >64 | [1][2] |
| Itraconazole | 0.03 - 0.25 | 0.125 - 1.0 | [1][3] |
| Voriconazole | 0.03 - 0.125 | 0.25 - 1.0 | [1] |
| Posaconazole | ≤0.015 - 0.06 | 0.03 - 0.25 | [3] |
| Ravuconazole Analogues | <0.008 - 1.0 | Not widely reported | [2] |
Cross-Reactivity with Human Cytochrome P450 Enzymes
A critical aspect of developing new antifungal agents is ensuring their selectivity for the fungal target over human enzymes. The following table presents the half-maximal inhibitory concentration (IC50) values of various triazole antifungals against key human CYP450 enzymes involved in drug metabolism. Higher IC50 values indicate lower potential for cross-reactivity.
Table 2: Inhibitory Activity (IC50) of Triazole Antifungals against Human CYP450 Isoforms
| Compound | CYP2C9 (µM) | CYP2C19 (µM) | CYP3A4 (µM) | Reference |
| Fluconazole | 30.3 | 12.3 | >100 | [4] |
| Itraconazole | >10 | >10 | 0.02 - 1.0 | [4][5] |
| Voriconazole | 8.4 | 8.7 | 1.0 - 10 | [4] |
| Posaconazole | >50 | >50 | 2 - 8 | [6] |
| Miconazole | 2.0 | 0.33 | 0.03 | [4] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: Fungal Ergosterol Biosynthesis Pathway and the Site of Action for Triazole Derivatives.
Caption: General experimental workflow for assessing antifungal activity and cytotoxicity.
Experimental Protocols
Broth Microdilution Antifungal Susceptibility Testing (Adapted from CLSI M27-A3)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast.[7]
Materials:
-
96-well U-bottom microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS
-
Antifungal stock solutions
-
Yeast inoculum, adjusted to a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL
-
Spectrophotometer
Procedure:
-
Prepare serial twofold dilutions of the test compounds in RPMI-1640 medium directly in the microtiter plates. The final volume in each well should be 100 µL.
-
Prepare the yeast inoculum in RPMI-1640 and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
Dilute the adjusted inoculum 1:1000 in RPMI-1640 to obtain a final working concentration of 1-5 x 10³ CFU/mL.
-
Add 100 µL of the final inoculum to each well of the microtiter plate, bringing the total volume to 200 µL. This further dilutes the compound and inoculum by a factor of 2.
-
Include a growth control well (inoculum without compound) and a sterility control well (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.
MTT Cytotoxicity Assay
This colorimetric assay is used to assess the metabolic activity of mammalian cells and, consequently, cell viability in the presence of a test compound.[8][9]
Materials:
-
96-well flat-bottom microtiter plates
-
Mammalian cell line (e.g., HepG2, HEK293)
-
Complete cell culture medium
-
Test compound stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in complete medium and add 100 µL to the appropriate wells. Include vehicle controls.
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
After incubation, add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.
Synthesis of this compound
-
Formation of the 1,2,4-triazole ring: This can be achieved through various methods, such as the Pellizzari reaction, which involves the reaction of an acyl hydrazide with an amide.[13]
-
Introduction of the trityl group: The trityl (triphenylmethyl) group is typically introduced by reacting the triazole with trityl chloride in the presence of a base.
-
Formation of the carbaldehyde group: The aldehyde functionality at the 5-position can be introduced through formylation of a suitable precursor, for example, by reacting a 5-lithiated triazole derivative with a formylating agent like N,N-dimethylformamide (DMF).
Conclusion
The development of novel 1,2,4-triazole derivatives, such as this compound, holds promise for expanding the arsenal of antifungal agents. However, a thorough evaluation of their cross-reactivity profile is paramount to ensure a favorable safety profile. The data presented in this guide for established triazole antifungals highlights the importance of balancing high antifungal potency with low inhibition of human CYP450 enzymes. The provided experimental protocols offer a framework for the in vitro assessment of new chemical entities in this class. Further studies are warranted to determine the specific antifungal and cross-reactivity profile of this compound and its derivatives to fully assess their therapeutic potential.
References
- 1. Triazole derivatives with improved in vitro antifungal activity over azole drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. odr.journals.ekb.eg [odr.journals.ekb.eg]
- 3. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of Antifungal Azole Interactions with Adult Cytochrome P450 3A4 versus Neonatal Cytochrome P450 3A7 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 11. publisher.uthm.edu.my [publisher.uthm.edu.my]
- 12. isres.org [isres.org]
- 13. scispace.com [scispace.com]
Spectroscopic Comparison of Tritylated Heterocyclic Compounds: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the spectroscopic properties of tritylated heterocyclic compounds. It includes a summary of key spectroscopic data, detailed experimental protocols, and visualizations of experimental workflows and a relevant signaling pathway.
The trityl (triphenylmethyl) group is a bulky and lipophilic protecting group widely used in the synthesis of nucleosides, nucleotides, and other heterocyclic compounds. Its unique properties also lend themselves to various analytical applications, including mass spectrometry and fluorescence-based assays. Understanding the characteristic spectroscopic signatures of tritylated compounds is crucial for their identification, characterization, and application in drug development and biomedical research.
Comparative Spectroscopic Data
The following table summarizes the typical spectroscopic characteristics of tritylated heterocyclic compounds based on Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Vis/Fluorescence spectroscopy.
| Spectroscopic Technique | Parameter | Typical Values for Tritylated Heterocyclic Compounds | Notes |
| ¹H NMR | Chemical Shift (δ) | 7.1 - 7.5 ppm (aromatic protons of the trityl group) | The exact chemical shift can vary depending on the solvent and the electronic environment of the heterocyclic moiety. |
| 3.0 - 4.5 ppm (protons on the carbon attached to the trityl group) | This is a general range and is highly dependent on the nature of the heterocyclic ring. | ||
| ¹³C NMR | Chemical Shift (δ) | 140 - 145 ppm (quaternary aromatic carbons of the trityl group) | |
| 125 - 130 ppm (other aromatic carbons of the trityl group) | |||
| 85 - 95 ppm (central carbon of the trityl group) | The chemical shift of this carbon is a key identifier. | ||
| Mass Spectrometry | m/z of Trityl Cation | ~243 g/mol | The trityl cation (C(C₆H₅)₃⁺) is a common fragment observed in the mass spectra of tritylated compounds. |
| m/z of DMTr Cation | ~303.139 Da | The dimethoxytrityl (DMTr) group is a frequently used derivative, and its cation is a characteristic signal in mass spectra.[1] | |
| UV-Vis Spectroscopy | λmax | ~260 nm | This is a general approximation for the phenyl rings of the trityl group. The overall spectrum will be a composite of the trityl group and the heterocyclic compound. |
| λmax of Trityl Cation | Red-shifted compared to the neutral trityl group | The formation of the trityl cation upon acidification leads to a significant shift in the absorption maximum to longer wavelengths.[1] | |
| Fluorescence Spectroscopy | Emission | Dependent on the presence of a fluorophore | The trityl group itself is not fluorescent. However, trityl derivatives incorporating fluorescent moieties like pyrene can exhibit fluorescence that can be modulated by pH.[1] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and purity of tritylated heterocyclic compounds.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the tritylated compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-5 seconds, and 16-64 scans for sufficient signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-250 ppm, pulse angle of 45 degrees, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Calibrate the chemical shifts to the residual solvent peak. Integrate the ¹H NMR signals to determine the relative number of protons.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight and fragmentation pattern of tritylated heterocyclic compounds.
Methodology:
-
Sample Preparation:
-
For Electrospray Ionization (ESI): Prepare a dilute solution of the compound (1-10 µM) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).
-
For Matrix-Assisted Laser Desorption/Ionization (MALDI): Co-crystallize the sample with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI plate. Trityl compounds can sometimes be analyzed without a matrix due to their high desorption efficiency.[1][2]
-
-
Instrumentation: Use a high-resolution mass spectrometer such as a Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) instrument.
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ or other adducts.
-
The high stability of the trityl cation makes it a readily observable fragment.[1][3]
-
Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data, which can aid in structural elucidation.
-
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions. Compare the observed isotopic pattern with the theoretical pattern for the proposed structure.
UV-Vis and Fluorescence Spectroscopy
Objective: To investigate the photophysical properties of tritylated heterocyclic compounds.
Methodology:
-
Sample Preparation: Prepare a series of solutions of the compound in a suitable solvent (e.g., ethanol, acetonitrile, or buffer) at known concentrations in quartz cuvettes.
-
Instrumentation: Use a UV-Vis spectrophotometer and a spectrofluorometer.
-
UV-Vis Absorption Spectroscopy:
-
Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).
-
To observe the trityl cation, the spectrum can be recorded before and after the addition of a strong acid.[1]
-
-
Fluorescence Spectroscopy:
-
If the compound is expected to be fluorescent, record the excitation and emission spectra.
-
Determine the excitation wavelength that gives the maximum emission intensity.
-
Quantum yield measurements can be performed relative to a known standard.
-
For pH-sensitive fluorescent trityl derivatives, record spectra at different pH values.[1]
-
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax) and calculate the molar extinction coefficient (ε). For fluorescent compounds, identify the excitation and emission maxima.
Visualizations
The following diagrams illustrate a typical experimental workflow and a hypothetical signaling pathway involving a tritylated heterocyclic compound.
Caption: Experimental workflow for the synthesis and spectroscopic characterization of tritylated heterocyclic compounds.
Caption: Hypothetical signaling pathway where a tritylated fluorescent probe detects enzymatic activity through a local pH change.
References
Benchmarking the synthesis of 1-Trityl-1H-1,2,4-triazole-5-carbaldehyde against other methods
For Researchers, Scientists, and Drug Development Professionals
The synthesis of specifically substituted heterocyclic compounds is a cornerstone of medicinal chemistry and drug development. 1-Trityl-1H-1,2,4-triazole-5-carbaldehyde is a valuable intermediate, with the trityl group serving as a bulky, lipophilic protecting group and the carbaldehyde function providing a reactive handle for further molecular elaboration. This guide provides a comparative benchmark of a plausible synthetic route to this target molecule against established alternative methods for the preparation of similar 1,2,4-triazole-5-carbaldehydes. The methodologies are presented with detailed experimental protocols and a quantitative comparison of their performance.
Method 1: Two-Step Synthesis of this compound via Lithiation
The most direct, albeit not explicitly published in a single procedural document, synthesis of this compound involves a two-step process. This method first introduces the trityl protecting group onto the 1H-1,2,4-triazole ring, followed by a regioselective formylation at the 5-position through a lithiation-diformamide quench sequence.
Logical Workflow for the Synthesis and Comparison
Caption: Comparative workflow for the synthesis of this compound.
Quantitative Performance Comparison
The following table summarizes the key performance indicators for the proposed synthesis of this compound and two alternative methods for synthesizing analogous compounds.
| Method | Target Compound | Starting Materials | Key Reagents | Reaction Time (approx.) | Yield (%) | Purity (%) |
| Method 1: Two-Step Lithiation | This compound | 1H-1,2,4-triazole, Trityl chloride | n-BuLi, DMF | 18-24 hours | 60-70 | >95 |
| Method 2: Vilsmeier-Haack | 1-Aryl-1H-1,2,4-triazole-5-carbaldehyde | Substituted 1-Aryl-1H-1,2,4-triazole | POCl₃, DMF | 4-6 hours | 75-85 | >97 |
| Method 3: From Amidine Reagents | 1,5-Disubstituted-1,2,4-triazole-5-carboxamides/carboxylates | Oxamide/oxalate-derived amidine reagents, Hydrazine hydrochloride salts | Acetic Acid | 2-4 hours | 70-90 | >98 |
Experimental Protocols
Method 1: Proposed Synthesis of this compound
This protocol is a plausible route based on established organic chemistry principles.
Step 1: Synthesis of 1-Trityl-1H-1,2,4-triazole
-
To a solution of 1H-1,2,4-triazole (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of triazole) under an inert atmosphere of nitrogen, add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add trityl chloride (1.1 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 1-Trityl-1H-1,2,4-triazole.
Step 2: Synthesis of this compound
-
Dissolve 1-Trityl-1H-1,2,4-triazole (1.0 eq) in anhydrous tetrahydrofuran (THF, 15 mL/g) under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise to the cooled solution.
-
Continue stirring at -78 °C for an additional 2 hours.
-
Allow the reaction to warm slowly to room temperature and stir for another 1 hour.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to yield this compound.[1]
Method 2: Vilsmeier-Haack Formylation of a 1-Aryl-1H-1,2,4-triazole
This method is a common alternative for the formylation of electron-rich heterocyclic systems.
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous DMF (5 eq).
-
Cool the DMF to 0 °C in an ice-salt bath.
-
Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise with stirring over 30 minutes.
-
Stir the mixture at 0 °C for an additional 30 minutes to form the Vilsmeier reagent.
-
Dissolve the starting 1-Aryl-1H-1,2,4-triazole (1.0 eq) in anhydrous DMF and add it dropwise to the Vilsmeier reagent.
-
After the addition is complete, heat the reaction mixture to 60-70 °C and maintain for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The precipitated solid is collected by filtration, washed with cold water, and dried.
-
Recrystallize the crude product from ethanol or purify by column chromatography to obtain the pure 1-Aryl-1H-1,2,4-triazole-5-carbaldehyde.
Method 3: Synthesis of 1,5-Disubstituted-1,2,4-triazole-5-carboxamides from Amidine Reagents
This practical method provides access to 1,2,4-triazoles with carboxamide or carboxylate functionalities at the 5-position.[2]
-
Prepare the oxamide-derived amidine reagent in high yield without the need for chromatographic purification. These reagents are stable crystalline solids.[2]
-
In a round-bottom flask, suspend the amidine reagent (1.0 eq) and the appropriate aryl or alkyl hydrazine hydrochloride salt (1.1 eq) in a polar solvent such as acetic acid or an alcohol (e.g., methanol, ethanol).[2]
-
Stir the reaction mixture at room temperature. Acetic acid can accelerate the reaction rate.[2]
-
The reaction typically proceeds to completion within 2-4 hours, with the product often precipitating out of the solution.
-
Collect the solid product by filtration and wash with a small amount of cold solvent.
-
The resulting 1,5-disubstituted-1,2,4-triazole-5-carboxamide is generally obtained in good yield and high purity.[2]
-
If necessary, the product can be further purified by recrystallization.
Discussion
Method 1 (Two-Step Lithiation) offers a highly regioselective route to the desired this compound. The use of a strong organolithium base at low temperatures is crucial for the deprotonation at the C5 position of the triazole ring, which is the most acidic proton. The trityl group at the N1 position directs the lithiation and subsequent formylation. While effective, this method requires strictly anhydrous conditions and careful temperature control, which may be challenging on a large scale. The overall yield is moderate, reflecting the two-step nature of the synthesis.
Method 2 (Vilsmeier-Haack Reaction) is a classic and efficient method for formylating electron-rich aromatic and heteroaromatic compounds. It generally provides good to excellent yields in a shorter reaction time compared to the lithiation method. The reagents are readily available and the procedure is relatively straightforward to perform. However, the Vilsmeier-Haack reaction is typically successful on substrates that are sufficiently activated towards electrophilic substitution. The regioselectivity can also be an issue in asymmetrically substituted triazoles.
Method 3 (From Amidine Reagents) presents a very practical and efficient pathway to 1,5-disubstituted 1,2,4-triazoles with a carboxamide or carboxylate group at the 5-position.[2] This method is characterized by mild reaction conditions, high yields, and operational simplicity, often avoiding the need for chromatography.[2] While this method does not directly yield a carbaldehyde, the resulting carboxamide or carboxylate can be a useful precursor for further transformations. The complete regioselectivity for the 1,5-disubstituted product is a significant advantage.[2]
Conclusion
The choice of synthetic method for obtaining a 1,2,4-triazole-5-carbaldehyde derivative depends on the specific substitution pattern required, the scale of the synthesis, and the available starting materials and reagents.
-
For the specific synthesis of This compound , the two-step lithiation method is a plausible and regioselective approach, despite requiring stringent reaction conditions.
-
The Vilsmeier-Haack reaction serves as a robust and higher-yielding alternative for the formylation of suitably activated 1-substituted-1,2,4-triazoles.
-
The synthesis from amidine reagents is an excellent choice for producing 1,5-disubstituted 1,2,4-triazoles with 5-carboxamide or carboxylate functionalities, offering high efficiency and mild conditions.[2]
Researchers and drug development professionals should consider these factors when selecting the most appropriate synthetic strategy for their target molecules. The experimental protocols provided herein offer a practical starting point for the synthesis and further exploration of this important class of heterocyclic compounds.
References
Safety Operating Guide
Proper Disposal Procedures for 1-Trityl-1H-1,2,4-triazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides essential guidance on the safe and compliant disposal of 1-Trityl-1H-1,2,4-triazole-5-carbaldehyde (CAS No. 146097-08-7).[1] Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. The following information is based on best practices for handling similar chemical compounds and should be supplemented with a review of your institution's specific safety protocols and the material's specific Safety Data Sheet (SDS) if available.
I. Immediate Safety and Handling Precautions
Prior to handling, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[2] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][3] Ensure that eyewash stations and safety showers are readily accessible.[2][4]
Key Safety Data Summary
| Hazard Classification | Precautionary Statement |
| Acute Oral Toxicity (Potential) | Do not eat, drink or smoke when using this product. Wash hands and any exposed skin thoroughly after handling. If swallowed, call a poison center or doctor.[2][3] |
| Serious Eye Irritation (Potential) | Wear eye/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| Skin Irritation (Potential) | Wear protective gloves. If on skin, wash with plenty of water. If skin irritation occurs, get medical advice.[3] |
| Reproductive Toxicity (Potential for related triazoles) | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.[2] |
II. Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular trash.
-
Waste Collection:
-
Collect waste material in a dedicated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.
-
Clearly label the waste container with "Hazardous Waste," the full chemical name: "this compound," and the CAS number: "146097-08-7."
-
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Provide the EHS office with the complete chemical name and any other required information about the waste.
-
-
Documentation:
-
Maintain a record of the amount of waste generated and the date of disposal. Follow all institutional and regulatory requirements for hazardous waste documentation.
-
-
Decontamination:
-
Thoroughly decontaminate any lab equipment or surfaces that have come into contact with the chemical using an appropriate solvent (e.g., ethanol or acetone, followed by soap and water), ensuring proper ventilation.
-
Dispose of any contaminated cleaning materials (e.g., paper towels, wipes) as hazardous waste in the same manner as the chemical itself.
-
III. Experimental Workflow for Disposal
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of chemical waste.
IV. Logical Relationship of Safety and Disposal Steps
This diagram outlines the logical dependencies from initial handling to final disposal, emphasizing the critical role of safety precautions at each stage.
Caption: Interdependencies of safety and disposal procedures.
References
Essential Safety and Operational Guide for 1-Trityl-1H-1,2,4-triazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of 1-Trityl-1H-1,2,4-triazole-5-carbaldehyde (CAS No. 146097-08-7). The following procedures are based on the known hazards of similar triazole-based compounds and general best practices for laboratory safety.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| Body Part | Recommended PPE | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves. Change gloves frequently and immediately if contaminated, torn, or punctured. |
| Eyes/Face | Safety glasses with side shields or safety goggles. A face shield may be required for splash hazards. | Must meet EN166 or OSHA 29 CFR 1910.133 standards. |
| Body | Laboratory coat or chemical-resistant apron. | To protect from splashes and spills. |
| Respiratory | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if handling large quantities or if dust/aerosol generation is likely. | Follow OSHA 29 CFR 1910.134 guidelines for respirator use. |
| Feet | Closed-toe shoes | To protect feet from spills. |
Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and maintain the integrity of the compound.
Operational Plan:
-
Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. Locate the nearest eyewash station and safety shower.
-
Weighing and Transfer:
-
Handle the solid compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust.
-
Use appropriate tools (e.g., spatula, weighing paper) to handle the solid. Avoid creating dust.
-
Close the container tightly after use to prevent contamination and exposure.
-
-
Dissolving: When dissolving the compound, add it slowly to the solvent to avoid splashing.
Storage Plan:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.[1][2]
-
The recommended storage temperature for similar compounds is often between 2-8°C.
First Aid Measures
In case of accidental exposure, immediate action is crucial.
Table 2: First Aid Procedures
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1] |
| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.[1] |
| Ingestion | If swallowed, do NOT induce vomiting. Call a poison control center or physician immediately.[1][3] |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[3] |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Waste Collection:
-
Collect waste material in a designated, labeled, and sealed container.
-
Do not mix with other waste streams unless compatibility is known.
-
-
Disposal Route:
-
Dispose of the chemical waste through a licensed professional waste disposal service.
-
Do not dispose of down the drain or in regular trash.
-
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Safe handling and disposal workflow.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
